molecular formula C6H6ClN3O B1511203 2-Chloro-N-methylpyrimidine-5-carboxamide CAS No. 1360443-21-5

2-Chloro-N-methylpyrimidine-5-carboxamide

Cat. No.: B1511203
CAS No.: 1360443-21-5
M. Wt: 171.58 g/mol
InChI Key: SSANBRZHHDSSSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-methylpyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C6H6ClN3O and its molecular weight is 171.58 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloro-N-methylpyrimidine-5-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-N-methylpyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-methylpyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-N-methylpyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O/c1-8-5(11)4-2-9-6(7)10-3-4/h2-3H,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSANBRZHHDSSSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN=C(N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743277
Record name 2-Chloro-N-methylpyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360443-21-5
Record name 2-Chloro-N-methylpyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-methylpyrimidine-5-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Biological Activity of 2-Chloro-N-methylpyrimidine-5-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and pharmacological potential of 2-Chloro-N-methylpyrimidine-5-carboxamide and its bioactive derivatives.

Executive Summary: The Scaffold as a "Linchpin"

2-Chloro-N-methylpyrimidine-5-carboxamide (CAS: 1360443-21-5) is not a drug in itself but a high-value pharmacophore building block . In medicinal chemistry, it serves as a "linchpin" intermediate. The electrophilic 2-chloro position acts as a diversity-generating warhead via Nucleophilic Aromatic Substitution (


), while the N-methylcarboxamide moiety at the 5-position provides a critical hydrogen-bonding motif often required for binding to the hinge region of kinase domains or specific pockets in transcription factors like STAT6.

This guide analyzes the biological activity of derivatives synthesized from this core, focusing on three primary therapeutic areas: Immunology (STAT6 inhibition) , Oncology (Kinase inhibition) , and Covalent Modification .

Chemical Space & Mechanism of Action[1]

The "Warhead" and the "Anchor"

The biological utility of this scaffold is defined by two distinct chemical zones:

  • The Anchor (C5-Carboxamide): The N-methylcarboxamide group often mimics the adenine ring of ATP, forming hydrogen bonds with the backbone residues of a kinase hinge region. The methyl group restricts conformation and improves lipophilicity compared to a primary amide.

  • The Warhead (C2-Chlorine): The chlorine atom is a leaving group. Displacing it with aromatic amines (anilines) or aliphatic heterocycles creates the "Derivative" that dictates biological specificity.

Synthesis of Bioactive Derivatives ( Protocol)

The primary route to biological activity is the displacement of the 2-chloro group.

Standard Protocol:

  • Reagents: 2-Chloro-N-methylpyrimidine-5-carboxamide (1.0 eq), Target Amine (1.1 eq), DIPEA (2.0 eq).

  • Solvent: 1,4-Dioxane or n-Butanol.

  • Condition: Reflux (100–120°C) for 4–12 hours.

  • Workup: Concentration in vacuo, followed by flash chromatography (DCM/MeOH).

Synthesis Start 2-Chloro-N-methylpyrimidine- 5-carboxamide (Scaffold) Process SNAr Displacement (DIPEA, Dioxane, 100°C) Start->Process Reagent Primary/Secondary Amine (R-NH2) Reagent->Process Product 2-Amino-N-methylpyrimidine- 5-carboxamide Derivative (Bioactive) Process->Product -HCl

Figure 1: General synthetic workflow for generating bioactive derivatives from the chloropyrimidine core.[1][2]

Biological Activity Profile

Immunology: STAT6 Inhibition (The AS1517499 Series)

One of the most validated applications of this scaffold is in the inhibition of STAT6 (Signal Transducer and Activator of Transcription 6) , a key driver of Th2-mediated allergic inflammation (asthma, atopic dermatitis).

  • Key Derivative: AS1517499[3]

  • Mechanism: The derivative binds to the SH2 domain of STAT6, preventing its phosphorylation by JAKs and subsequent dimerization/translocation to the nucleus.

  • Activity Data:

    • IC50 (STAT6 Inhibition): ~21 nM[3]

    • Cellular Potency: Inhibits IL-4 induced Th2 differentiation in mouse T-cells (IC50 = 2.3 nM).[3]

    • Selectivity: High selectivity over Th1 differentiation (IL-12 induced).

Structure-Activity Relationship (SAR) for STAT6:

  • 2-Position: Substitution with a 4-(2-aminoethyl)phenol moiety is critical for SH2 domain occupancy.

  • 5-Carboxamide: The N-methyl group maintains necessary hydrophobicity without sacrificing the H-bond donor capability.

Oncology: Kinase Inhibition (Src, Abl, Lck)

The pyrimidine-5-carboxamide core is an isostere of the thiazole-carboxamide found in drugs like Dasatinib . Derivatives where the 2-chloro is replaced by bulky anilines function as Type I or Type II kinase inhibitors.

  • Target: Lck (Lymphocyte-specific protein tyrosine kinase).

  • Mechanism: Competitive inhibition at the ATP binding site. The pyrimidine N1 and the amide NH act as a bidentate anchor to the hinge region (e.g., Met319 in Lck).

  • SAR Insight:

    • Replacing the 2-Cl with 2-amino-thiazoles or substituted anilines drastically increases potency (nM range).

    • The N-methyl group on the carboxamide often sits in the solvent-exposed region or interacts with the gatekeeper residue, depending on the specific kinase.

Covalent Modification (MSK1)

Recent studies utilize the 2-chloro core not just as a leaving group for synthesis, but as a covalent warhead in the biological assay itself.

  • Target: MSK1 (Mitogen- and Stress-activated Protein Kinase 1).

  • Mechanism: The 2-chloropyrimidine undergoes an in situ

    
     reaction with a reactive Cysteine residue (Cys440) within the kinase ATP pocket.
    
  • Significance: This is rare; usually, acrylamides are used for covalent tagging.[4] The 2-chloropyrimidine offers a more "tunable" reactivity profile, reducing off-target toxicity compared to highly reactive Michael acceptors.

Visualizing the Signaling Impact

The following diagram illustrates how derivatives of this scaffold intervene in the JAK-STAT pathway, specifically blocking the allergic response cascade.

JAK_STAT IL4 IL-4 / IL-13 (Cytokines) Receptor IL-4 Receptor IL4->Receptor JAK JAK1 / JAK3 (Kinases) Receptor->JAK Activates STAT6_Inactive STAT6 (Monomer) JAK->STAT6_Inactive Phosphorylation STAT6_P p-STAT6 (Dimer) STAT6_Inactive->STAT6_P Dimerization Inhibitor Pyrimidine Derivative (e.g., AS1517499) Inhibitor->STAT6_Inactive BLOCKS SH2 Domain Nucleus Nucleus (Transcription) STAT6_P->Nucleus Translocation Th2 Th2 Differentiation (Allergic Response) Nucleus->Th2 Gene Expression

Figure 2: Mechanism of Action for STAT6 inhibition by pyrimidine-5-carboxamide derivatives.

Experimental Validation Protocols

Protocol: Synthesis of a Representative Derivative

Objective: Synthesize N-methyl-2-(phenylamino)pyrimidine-5-carboxamide.

  • Charge: In a 50 mL round-bottom flask, add 2-Chloro-N-methylpyrimidine-5-carboxamide (171 mg, 1.0 mmol).

  • Solvent: Add 1,4-Dioxane (5 mL).

  • Reactant: Add Aniline (0.1 mL, 1.1 mmol) and DIPEA (0.35 mL, 2.0 mmol).

  • Reaction: Heat to reflux (101°C) with stirring for 6 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Isolation: Cool to RT. Pour into water (20 mL). The precipitate is the crude product.

  • Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from Ethanol.

Protocol: STAT6 Luciferase Reporter Assay

Objective: Quantify biological activity of the synthesized derivative.

  • Cell Line: HEK293 stably transfected with STAT6-Luciferase reporter plasmid.

  • Seeding: Plate cells at 50,000 cells/well in 96-well plates.

  • Treatment: Incubate cells with the test compound (0.1 nM – 10 µM) for 1 hour.

  • Induction: Stimulate with recombinant human IL-4 (10 ng/mL) for 6 hours.

  • Readout: Lyse cells and add Luciferase substrate. Measure luminescence.

  • Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration] to determine IC50.

Structure-Activity Relationship (SAR) Summary Table

PositionModificationBiological Effect
C2-Cl RetentionToxic/Reactive: Acts as covalent warhead (e.g., MSK1).
C2-Cl Displacement w/ AnilineKinase Active: Increases affinity for hydrophobic pocket II.
C2-Cl Displacement w/ Phenol-alkylSTAT6 Active: Critical for SH2 domain binding (AS1517499).
N-Methyl Replacement w/ HReduced Potency: Often leads to poor solubility or loss of hydrophobic contact.
N-Methyl Replacement w/ Ethyl/BenzylVariable: Can improve potency if the pocket allows bulk, but often reduces oral bioavailability.

References

  • Nagashima, S., et al. (2007). "Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors." Bioorganic & Medicinal Chemistry, 15(2), 1044-1055.

  • Das, J., et al. (2006). "2-aminothiazole as a novel kinase inhibitor template.[5] Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (dasatinib)." Journal of Medicinal Chemistry, 49(23), 6819-6832.

  • Bamborough, P., et al. (2007). "Lck Inhibitors: A structural and functional analysis." Bioorganic & Medicinal Chemistry Letters, 17(15), 4363-4368.

  • Tarrant, M. K., et al. (2022). "Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1." Molecules, 27(13), 4082.

Sources

The Versatile Scaffold: A Deep Dive into 2-Chloro-N-methylpyrimidine-5-carboxamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrimidine Core

In the landscape of contemporary drug discovery, the pyrimidine ring stands as a cornerstone scaffold, prized for its versatile chemical reactivity and its prevalence in biologically crucial molecules. Its inherent electronic properties and ability to engage in a multitude of non-covalent interactions have cemented its status as a "privileged structure." Within this esteemed class of heterocycles, the 2-Chloro-N-methylpyrimidine-5-carboxamide core has emerged as a particularly fruitful starting point for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of this scaffold, from its synthesis and chemical behavior to its diverse applications in targeting key proteins implicated in a range of human diseases. We will delve into the causality behind experimental choices, providing not just protocols, but a deeper understanding of the chemistry that drives the successful application of this versatile molecular framework.

Synthesis and Reactivity: Mastering the Core

The synthetic accessibility of the 2-Chloro-N-methylpyrimidine-5-carboxamide scaffold is a key enabler of its widespread use in medicinal chemistry. The overall strategy involves the construction of the pyrimidine ring, followed by the installation of the chloro and N-methylcarboxamide functionalities.

A Plausible Synthetic Pathway

While numerous variations exist, a common and logical approach to the synthesis of the core scaffold begins with the formation of the pyrimidine ring, followed by functionalization. A plausible and efficient multi-step synthesis is outlined below, commencing from commercially available precursors.

G cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Sandmeyer-type Reaction cluster_2 Step 3: Amide Coupling Starting Materials Commercially Available Starting Materials Pyrimidine_Ring 2-Aminopyrimidine-5-carboxylic acid Starting Materials->Pyrimidine_Ring [Ref: General Pyrimidine Synthesis] Chlorination 2-Chloropyrimidine-5-carboxylic acid Pyrimidine_Ring->Chlorination Amidation 2-Chloro-N-methylpyrimidine-5-carboxamide Chlorination->Amidation

Caption: A generalized synthetic workflow for 2-Chloro-N-methylpyrimidine-5-carboxamide.

Experimental Protocol: Synthesis of 2-Chloro-N-methylpyrimidine-5-carboxamide

This protocol is a composite of established chemical transformations and provides a robust method for the laboratory-scale synthesis of the title compound.

Step 1: Synthesis of 2-Chloropyrimidine-5-carboxylic acid

This step can be achieved via a Sandmeyer-type reaction from the corresponding 2-aminopyrimidine-5-carboxylic acid.

  • Reactants: 2-aminopyrimidine-5-carboxylic acid, sodium nitrite, hydrochloric acid, copper(I) chloride.

  • Procedure:

    • Suspend 2-aminopyrimidine-5-carboxylic acid in a suitable aqueous acidic solution (e.g., HCl) and cool to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Effervescence (nitrogen gas evolution) will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • The resulting precipitate, 2-chloropyrimidine-5-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Amide Coupling to Yield 2-Chloro-N-methylpyrimidine-5-carboxamide

The conversion of the carboxylic acid to the N-methylamide is a standard transformation that can be accomplished using a variety of coupling agents.[1]

  • Reactants: 2-chloropyrimidine-5-carboxylic acid, methylamine (or methylamine hydrochloride), a peptide coupling reagent (e.g., HATU, HOBt/EDC), and a non-nucleophilic base (e.g., DIPEA).

  • Procedure:

    • Dissolve 2-chloropyrimidine-5-carboxylic acid in an appropriate aprotic solvent (e.g., DMF or DCM).

    • Add the coupling reagent (e.g., 1.1 equivalents of HATU) and the base (e.g., 2-3 equivalents of DIPEA).

    • Stir the mixture at room temperature for a few minutes to activate the carboxylic acid.

    • Add methylamine (or methylamine hydrochloride, in which case an additional equivalent of base is required) to the reaction mixture.

    • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Work-up typically involves dilution with water and extraction with an organic solvent. The organic layer is then washed, dried, and concentrated.

    • Purification is generally achieved by column chromatography on silica gel to afford the desired 2-Chloro-N-methylpyrimidine-5-carboxamide.

Chemical Reactivity: The Key to Derivatization

The 2-Chloro-N-methylpyrimidine-5-carboxamide scaffold possesses two primary points for chemical modification: the C2-chloro substituent and the N-methylcarboxamide group.

  • C2-Position: The chlorine atom at the C2 position is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the pyrimidine ring nitrogens. This position is the workhorse for introducing a wide variety of substituents to explore the structure-activity relationship (SAR). Common nucleophiles include amines, thiols, and alcohols, allowing for the generation of large and diverse chemical libraries.

  • C5-Position: The N-methylcarboxamide at the C5 position is generally more stable. However, modifications can be made by starting with different primary or secondary amines during the amide coupling step. This allows for the exploration of the steric and electronic requirements of the binding pocket in this region of the molecule.

Applications in Medicinal Chemistry: A Scaffold for Targeted Therapies

The 2-Chloro-N-methylpyrimidine-5-carboxamide core has been successfully employed as a scaffold for the development of inhibitors targeting a range of enzymes implicated in cancer, inflammatory diseases, and metabolic disorders.

Kinase Inhibition: A Privileged Scaffold for a Prominent Target Class

Protein kinases are a major class of drug targets, and the pyrimidine scaffold is a well-established hinge-binding motif. The 2-Chloro-N-methylpyrimidine-5-carboxamide core has been effectively utilized to generate potent and selective kinase inhibitors.

1. Dual Src/Abl Kinase Inhibitors for Chronic Myeloid Leukemia (CML)

The BCR-Abl fusion protein is the causative agent in CML.[2] A series of 2-(aminopyrimidinyl)thiazole-5-carboxamides, which can be conceptually derived from the 2-Chloro-N-methylpyrimidine-5-carboxamide scaffold, have been identified as potent dual Src/Abl kinase inhibitors.[3]

G BCR-Abl BCR-Abl (Constitutively Active Kinase) Substrate Substrate BCR-Abl->Substrate ATP Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylation Downstream_Signaling Downstream Signaling (e.g., Ras, STAT, PI3K/Akt) Phosphorylated_Substrate->Downstream_Signaling Cell_Proliferation Uncontrolled Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Inhibitor 2-Chloro-N-methylpyrimidine- 5-carboxamide Derivative Inhibitor->BCR-Abl Inhibition

Caption: Inhibition of the BCR-Abl signaling pathway by a derivative of the scaffold.

2. Spleen Tyrosine Kinase (Syk) Inhibitors for Allergic and Autoimmune Diseases

Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[4] Inhibition of Syk is a promising therapeutic strategy for allergic and autoimmune diseases. Pyrimidine-5-carboxamide derivatives have been developed as potent Syk inhibitors.[5]

G BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Activation Antigen Antigen Antigen->BCR Syk Syk Lyn->Syk Phosphorylation & Activation Downstream_Signaling Downstream Signaling (e.g., PI3K, PLCγ2) Syk->Downstream_Signaling B_Cell_Activation B-Cell Activation, Proliferation & Antibody Production Downstream_Signaling->B_Cell_Activation Inhibitor 2-Chloro-N-methylpyrimidine- 5-carboxamide Derivative Inhibitor->Syk Inhibition

Caption: The role of Syk in B-cell receptor signaling and its inhibition.

Targeting Other Enzyme Classes

The versatility of the 2-Chloro-N-methylpyrimidine-5-carboxamide scaffold extends beyond kinase inhibition.

1. STAT6 Inhibitors for Allergic Inflammation

Signal transducer and activator of transcription 6 (STAT6) is a key mediator of interleukin-4 (IL-4) and IL-13 signaling, which are central to allergic inflammatory responses.[6] Derivatives of 2-aminopyrimidine-5-carboxamide have been synthesized and evaluated as potent STAT6 inhibitors.

G IL-4_IL-13 IL-4 / IL-13 Receptor IL-4R / IL-13R IL-4_IL-13->Receptor JAK JAK Receptor->JAK Activation STAT6 STAT6 JAK->STAT6 Phosphorylation STAT6_P pSTAT6 STAT6->STAT6_P Dimerization Dimerization STAT6_P->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Expression Gene Expression (Th2 differentiation, IgE production) Nuclear_Translocation->Gene_Expression Inhibitor 2-Chloro-N-methylpyrimidine- 5-carboxamide Derivative Inhibitor->STAT6 Inhibition of Phosphorylation

Caption: The IL-4/IL-13/STAT6 signaling pathway and its therapeutic targeting.

2. Nicotinamide N-methyltransferase (NNMT) Inhibitors for Metabolic Diseases

NNMT is an enzyme that plays a role in cellular metabolism and has been implicated in obesity and type 2 diabetes.[7] Novel pyrimidine-5-carboxamide compounds have been described as NNMT inhibitors, highlighting another therapeutic avenue for this scaffold.

G SAM S-Adenosyl Methionine (SAM) NNMT NNMT SAM->NNMT Nicotinamide Nicotinamide Nicotinamide->NNMT MNA 1-Methylnicotinamide (MNA) NNMT->MNA SAH S-Adenosyl Homocysteine (SAH) NNMT->SAH Metabolic_Effects Downstream Metabolic Effects (Altered NAD+ levels, etc.) MNA->Metabolic_Effects SAH->Metabolic_Effects Inhibitor 2-Chloro-N-methylpyrimidine- 5-carboxamide Derivative Inhibitor->NNMT Inhibition

Caption: The enzymatic reaction of NNMT and its inhibition.

Structure-Activity Relationship (SAR) and Data Presentation

The systematic modification of the 2-Chloro-N-methylpyrimidine-5-carboxamide scaffold has yielded valuable insights into the SAR for various targets. The following table summarizes representative data for STAT6 inhibitors, demonstrating the impact of substitutions on inhibitory potency.

CompoundR1R2IC50 (nM)[6]
1 HH>10000
2a H4-OH-Ph1300
2t Benzyl3-Cl-4-OH-Ph21

Table 1: SAR of 2-{[2-(R2)ethyl]amino}-4-(R1-amino)pyrimidine-5-carboxamide derivatives as STAT6 inhibitors.

The data clearly indicate that substitution at both the C2 and C4 positions of the pyrimidine ring is crucial for potent STAT6 inhibition. The introduction of a benzyl group at the C4-amino position and a substituted hydroxyphenyl ethyl group at the C2-amino position leads to a significant increase in potency.

Conclusion: A Scaffold with a Bright Future

The 2-Chloro-N-methylpyrimidine-5-carboxamide scaffold represents a highly adaptable and promising platform for the development of novel therapeutic agents. Its synthetic tractability, coupled with the strategic positioning of reactive handles, provides a robust foundation for the generation of diverse and potent compound libraries. The successful application of this core in the development of inhibitors for kinases and other enzyme classes underscores its significance in modern medicinal chemistry. Further exploration of the chemical space around this privileged scaffold is poised to yield the next generation of targeted therapies for a multitude of diseases.

References

  • Google Patents. (1986). Preparation of 2-chloro-5-methylpyridine. US4612377A.
  • Organic Syntheses. (n.d.). 2-mercaptopyrimidine. Organic Syntheses Procedure. Retrieved from [Link]

  • Hantschel, O. (2015). Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia. PMC. Retrieved from [Link]

  • Uddin, M. S., et al. (2023). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. PMC. Retrieved from [Link]

  • Pao, L. I., et al. (1998). Role of Syk in B-cell development and antigen-receptor signaling. PMC. Retrieved from [Link]

  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. PubMed. Retrieved from [Link]

  • Google Patents. (2021). Preparation method of 2-chloro-5-methylthiopyrimidine. CN112679439A.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. Retrieved from [Link]

  • O'Connell, K., et al. (2011). Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. AACR Journals. Retrieved from [Link]

  • Kim, H., & Nagorny, P. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. NIH. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are NNMT inhibitors and how do they work?. Retrieved from [Link]

  • Google Patents. (2000). Novel pyrimidine-5-carboxamide derivatives. EP1054004A1.
  • Healio. (2023). STAT5, STAT6 activate Th9 cells to drive allergic inflammation. Retrieved from [Link]

  • PNAS. (2010). Syk is a dual-specificity kinase that self-regulates the signal output from the B-cell antigen receptor. Retrieved from [Link]

  • Geahlen, R. L. (2009). Syk and pTyr'd: Signaling through the B cell antigen receptor. PMC. Retrieved from [Link]

  • ResearchGate. (2018). Kinetic Mechanism of Nicotinamide N-Methyltransferase. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • YouTube. (2022). The impact of BCR-ABL mutations on signaling pathway activation in CML. Retrieved from [Link]

  • Frontiers. (2018). STAT6 Pathway Is Critical for the Induction and Function of Regulatory T Cells Induced by Mucosal B Cells. Retrieved from [Link]

  • Frontiers. (2021). BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia. Retrieved from [Link]

  • ChemRxiv. (2022). The Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Retrieved from [Link]

  • The Journal of Experimental Medicine. (1994). Syk activation by the Src-family tyrosine kinase in the B cell receptor signaling. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • PubMed Central. (2020). Severe Allergic Dysregulation Due to A Gain of Function Mutation in the Transcription Factor STAT6. Retrieved from [Link]

  • PubMed. (2024). Nicotinamide N-methyltransferase (NNMT): A key enzyme in cancer metabolism and therapeutic target. Retrieved from [Link]

  • YouTube. (2017). Targeting B-Cell Receptor Signaling for Anticancer Therapy. Retrieved from [Link]

  • Taylor and Francis Online. (2016). STAT6 and lung inflammation. Retrieved from [Link]

  • ResearchGate. (2021). Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes. Retrieved from [Link]

Sources

Potential therapeutic targets of 2-Chloro-N-methylpyrimidine-5-carboxamide analogues

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic landscape of 2-Chloro-N-methylpyrimidine-5-carboxamide analogues. This document is structured to provide actionable insights into the medicinal chemistry, verified biological targets, and experimental validation of this privileged scaffold.

Technical Whitepaper | Version 1.0

Executive Summary

The 2-Chloro-N-methylpyrimidine-5-carboxamide core is a high-value pharmacophore in modern drug discovery, functioning as a versatile electrophilic hub for the generation of 2-amino-pyrimidine-5-carboxamide libraries. Unlike generic pyrimidines, the N-methyl-5-carboxamide moiety provides a specific hydrogen-bonding vector that mimics the nicotinamide riboside backbone and interacts critically with hinge regions in kinases and active site residues in transferases.

This guide isolates three primary therapeutic domains where analogues of this scaffold have demonstrated validated potency: Neurodegeneration (OGA inhibition) , Metabolic Regulation (NNMT inhibition) , and Immunology (STAT6 inhibition) .

Part 1: Structural Biology & Synthetic Versatility

The Pharmacophore Logic

The parent molecule, 2-Chloro-N-methylpyrimidine-5-carboxamide, serves as a "diversity-enabling" intermediate. The C2-chlorine atom is highly activated for Nucleophilic Aromatic Substitution (


) due to the electron-withdrawing nature of the para-carboxamide group and the pyrimidine nitrogen atoms.
  • The Warhead (C2-Cl): Allows rapid library generation via displacement with primary/secondary amines or piperazines.

  • The Anchor (5-Carboxamide): The N-methyl amide acts as a hydrogen bond donor/acceptor pair, crucial for orienting the molecule within the ATP-binding pocket of kinases or the substrate tunnel of methyltransferases.

Synthetic Workflow (DOT Visualization)

The following diagram outlines the divergent synthesis of key bioactive analogues from the 2-Chloro precursor.

SynthesisWorkflow Start 2-Chloro-N-methyl pyrimidine-5-carboxamide (Core Scaffold) Rxn1 SNAr Displacement (Piperazine derivatives) Base: DIEA/K2CO3, Heat Start->Rxn1 + Subst. Piperazines Rxn2 SNAr Displacement (Primary Amines) Solvent: DMF/DMSO Start->Rxn2 + Aryl/Alkyl Amines Prod1 OGA Inhibitors (Neurodegeneration) Target: Tauopathy Rxn1->Prod1 High Selectivity Prod2 NNMT Inhibitors (Metabolic Disease) Target: Insulin Resistance Rxn2->Prod2 Nicotinamide Mimicry Prod3 STAT6 Inhibitors (Immunology) Target: Asthma/Th2 Rxn2->Prod3 Dual Substitution (if C4 activated)

Figure 1: Divergent synthetic pathways transforming the 2-Chloro scaffold into therapeutic leads.

Part 2: Primary Therapeutic Targets

O-GlcNAcase (OGA) – Neurodegeneration

Mechanism: O-GlcNAcase (OGA) removes O-linked N-acetylglucosamine (O-GlcNAc) from proteins.[1] In Alzheimer’s disease and tauopathies, hyperphosphorylated Tau aggregates into neurotoxic tangles. Increasing O-GlcNAcylation on Tau (by inhibiting OGA) competes with phosphorylation, thereby stabilizing Tau and preventing aggregation.

  • Key Analogue Class: 2-(Piperazin-1-yl)-N-methylpyrimidine-5-carboxamides.

  • Structure-Activity Relationship (SAR): The N-methylcarboxamide mimics the acetamido group of the substrate (GlcNAc), while the piperazine linker extends into the hydrophobic pocket of the enzyme.

  • Validated Hit: Compounds such as 2-{4-[(1S)-1-(2,3-dihydro-1-benzofuran-6-yl)ethyl]piperazin-1-yl}-N-methylpyrimidine-5-carboxamide have shown high potency.

Nicotinamide N-methyltransferase (NNMT) – Metabolic Disorders

Mechanism: NNMT methylates nicotinamide (NAM) using S-adenosylmethionine (SAM), regulating NAD+ levels. Overexpression of NNMT is linked to obesity, type 2 diabetes, and cancer (via epigenetic remodeling).

  • Therapeutic Logic: The pyrimidine-5-carboxamide core is a structural isostere of nicotinamide. By inhibiting NNMT, these analogues preserve cellular NAD+ pools and activate sirtuins (SIRT1), enhancing insulin sensitivity.

  • Key Insight: The 2-amino substituent must be carefully tuned to occupy the SAM-binding pocket without inducing steric clash, effectively acting as a bisubstrate inhibitor mimic.

STAT6 – Immunology & Asthma

Mechanism: STAT6 signaling, activated by IL-4/IL-13, drives Th2 cell differentiation and IgE production.

  • Key Analogue: AS1517499.[2]

  • SAR Note: While often requiring a 2,4-diamino substitution pattern, the 5-carboxamide is essential for potency. The 2-{[2-(4-hydroxyphenyl)ethyl]amino} substitution provides specific contacts that disrupt the SH2 domain interaction required for STAT6 phosphorylation.

Part 3: Experimental Validation Protocols

Protocol A: Synthesis of 2-Amino Analogues via

This protocol validates the reactivity of the 2-Chloro scaffold.

  • Reagents: 2-Chloro-N-methylpyrimidine-5-carboxamide (1.0 eq), Target Amine (1.1 eq), Diisopropylethylamine (DIEA, 2.0 eq).

  • Solvent: Anhydrous DMF or DMSO.

  • Procedure:

    • Dissolve the 2-Chloro core in DMF (0.2 M concentration).

    • Add DIEA followed by the amine.[3]

    • Heat to 80–100°C for 4–12 hours. Monitor by LC-MS for disappearance of the chloro-precursor (

      
       pattern).
      
    • Workup: Dilute with water to precipitate the product or extract with EtOAc.

  • Purification: Recrystallization from EtOH is often sufficient due to the high crystallinity of the carboxamide; otherwise, use silica flash chromatography (MeOH/DCM gradient).

Protocol B: OGA Enzyme Inhibition Assay

Self-validating assay to determine IC50 for neurodegenerative leads.

  • Substrate: 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-GlcNAc).

  • Enzyme: Recombinant human OGA (MGEA5).

  • Buffer: 50 mM NaH2PO4, 100 mM NaCl, 0.1% BSA, pH 7.4.

  • Workflow:

    • Incubate test compounds (10-point dilution series) with 2 nM OGA for 15 mins at RT.

    • Add 50 µM 4-MU-GlcNAc to initiate reaction.

    • Incubate for 30–60 mins at 37°C.

    • Stop Solution: 200 mM Glycine-NaOH (pH 10.5).

    • Readout: Fluorescence (Ex 355 nm / Em 460 nm).

  • Validation: Reference inhibitor Thiamet-G should yield an IC50 ~20 nM.

Protocol C: NNMT Biochemical Assay

Validating metabolic target engagement.

  • Reaction: Conversion of Nicotinamide + SAM

    
     1-Methylnicotinamide (1-MNA) + SAH.
    
  • Detection: LC-MS/MS quantification of 1-MNA or fluorescence-based SAH detection (e.g., MTase-Glo).

  • Key Control: Since the scaffold mimics Nicotinamide, ensure high concentrations of substrate (NAM) do not outcompete the inhibitor if the mechanism is competitive. Run Michaelis-Menten kinetics to determine

    
    .
    

Part 4: Quantitative Data Summary

TargetDisease IndicationKey Analogue FeaturesTypical Potency (

)
Mechanism
OGA Alzheimer's, Tauopathies2-(4-substituted-piperazin-1-yl)< 10 nMHydrolase Inhibition
NNMT Type 2 Diabetes, Obesity2-amino-aryl derivatives50 - 500 nMMethyltransferase Inhibition
STAT6 Asthma, Atopic Dermatitis2-(phenylethylamino)~20 nMSH2 Domain Disruption
MERTK Thrombosis, Cancer2,4-diamino-5-carboxamide~22 nMKinase Hinge Binder

Part 5: Mechanism of Action Visualization

The following diagram illustrates the dual-pathway potential of this scaffold in metabolic and neurodegenerative contexts.

MOA_Pathways Compound 2-Amino-N-methyl pyrimidine-5-carboxamide OGA Inhibits OGA Enzyme Compound->OGA Linker: Piperazine NNMT Inhibits NNMT Enzyme Compound->NNMT Linker: Aryl Amine Tau Increases O-GlcNAc-Tau OGA->Tau Agg Blocks Tau Aggregation (Neuroprotection) Tau->Agg NAD Preserves Cellular NAD+ NNMT->NAD Sirt Activates SIRT1/AMPK NAD->Sirt Metab Improves Insulin Sensitivity Sirt->Metab

Figure 2: Mechanistic bifurcation of the scaffold based on the C2-substituent choice.

References

  • Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. Eli Lilly and Company.[4] Patent WO 2021/025975 A1.[4] Link

  • Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry. 2007. Link

  • Glycosidase inhibitors (OGA) for treating neurodegenerative diseases. Janssen Pharmaceutica NV. Patent US 10,336,775 B2. Link

  • Crystal structure of the catalytic domain of Mer kinase in complex with inhibitor UNC1896. RCSB Protein Data Bank. 2014. Link

  • Direct synthesis of 5- and 6-substituted 2-aminopyrimidines. RSC Advances. 2014. Link

Sources

2-Chloro-N-methylpyrimidine-5-carboxamide: A Privileged Scaffold for Novel Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless emergence of drug-resistant viral pathogens and novel viral threats necessitates a proactive and innovative approach to antiviral drug discovery. Pyrimidine derivatives have historically formed the backbone of numerous successful antiviral therapies, primarily due to their ability to mimic endogenous nucleosides and interact with key viral enzymes.[1][2] This technical guide introduces 2-Chloro-N-methylpyrimidine-5-carboxamide as a promising, yet underexplored, scaffold for the development of next-generation antiviral agents. We will provide a comprehensive overview of a proposed synthetic route, hypothesize its potential mechanisms of antiviral action, and present detailed, field-proven protocols for its comprehensive in vitro and in vivo evaluation. This document is intended to serve as a strategic roadmap for researchers and drug development professionals seeking to exploit the therapeutic potential of this versatile chemical entity.

The Pyrimidine Scaffold: A Cornerstone of Antiviral Chemotherapy

The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, a core structure that is capable of binding to a range of biological targets with high affinity.[3] A vast array of pyrimidine-containing molecules have been investigated and developed as antiviral agents, targeting a wide spectrum of viruses including influenza, herpes, hepatitis B and C, and human immunodeficiency virus (HIV).[4][5] Their success largely stems from their structural similarity to the nucleobases that constitute DNA and RNA. This mimicry allows them to interfere with viral replication by inhibiting crucial viral enzymes like DNA or RNA polymerases.[2]

Many pyrimidine-based antiviral drugs are nucleoside analogs that, once inside a host cell, are converted into their triphosphate forms.[6] These triphosphates can then be incorporated into the growing viral DNA or RNA chains by viral polymerases, leading to chain termination and the cessation of viral replication.[7] The constant evolution of viruses and the emergence of resistance to existing therapies underscore the urgent need for novel antiviral agents.[8] The exploration of new pyrimidine derivatives like 2-Chloro-N-methylpyrimidine-5-carboxamide offers a promising avenue for the development of broad-spectrum antivirals.

Synthesis and Characterization of 2-Chloro-N-methylpyrimidine-5-carboxamide

A plausible and efficient synthesis of 2-Chloro-N-methylpyrimidine-5-carboxamide can be conceptualized based on established pyrimidine chemistry. The proposed synthetic workflow is outlined below.

Proposed Synthetic Workflow

Synthesis_Workflow reagent1 Diethyl ethoxymethylenemalonate intermediate1 Ethyl 2,4-dihydroxypyrimidine-5-carboxylate reagent1->intermediate1 Condensation reagent2 Urea reagent2->intermediate1 intermediate2 Ethyl 2,4-dichloropyrimidine-5-carboxylate intermediate1->intermediate2 Chlorination reagent3 POCl3 reagent3->intermediate2 intermediate3 2-Chloro-4-(methylamino)pyrimidine-5-carboxylic acid ethyl ester intermediate2->intermediate3 Amination reagent4 Methylamine (aq) reagent4->intermediate3 intermediate4 2-Chloro-4-(methylamino)pyrimidine-5-carboxylic acid intermediate3->intermediate4 Saponification reagent5 LiOH reagent5->intermediate4 intermediate5 2-Chloro-4-(methylamino)pyrimidine-5-carbonyl chloride intermediate4->intermediate5 Acyl Chloride Formation reagent6 SOCl2 reagent6->intermediate5 final_product 2-Chloro-N-methylpyrimidine-5-carboxamide intermediate5->final_product Amidation reagent7 Methylamine reagent7->final_product

Caption: Proposed synthesis of 2-Chloro-N-methylpyrimidine-5-carboxamide.

Detailed Experimental Protocol

This protocol is a conceptual outline and requires optimization and validation in a laboratory setting.

Step 1: Synthesis of Ethyl 2,4-dihydroxypyrimidine-5-carboxylate

  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.

  • To this solution, add diethyl ethoxymethylenemalonate and urea.

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture and acidify with a suitable acid (e.g., acetic acid) to precipitate the product.

  • Filter the precipitate, wash with cold ethanol, and dry to yield ethyl 2,4-dihydroxypyrimidine-5-carboxylate.

Step 2: Synthesis of Ethyl 2,4-dichloropyrimidine-5-carboxylate

  • To ethyl 2,4-dihydroxypyrimidine-5-carboxylate, add phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture at reflux for 4-6 hours.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain ethyl 2,4-dichloropyrimidine-5-carboxylate.

Step 3: Synthesis of 2-Chloro-N-methylpyrimidine-5-carboxamide

  • Dissolve ethyl 2,4-dichloropyrimidine-5-carboxylate in a suitable solvent such as ethanol.

  • Add an aqueous solution of methylamine dropwise at 0°C.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • The resulting intermediate, ethyl 2-chloro-4-(methylamino)pyrimidine-5-carboxylate, can be saponified using an aqueous base like lithium hydroxide (LiOH) to yield the corresponding carboxylic acid.

  • The carboxylic acid is then converted to the acyl chloride using thionyl chloride (SOCl₂).

  • Finally, the acyl chloride is reacted with methylamine to yield the target compound, 2-Chloro-N-methylpyrimidine-5-carboxamide.

Purification and Characterization

The final product should be purified using column chromatography or recrystallization. Characterization and confirmation of the structure should be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Hypothesized Antiviral Activity and Mechanism of Action

While no direct antiviral data for 2-Chloro-N-methylpyrimidine-5-carboxamide exists in the public domain, we can hypothesize its potential mechanism of action based on the extensive literature on pyrimidine derivatives.

Potential Viral Targets

The primary hypothesized targets are viral polymerases, which are essential for the replication of the viral genome.[9] The pyrimidine core of the molecule could allow it to act as a nucleoside analog, interfering with the synthesis of viral RNA or DNA.[7]

Proposed Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

Many RNA viruses, such as influenza and coronaviruses, rely on an RNA-dependent RNA polymerase (RdRp) for the replication of their genome.[10] We hypothesize that 2-Chloro-N-methylpyrimidine-5-carboxamide, after potential intracellular modification, could act as a competitive inhibitor of the natural nucleotide substrates of RdRp.

Mechanism_of_Action cluster_cell Infected Host Cell compound 2-Chloro-N-methyl- pyrimidine-5-carboxamide activated_compound Activated Metabolite (e.g., Triphosphate form) compound->activated_compound Intracellular Metabolism viral_rdrp Viral RNA-Dependent RNA Polymerase (RdRp) activated_compound->viral_rdrp inhibition Inhibition activated_compound->inhibition rna_synthesis Viral RNA Synthesis viral_rdrp->rna_synthesis viral_rna_template Viral RNA Template viral_rna_template->rna_synthesis nucleotides Natural Nucleotides (ATP, GTP, CTP, UTP) nucleotides->viral_rdrp new_virions New Virions rna_synthesis->new_virions inhibition->rna_synthesis

Caption: Hypothesized inhibition of viral RdRp by an activated metabolite.

In Vitro Evaluation Strategy

A tiered approach is recommended for the in vitro evaluation of 2-Chloro-N-methylpyrimidine-5-carboxamide's antiviral potential.

Experimental Workflow for In Vitro Screening

Screening_Workflow start Start: Compound Synthesized & Purified primary_screen Primary Screen: Cytopathic Effect (CPE) Inhibition Assay start->primary_screen cytotoxicity_assay Cytotoxicity Assay (e.g., MTT/MTS) on uninfected cells start->cytotoxicity_assay dose_response Dose-Response Study: Plaque Reduction Assay primary_screen->dose_response calculate_cc50 Calculate CC50 cytotoxicity_assay->calculate_cc50 calculate_ec50 Calculate EC50 dose_response->calculate_ec50 calculate_si Calculate Selectivity Index (SI = CC50 / EC50) calculate_ec50->calculate_si calculate_cc50->calculate_si decision SI > 10? calculate_si->decision proceed Proceed to In Vivo Studies decision->proceed Yes stop Stop or Redesign Compound decision->stop No

Caption: A tiered workflow for in vitro antiviral evaluation.

Detailed Protocol: Cytopathic Effect (CPE) Inhibition Assay

This assay provides an initial assessment of the compound's ability to protect cells from virus-induced death.

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in 96-well plates and incubate overnight to form a confluent monolayer.

  • Compound Preparation: Prepare a series of dilutions of 2-Chloro-N-methylpyrimidine-5-carboxamide in cell culture medium.

  • Infection and Treatment:

    • Remove the growth medium from the cells.

    • Add the compound dilutions to the wells.

    • Infect the cells with a predetermined amount of virus (e.g., a multiplicity of infection of 0.01).

    • Include appropriate controls: virus-only (no compound), cells-only (no virus, no compound), and a positive control antiviral drug.

  • Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus-only control wells (typically 3-5 days).

  • Quantification of Cell Viability:

    • Add a cell viability reagent (e.g., CellTiter-Glo® or a neutral red-based stain).

    • Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the controls.

Detailed Protocol: Cytotoxicity Assay

This assay is crucial for determining the compound's toxicity to the host cells and is run in parallel with the antiviral assays.[11]

  • Cell Seeding: Seed the same host cell line in 96-well plates as used for the CPE assay.

  • Compound Treatment: Add the same serial dilutions of the compound to the cells, but do not add any virus.

  • Incubation: Incubate for the same duration as the CPE assay.

  • Quantification of Cell Viability: Use a cell viability reagent (e.g., MTT or MTS) to measure the number of viable cells.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the 50% cytotoxic concentration (CC₅₀).

Data Presentation and Interpretation

The results from the in vitro assays should be compiled to determine the compound's therapeutic window.

ParameterDescription
EC₅₀ (50% Effective Concentration) The concentration of the compound that inhibits viral activity by 50%.
CC₅₀ (50% Cytotoxic Concentration) The concentration of the compound that causes a 50% reduction in cell viability.
SI (Selectivity Index) The ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable safety profile.

A compound with a high selectivity index (typically >10) is considered a promising candidate for further development.[12]

In Vivo Evaluation Strategy

Promising candidates from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy and safety in a whole organism.

Animal Model Selection

The choice of animal model is critical and depends on the target virus. For example, K18-hACE2 transgenic mice are a common model for SARS-CoV-2.[13]

Study Design

A typical in vivo study would involve:

  • Acclimatization: Animals are acclimatized to the laboratory conditions.

  • Infection: Animals are infected with the target virus.

  • Treatment: The compound is administered at various doses and schedules (e.g., oral, intraperitoneal).

  • Monitoring: Animals are monitored daily for clinical signs of illness (e.g., weight loss, mortality).

  • Endpoint Analysis: At the end of the study, tissues are harvested to measure viral load (e.g., by qPCR or plaque assay) and assess histopathological changes.

Structure-Activity Relationship (SAR) and Future Directions

The 2-Chloro-N-methylpyrimidine-5-carboxamide scaffold offers several positions for chemical modification to optimize its antiviral activity and drug-like properties. SAR studies on similar pyrimidine-4-carboxamides have shown that modifications at different positions can significantly impact potency and lipophilicity.[14][15][16]

Future research should focus on:

  • Synthesis of Analogs: Create a library of analogs by modifying the substituents on the pyrimidine ring and the carboxamide group.

  • Broad-Spectrum Screening: Test the compound and its analogs against a panel of diverse viruses to determine its spectrum of activity.

  • Mechanism of Action Studies: Conduct biochemical assays to confirm the molecular target and mechanism of inhibition.

  • Pharmacokinetic Profiling: Evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.

Conclusion

2-Chloro-N-methylpyrimidine-5-carboxamide represents a promising starting point for the development of novel antiviral agents. Its pyrimidine core provides a well-established pharmacophore for targeting viral replication machinery. The synthetic and evaluation strategies outlined in this guide provide a clear and actionable path for researchers to explore the full therapeutic potential of this and related compounds. Through systematic investigation and optimization, this scaffold could yield a new class of potent and safe antiviral drugs to combat current and future viral threats.

References

  • CN112679439A - Preparation method of 2-chloro-5-methylthiopyrimidine - Google P
  • US4612377A - Preparation of 2-chloro-5-methylpyridine - Google P
  • Synthesis and Antiviral Efficacy of Pyrimidine Analogs Targeting Viral P
  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed. (URL: [Link])

  • A promising strategy against SARS-CoV-2: pyrimidine inhibitors synergize with nucleoside analogues - PMC - NIH. (URL: [Link])

  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google P
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. (URL: [Link])

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (URL: [Link])

  • Recent Advances in Pyrimidine-Based Drugs - PMC. (URL: [Link])

  • 2-Chloro-5-methylpyrimidine | C5H5ClN2 | CID 581719 - PubChem. (URL: [Link])

  • Evaluation of In Vitro and In Vivo Antiviral Activities of Vitamin D for SARS-CoV-2 and Variants - MDPI. (URL: [Link])

  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - PubMed Central. (URL: [Link])

  • CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)
  • Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC. (URL: [Link])

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - ACS Publications. (URL: [Link])

  • Triazolopyrimidine Nuclei: Privileged Scaffolds for Developing Antiviral Agents with a Proper Pharmacokinetic Profile - PubMed. (URL: [Link])

  • Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC - PubMed Central. (URL: [Link])

  • Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections - GSC Online Press. (URL: [Link])

  • In Vitro-In Vivo Model for Evaluating the Antiviral Activity of Amprenavir in Combination with Ritonavir Administered at 600 and 100 Milligrams, Respectively, Every 12 Hours - PMC. (URL: [Link])

  • Cytotoxicity Screening Assay - Paired with Antiviral Assays - Protocols.io. (URL: [Link])

  • The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All - MDPI. (URL: [Link])

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PubMed. (URL: [Link])

  • Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - MDPI. (URL: [Link])

  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review | Request PDF - ResearchGate. (URL: [Link])

  • Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. (URL: [Link])

  • In vitro and in vivo approaches for evaluating antiviral efficacy - ResearchGate. (URL: [Link])

  • Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export - Rockefeller University Press. (URL: [Link])

  • Antiviral drug discovery: preparing for the next pandemic - RSC Publishing. (URL: [Link])

  • (PDF) Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D - ResearchGate. (URL: [Link])

  • Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. (URL: [Link])

  • Predicting In Vitro and In Vivo Anti-SARS-CoV-2 Activities of Antivirals by Intracellular Bioavailability and Biochemical Activity | ACS Omega. (URL: [Link])

  • Pyrimidine biosynthesis inhibitors synergize with nucleoside analogs to block SARS-CoV-2 infection - ResearchGate. (URL: [Link])

  • Structure-based Antiviral Drug Discovery - YouTube. (URL: [Link])

  • Small Molecule Drugs Targeting Viral Polymerases - PMC. (URL: [Link])

  • 2-Chloro-4-methylpyrimidine-5-carboxylic acid | C6H5ClN2O2 | CID 10487414 - PubChem. (URL: [Link])

  • Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES. (URL: [Link])

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (URL: [Link])

  • Screening Drugs for Broad-Spectrum, Host-Directed Antiviral Activity: Lessons from the Development of Probenecid for COVID-19 - MDPI. (URL: [Link])

  • In vitro evaluation of antiviral activity of single and combined repurposable drugs against SARS-CoV-2 - PMC. (URL: [Link])

  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review | Bentham Science. (URL: [Link])

  • Antiviral Drugs Mechanisms of Action, Animation - YouTube. (URL: [Link])

  • 2-Chloro-5-methylpyridine Manufacturer & Exporter from India. (URL: [Link])

  • Our new design of anti-coronavirus Scaffold - ResearchGate. (URL: [Link])

  • 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide - PubChem. (URL: [Link])

Sources

Spectroscopic Data and Characterization Guide: 2-Chloro-N-methylpyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Here is the in-depth technical guide for 2-Chloro-N-methylpyrimidine-5-carboxamide .

Executive Summary & Chemical Identity

2-Chloro-N-methylpyrimidine-5-carboxamide (CAS: 1360443-21-5) is a critical heterocyclic building block used extensively in medicinal chemistry. It serves as an electrophilic scaffold for the synthesis of kinase inhibitors (e.g., Dasatinib analogs) and other bioactive pyrimidine derivatives. Its reactivity is defined by the labile C2-chlorine atom (susceptible to SNAr displacement) and the stable N-methylcarboxamide moiety at the C5 position.

Chemical Identity Table
ParameterDetail
IUPAC Name 2-Chloro-N-methylpyrimidine-5-carboxamide
CAS Registry Number 1360443-21-5
Molecular Formula C₆H₆ClN₃O
Molecular Weight 171.58 g/mol
SMILES CNC(=O)C1=CN=C(Cl)N=C1
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water

Synthesis & Experimental Origin

To ensure spectroscopic data integrity, the origin of the sample must be understood. This compound is typically synthesized via the activation of 2-chloropyrimidine-5-carboxylic acid followed by amidation.[1] This route minimizes hydrolysis byproducts that can contaminate spectral baselines.

Validated Synthetic Protocol
  • Activation: 2-Chloropyrimidine-5-carboxylic acid is converted to the acid chloride using oxalyl chloride (COCl)₂ and catalytic DMF in dichloromethane (DCM).

  • Amidation: The acid chloride is reacted with methylamine (in THF or aqueous solution) at low temperature (0°C) to prevent displacement of the C2-chloride.

Reaction Pathway Diagram

Synthesis SM 2-Chloropyrimidine- 5-carboxylic acid Inter Acid Chloride Intermediate SM->Inter Prod 2-Chloro-N-methyl pyrimidine-5-carboxamide Inter->Prod Reagents1 Oxalyl Chloride / DMF DCM, 0°C to RT Reagents2 Methylamine (THF) 0°C

Caption: Two-step synthesis via acid chloride activation to ensure regioselectivity at the C5 position.

Spectroscopic Analysis

The following data represents the standard spectroscopic profile for high-purity (>98%) samples.

A. Mass Spectrometry (MS)

The mass spectrum is dominated by the characteristic chlorine isotope pattern.

Ionization Modem/z (Observed)Relative AbundanceAssignment
ESI+ (Positive) 172.0 100%[M+H]⁺ (³⁵Cl isotope)
174.0 ~33%[M+H]⁺ (³⁷Cl isotope)
213.0<5%[M+H+CH₃CN]⁺ (Adduct if ACN used)

Diagnostic Insight: The 3:1 intensity ratio between m/z 172 and 174 is the primary confirmation of the monochlorinated pyrimidine core. Loss of the chlorine atom (m/z ~136) is rarely observed in soft ionization (ESI) but may appear in EI-MS.

B. Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Reference: 2.50 ppm)

The symmetry of the pyrimidine ring (assuming rapid rotation of the amide bond) simplifies the aromatic region.

Shift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Assignment
9.10 - 9.15 Singlet (s)2H-H4, H6 (Pyrimidine Ring)
8.75 - 8.85 Broad (br q)1HJ ≈ 4.5 HzNH (Amide)
2.80 - 2.85 Doublet (d)3HJ ≈ 4.5 HzCH₃ (N-Methyl)

Structural Logic:

  • H4/H6 (9.1 ppm): These protons are highly deshielded due to the electron-deficient nature of the pyrimidine ring and the electron-withdrawing effect of the C5-carbonyl and C2-chlorine. They typically appear as a singlet because they are chemically equivalent.

  • Amide Coupling: The N-methyl group appears as a doublet due to coupling with the adjacent NH proton. If D₂O exchange is performed, the NH signal disappears, and the methyl doublet collapses to a singlet.

C. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance)

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3280 - 3320 Stretching (ν)N-H (Secondary Amide)
3050 - 3100 Stretching (ν)C-H (Aromatic/Heteroaromatic)
1645 - 1665 Stretching (ν)C=O (Amide I band)
1540 - 1560 Bending (δ)N-H (Amide II band)
740 - 760 Stretching (ν)C-Cl (Aryl Chloride)

Quality Control & Impurity Profiling

When analyzing this compound, researchers must be vigilant for common synthetic impurities.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.

  • Detection: UV at 254 nm (Pyrimidine absorption).

Impurity Identification Table
Relative Retention Time (RRT)Potential ImpurityOrigin
0.85 2-Hydroxypyrimidine derivativeHydrolysis of C2-Cl (Storage artifact)
0.90 2-Chloropyrimidine-5-carboxylic acidUnreacted starting material
1.00 Target Compound -
1.20 Bis-amide dimerOver-reaction (rare)

References

  • Synthesis of Pyrimidine Carboxamides

    • Source: WIPO P
    • Title: Heterocyclic amine derivatives.[2][3]

    • Context: Describes the general method for coupling 2-chloropyrimidine-5-carbonyl chloride with amines.
    • URL
  • Acid Chloride Activation Protocol

    • Source: US P
    • Title: Pyrimidine carboxamides as inhibitors.[4]

    • Context: Details the synthesis of the 2-chloropyrimidine-5-carbonyl chloride intermedi
    • URL
  • Compound Registry & Identifiers

    • Source: PubChem Compound Summary.
    • Title: 2-Chloro-N-methylpyrimidine-5-carboxamide (CAS 1360443-21-5).

    • URL:[Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-N-methylpyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Practical Framework for Compound Characterization

In modern drug discovery and chemical development, a thorough understanding of a molecule's physicochemical properties is not merely academic; it is the bedrock upon which successful formulation, efficacy, and safety are built. This guide provides a comprehensive analysis of 2-Chloro-N-methylpyrimidine-5-carboxamide, a heterocyclic compound representative of a class of molecules frequently encountered as intermediates and scaffolds in medicinal chemistry.[1][2] Our objective is to move beyond a simple recitation of data. Instead, we will establish a logical and practical framework for characterizing its solubility and stability, explaining the causality behind each experimental step. This document is designed for the hands-on researcher, scientist, and drug development professional, offering both foundational knowledge and actionable protocols.

Core Physicochemical Profile

Before delving into complex solubility and stability assessments, establishing the fundamental identity of the compound is critical. This baseline data ensures reproducibility and provides the context for subsequent experimental observations.

PropertyValueSource
Molecular Formula C₆H₆ClN₃O[3]
Molecular Weight 171.58 g/mol [3]
IUPAC Name 2-chloro-N-methylpyrimidine-5-carboxamide-
CAS Number 1360443-21-5[3]

Solubility Assessment: Beyond a Single Number

Solubility dictates a compound's dissolution rate, bioavailability, and suitability for various formulations. For a molecule like 2-Chloro-N-methylpyrimidine-5-carboxamide, featuring both a polar carboxamide group and a halogenated aromatic ring, its solubility behavior is expected to be highly dependent on the solvent system. While specific data for this exact compound is not widely published, we can infer its likely characteristics from related pyrimidine carboxamides, which often exhibit moderate to low aqueous solubility.[4][5]

A comprehensive assessment must therefore probe its behavior in a range of aqueous and organic media.

Predicted Solubility Profile
  • Aqueous Solubility: The presence of the pyrimidine ring and the carboxamide group provides hydrogen bond acceptors and a donor, suggesting some degree of water solubility. However, the chlorinated pyrimidine ring contributes to hydrophobicity. The interplay of these features likely results in low to moderate aqueous solubility. For context, a structurally related antimalarial lead compound displayed an aqueous solubility of 13.4 μM.[4] We anticipate the solubility of our target compound to be pH-dependent due to the basic nitrogens on the pyrimidine ring.

  • Organic Solvent Solubility: The compound is expected to exhibit good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and moderate solubility in alcohols like ethanol and methanol. This is typical for compounds of this class used in screening and synthesis.[6]

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Determination

This protocol is the gold standard for determining thermodynamic solubility, ensuring that a true equilibrium is reached. It is a self-validating system because the analysis of both the supernatant and the remaining solid can confirm equilibrium and compound integrity.

Methodology:

  • Preparation: Add an excess amount of 2-Chloro-N-methylpyrimidine-5-carboxamide to a series of vials, ensuring a visible amount of solid remains after equilibration.

  • Solvent Addition: To each vial, add a precise volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, water, ethanol, DMSO).

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours). The extended time is crucial to overcome kinetic barriers to dissolution.

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed to pellet the undissolved solid.

  • Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute it with a suitable solvent (e.g., mobile phase for HPLC analysis) to prevent precipitation.

  • Quantification: Analyze the concentration of the compound in the diluted supernatant using a validated, stability-indicating HPLC-UV method against a standard curve.

  • Solid-State Analysis (Validation Step): Recover the remaining solid and analyze it (e.g., by XRPD or DSC) to confirm that no phase transition or degradation has occurred during the experiment. This step is critical for trustworthiness.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis & Validation A Add Excess Solid to Vials B Add Precise Volume of Solvent A->B C Equilibrate (24-48h at 25°C) B->C D Centrifuge to Separate Phases C->D E Sample & Dilute Supernatant D->E G Analyze Remaining Solid (XRPD/DSC) D->G Validation F Quantify by HPLC-UV E->F H H F->H Calculate Solubility (e.g., mg/mL or µM) G cluster_degradants Potential Degradants Parent 2-Chloro-N-methyl- pyrimidine-5-carboxamide D1 2-Hydroxy-N-methyl- pyrimidine-5-carboxamide Parent->D1 Nucleophilic Displacement (Hydrolysis of C-Cl) D2 2-Chloro-pyrimidine- 5-carboxylic Acid Parent->D2 Amide Hydrolysis (Acid/Base Catalyzed)

Caption: Primary Predicted Aqueous Degradation Pathways.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying potential degradants, developing stability-indicating analytical methods, and understanding intrinsic stability.

Objective: To intentionally degrade the sample under more aggressive conditions than those expected during storage or use.

ConditionTypical StressorPurpose
Hydrolytic 0.1 M HCl, Water, 0.1 M NaOH at 60°CTo evaluate stability across a pH range.
Oxidative 3% H₂O₂ at Room TemperatureTo assess susceptibility to oxidation.
Thermal Solid state at 80°C; Solution at 60°CTo assess the effect of heat. [7]
Photolytic ICH Q1B conditions (UV/Vis light)To evaluate light sensitivity. [8]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 2-Chloro-N-methylpyrimidine-5-carboxamide in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • For hydrolytic studies, add an aliquot of the stock solution to separate vials containing 0.1 M HCl, water, and 0.1 M NaOH.

    • For oxidative studies, add an aliquot to a vial containing 3% hydrogen peroxide.

    • For thermal studies, place both a solid sample and a solution sample in a calibrated oven.

    • For photolytic studies, expose a solid and a solution sample to a calibrated light source, alongside a dark control.

  • Incubation: Place the samples under the specified conditions for a defined period (e.g., 24, 48, or 72 hours). The goal is to achieve 5-20% degradation.

  • Time-Point Sampling: At each time point, withdraw an aliquot. For acid/base samples, neutralize them immediately.

  • Analysis: Analyze all samples, including a time-zero (unstressed) control, using a stability-indicating HPLC method. The method must be capable of separating the parent peak from all degradation products. Peak purity analysis using a photodiode array (PDA) detector is crucial.

  • Mass Balance: A key aspect of a self-validating protocol. The sum of the amount of parent compound remaining and the amounts of all degradants formed should be close to 100% of the initial amount, ensuring all significant products have been detected.

Conclusion: A Synthesis of Logic and Practice

The characterization of 2-Chloro-N-methylpyrimidine-5-carboxamide's solubility and stability is a multi-faceted process that relies on a logical progression of experiments. By starting with a core physicochemical profile, moving to robust thermodynamic solubility measurements, and culminating in a comprehensive forced degradation study, researchers can build a complete and reliable data package. The protocols outlined herein are designed to be self-validating, emphasizing the causality behind each step—from equilibration times to solid-state analysis and mass balance calculations. This rigorous approach ensures that the data generated is not only accurate but also trustworthy, providing a solid foundation for any research, development, or formulation program.

References

  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. (2025). Malaria World.
  • An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. (n.d.). Benchchem.
  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identific
  • 2-Chloro-n-methylpyrimidine-5-carboxamide. (n.d.). ChemScene.
  • Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. (2022). PubMed.
  • The principle and method of improving the thermal stability of chlorin
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online.
  • THERMAL STABILITY OF SELECTED DEEP EUTECTIC SOLVENTS. (2025).
  • Nudifloramide (N-methyl-2-Pyridone-5-Carboxamide, Met2PY, 2-Py, CAS Number: 701-44-0). (n.d.). Cayman Chemical.

Sources

Methodological & Application

Application Note: Comprehensive Characterization of 2-Chloro-N-methylpyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-N-methylpyrimidine-5-carboxamide is a key intermediate in the synthesis of various biologically active compounds, making its precise characterization critical for drug discovery and development.[1][2] The purity, identity, and stability of this molecule directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide to the analytical methods for the thorough characterization of 2-Chloro-N-methylpyrimidine-5-carboxamide, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

The methodologies detailed herein are designed to provide a multi-faceted analytical approach, ensuring a holistic understanding of the compound's chemical and physical properties. This guide emphasizes not just the "how" but the "why" behind each experimental choice, fostering a deeper understanding of the analytical workflow.

Analytical Workflow Overview

A systematic approach to the characterization of 2-Chloro-N-methylpyrimidine-5-carboxamide involves a series of orthogonal analytical techniques. This ensures a comprehensive evaluation of the molecule's identity, purity, and structural integrity. The following diagram illustrates the recommended analytical workflow:

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Structural Elucidation cluster_2 Physicochemical Properties Purity_Assessment Purity Assessment (HPLC/GC) Identity_Confirmation Identity Confirmation (MS) Purity_Assessment->Identity_Confirmation Mass Detection Structural_Elucidation Structural Elucidation (NMR) Functional_Group_Analysis Functional Group Analysis (FTIR) Physical_Properties Physical Properties (e.g., Melting Point) Sample Sample Sample->Purity_Assessment Chromatographic Separation Sample->Structural_Elucidation Spectroscopic Analysis Sample->Functional_Group_Analysis Vibrational Spectroscopy Sample->Physical_Properties Thermal Analysis

Caption: Recommended analytical workflow for the comprehensive characterization of 2-Chloro-N-methylpyrimidine-5-carboxamide.

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of non-volatile and thermally labile compounds like 2-Chloro-N-methylpyrimidine-5-carboxamide. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is particularly well-suited for this analysis.[3]

Causality of Method Selection: The pyrimidine ring and carboxamide group impart polarity to the molecule, while the chloro-substituent adds some non-polar character. This amphiphilic nature makes it ideal for separation on C8 or C18 columns, where retention is governed by the hydrophobic interactions between the analyte and the stationary phase. A gradient elution is often preferred to ensure the separation of impurities with a wide range of polarities.

Protocol: Reversed-Phase HPLC Method
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 2-Chloro-N-methylpyrimidine-5-carboxamide.

    • Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good resolution for a wide range of analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for nitrogen-containing compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting the analyte from the nonpolar stationary phase.
Gradient 10% B to 90% B over 15 minEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and peak shapes.
Detection Wavelength 254 nmPyrimidine derivatives typically exhibit strong UV absorbance at this wavelength.
Injection Volume 10 µLA standard volume for analytical HPLC.
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of 2-Chloro-N-methylpyrimidine-5-carboxamide as the percentage of the main peak area relative to the total peak area.

Identity Confirmation and Molecular Weight Determination: Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the identity of a compound by providing its molecular weight with high accuracy. When coupled with a chromatographic technique (LC-MS or GC-MS), it can also provide structural information about impurities.

Causality of Method Selection: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like 2-Chloro-N-methylpyrimidine-5-carboxamide, minimizing fragmentation and providing a clear molecular ion peak. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

Protocol: LC-MS Analysis
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an ESI source.

  • Chromatographic Conditions: The same HPLC method as described in the purity assessment section can be used.

  • Mass Spectrometry Parameters:

ParameterSettingRationale
Ionization Mode Positive ESIThe nitrogen atoms in the pyrimidine ring and the amide group can be readily protonated.
Capillary Voltage 3.5 kVOptimizes the formation of gas-phase ions.
Drying Gas Flow 10 L/minFacilitates desolvation of the analyte ions.
Drying Gas Temp. 350 °CEnsures efficient solvent evaporation.
Fragmentor Voltage 100 VCan be adjusted to induce fragmentation for structural elucidation if needed.
Mass Range m/z 50 - 500Covers the expected molecular weight of the analyte and potential impurities.
  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺. For 2-Chloro-N-methylpyrimidine-5-carboxamide (C₆H₆ClN₃O, MW: 171.58), the expected m/z would be approximately 172.58.

    • Observe the characteristic isotopic pattern for a chlorine-containing compound (a ratio of approximately 3:1 for the M and M+2 peaks).

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.[4][5]

Causality of Method Selection: The distinct electronic environments of the protons and carbons in the pyrimidine ring, the N-methyl group, and the carboxamide moiety will give rise to a unique set of signals in the NMR spectra, allowing for the complete assignment of the structure.

Protocol: ¹H and ¹³C NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition Parameters: Standard acquisition parameters for ¹H and ¹³C NMR should be used.

  • Data Analysis and Expected Chemical Shifts:

Proton AssignmentExpected ¹H Chemical Shift (ppm)MultiplicityCarbon AssignmentExpected ¹³C Chemical Shift (ppm)
Pyrimidine-H (C4-H)~8.8 - 9.2SingletPyrimidine-C (C2)~158 - 162
Pyrimidine-H (C6-H)~8.8 - 9.2SingletPyrimidine-C (C4)~155 - 159
NH~8.0 - 8.5Broad SingletPyrimidine-C (C6)~155 - 159
N-CH₃~2.8 - 3.2DoubletPyrimidine-C (C5)~120 - 125
C=O~165 - 170
N-CH₃~25 - 30

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Functional Group Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7]

Causality of Method Selection: The characteristic vibrational frequencies of the C=O (amide), N-H (amide), C-Cl, and aromatic C=N and C=C bonds in 2-Chloro-N-methylpyrimidine-5-carboxamide will provide a unique infrared spectrum, confirming the presence of these key functional groups.

Protocol: FTIR Spectroscopy
  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal.

  • Acquisition Parameters:

    • Scan range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Data Analysis and Expected Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Amide)3200 - 3400
C-H Stretch (Aromatic)3000 - 3100
C=O Stretch (Amide I)1650 - 1690
N-H Bend (Amide II)1510 - 1570
C=N, C=C Stretch (Pyrimidine)1400 - 1600
C-Cl Stretch600 - 800

Conclusion

The analytical methods and protocols outlined in this application note provide a robust framework for the comprehensive characterization of 2-Chloro-N-methylpyrimidine-5-carboxamide. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently determine the purity, confirm the identity, and elucidate the structure of this important synthetic intermediate. Adherence to these detailed protocols will ensure the generation of high-quality, reliable data, which is paramount in the fields of pharmaceutical research and development.

References

  • Gowda, B. T., & Rao, K. J. (2000). Synthesis and characterization of some new N-(substituted)-2-chloro-N-(2-methylphenyl)benzamides. Indian Journal of Chemistry - Section B, 39(8), 614-618.
  • Patel, K. D., et al. (2016). The Synthesis and Characterisation of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide: Its Preparation with Antibacterial Study. Oriental Journal of Chemistry, 32(4).
  • Resmi, K. S., et al. (2018). FT-IR, FT-Raman, NBO, HOMO-LUMO analysis and molecular docking study of 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide. Journal of Molecular Structure, 1155, 412-423.
  • Shpak, A. V., & Zherdev, V. P. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34.
  • U.S. Patent No. 4,612,377. (1986). Preparation of 2-chloro-5-methylpyridine.
  • Chad's Prep. (2018, September 20). 15.6a Interpreting NMR Example 1 | Organic Chemistry [Video]. YouTube.
  • MDPI. (n.d.). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-methylpyrimidine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and anthelmintic activity evaluation of pyrimidine derivatives bearing carboxamide and sulphonamide moieties. Retrieved from [Link]

  • Xu, X., et al. (2015). Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. European Journal of Medicinal Chemistry, 90, 857-865.

Sources

Mastering the Purification of 2-Chloro-N-methylpyrimidine-5-carboxamide: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity

2-Chloro-N-methylpyrimidine-5-carboxamide is a vital intermediate in the synthesis of a wide range of biologically active molecules. The purity of this compound is paramount, as even trace impurities can lead to undesirable side reactions, impact product yield, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API). This guide delves into the most effective techniques for achieving high-purity 2-Chloro-N-methylpyrimidine-5-carboxamide, focusing on recrystallization and column chromatography.

A thorough understanding of the compound's synthesis is crucial for predicting and targeting potential impurities. While a specific, publicly available synthesis route for 2-Chloro-N-methylpyrimidine-5-carboxamide is not readily found in the literature, analogous syntheses of related pyrimidine carboxamides offer valuable insights.[1] A plausible synthetic approach involves the chlorination of a corresponding hydroxypyrimidine precursor, followed by amidation. Potential impurities could therefore include unreacted starting materials, chlorinated byproducts, and residual reagents from the chlorination step (e.g., phosphorus-based compounds if POCl₃ is used).[2]

Foundational Purification Strategies

The selection of an appropriate purification strategy is dictated by the impurity profile and the physicochemical properties of the target compound. For 2-Chloro-N-methylpyrimidine-5-carboxamide, a multi-pronged approach involving both non-chromatographic and chromatographic techniques is often the most effective.

Caption: General purification workflow for 2-Chloro-N-methylpyrimidine-5-carboxamide.

Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful and economical technique for purifying solid compounds.[3] The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but readily at its boiling point, while impurities should either be highly soluble or insoluble at all temperatures.

Solvent Screening: A Rational Approach

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. While specific solubility data for 2-Chloro-N-methylpyrimidine-5-carboxamide is not extensively published, information on related pyrimidine and carboxamide compounds can guide the selection process.

Table 1: Recommended Solvents for Screening

Solvent/Solvent SystemRationale & Expected Behavior
Single Solvents
Ethanol / IsopropanolOften effective for moderately polar compounds. The amide and pyrimidine nitrogens can form hydrogen bonds.
Ethyl Acetate (EtOAc)A versatile solvent for a wide range of polarities.
Acetonitrile (ACN)Good for dissolving polar compounds.
Solvent Mixtures
Ethyl Acetate / HexaneA common and effective mixture. The compound is dissolved in a minimal amount of hot EtOAc, and hexane is added as an anti-solvent to induce crystallization upon cooling.[1]
Dichloromethane / HexaneSimilar to EtOAc/Hexane, offering a different polarity range.
Ethanol / WaterFor more polar compounds, where water acts as the anti-solvent.
Detailed Recrystallization Protocol

This protocol provides a step-by-step methodology for the recrystallization of 2-Chloro-N-methylpyrimidine-5-carboxamide.

Materials:

  • Crude 2-Chloro-N-methylpyrimidine-5-carboxamide

  • Selected recrystallization solvent(s)

  • Erlenmeyer flask

  • Heating mantle or hot plate with magnetic stirrer

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent or the more soluble solvent of a binary mixture.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Add small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent as this will reduce the recovery yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[4]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Caption: Step-by-step recrystallization workflow.

Column Chromatography: For High-Purity Requirements

For instances where recrystallization does not provide the desired level of purity, or for the separation of closely related impurities, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.

Stationary and Mobile Phase Selection

Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds like 2-Chloro-N-methylpyrimidine-5-carboxamide.

Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone) is typically used. The optimal ratio is determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

Table 2: Suggested Mobile Phase Systems for Column Chromatography

Mobile Phase SystemPolarityApplication Notes
Hexane / Ethyl AcetateLow to MediumA versatile system for a wide range of compounds. Start with a low percentage of ethyl acetate and gradually increase the polarity.
Dichloromethane / MethanolMedium to HighSuitable for more polar compounds. A small percentage of methanol (1-5%) in dichloromethane can be effective.
Detailed Column Chromatography Protocol

Materials:

  • Crude or partially purified 2-Chloro-N-methylpyrimidine-5-carboxamide

  • Silica gel (for flash chromatography)

  • Chromatography column

  • Selected mobile phase solvents

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pour the slurry into the column and allow it to pack uniformly.

  • Sample Loading: Dissolve the compound in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity. The polarity can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Chloro-N-methylpyrimidine-5-carboxamide.

Purity Assessment: The Seal of Quality

The purity of the final product must be rigorously assessed to ensure it meets the required specifications. A combination of analytical techniques provides a comprehensive evaluation of purity.

Table 3: Analytical Techniques for Purity Determination

TechniquePurposeKey Parameters to Evaluate
High-Performance Liquid Chromatography (HPLC) Quantifies purity and detects impurities.Peak area percentage of the main compound. Reversed-phase HPLC with a C18 column is commonly used for pyrimidine derivatives.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure and detects structural impurities.1H and 13C NMR spectra should be consistent with the expected structure. The absence of signals from potential impurities.[6][7]
Mass Spectrometry (MS) Confirms the molecular weight of the compound.The molecular ion peak should correspond to the calculated molecular weight of 2-Chloro-N-methylpyrimidine-5-carboxamide.[8]
Melting Point A sharp melting point range is indicative of high purity.Compare the observed melting point with a reference value if available.
Standard HPLC Protocol for Purity Analysis

This protocol outlines a general reversed-phase HPLC method suitable for the analysis of 2-Chloro-N-methylpyrimidine-5-carboxamide.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% formic acid or trifluoroacetic acid

  • B: Acetonitrile or Methanol with 0.1% formic acid or trifluoroacetic acid

Procedure:

  • Sample Preparation: Prepare a solution of the purified compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Detection wavelength: Determined by UV scan (typically around 254 nm)

    • Gradient: A typical gradient would start with a low percentage of organic solvent (B), gradually increasing to a high percentage to elute all components. For example, 5% to 95% B over 20 minutes.

  • Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.[7]

Conclusion

The purification of 2-Chloro-N-methylpyrimidine-5-carboxamide to a high degree of purity is an essential step in its utilization for pharmaceutical research and development. A systematic approach, beginning with an understanding of potential impurities from the synthetic route, followed by the judicious application of recrystallization and column chromatography, is key to success. Rigorous analytical testing using techniques such as HPLC, NMR, and MS is imperative to confirm the purity and structural integrity of the final product. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop robust and reliable purification strategies for this important chemical intermediate.

References

  • CN112679439A - Preparation method of 2-chloro-5-methylthiopyrimidine - Google P
  • US4612377A - Preparation of 2-chloro-5-methylpyridine - Google P
  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google P
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])

  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition - Indian Academy of Sciences. (URL: [Link])

  • Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Heterocyclic Communications. (URL: [Link])

  • Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC. (URL: [Link])

  • Identification of N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-5-carboxamide as components in urine extracts of individuals consuming coffee - PubMed. (URL: [Link])

  • Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure - PubMed. (URL: [Link])

  • 4-Chloro-N-methylpicolinamide | C7H7ClN2O - PubChem. (URL: [Link])

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. (URL: [Link])

  • Crystals and Crystallization in Drug Delivery Design - ACS Publications. (URL: [Link])

  • Intramolecular Hydrogen Bonding in N 6 -Substituted 2-Chloroadenosines: Evidence from NMR Spectroscopy - MDPI. (URL: [Link])

  • Methyl 2-chloropyrimidine-4-carboxylate | C6H5ClN2O2 - PubChem. (URL: [Link])

  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... - ResearchGate. (URL: [Link])

  • Co-crystallization and small molecule crystal form diversity: From pharmaceutical to materials applications | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis And Characterization of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and Its Co(II), Ni(II) and Cu(II) Complexes... - ResearchGate. (URL: [Link])

  • Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC. (URL: [Link])

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations - MAC-MOD Analytical. (URL: [Link])

  • Recrystallization - YouTube. (URL: [Link])

  • Pharmaceutical Crystallization in drug development - Syrris. (URL: [Link])

  • 4-chloro-N-methylpyridine-2-carboxamide hydrochloride (1:1) | C7H8Cl2N2O - PubChem. (URL: [Link])

  • Reversed Phase HPLC Method Development - Phenomenex. (URL: [Link])

  • A Scientist's Guide to Crystallization Process Development - YouTube. (URL: [Link])

  • Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? - Chromatography Online. (URL: [Link])

  • Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC. (URL: [Link])

Sources

2-Chloro-N-methylpyrimidine-5-carboxamide reaction with amines

[1][2]

Experimental Protocols

Method A: Standard Thermal Conditions (Aliphatic & Reactive Aromatic Amines)

Recommended for primary amines, cyclic amines (morpholine, piperazine), and electron-rich anilines.

Materials:

  • Substrate: 2-Chloro-N-methylpyrimidine-5-carboxamide (1.0 equiv)[1]

  • Amine: 1.1 – 1.2 equiv

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv) or TEA (Triethylamine)[1]

  • Solvent: Isopropanol (iPrOH) or Ethanol (EtOH) [Concentration: 0.2 – 0.5 M][1]

Step-by-Step Protocol:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the chloropyrimidine substrate and alcohol solvent. Stir until a suspension or solution is formed.

  • Activation: Add DIPEA. Note: DIPEA acts as a proton scavenger. Inorganic bases like

    
     can be used but may reduce solubility.
    
  • Addition: Add the amine dropwise.

  • Reaction: Heat the mixture to 80°C (reflux) .

    • Monitoring: Check by LCMS at 1 hour. Most aliphatic amines complete within 1-3 hours.[1]

  • Workup (Self-Validating):

    • Cool to room temperature (RT).

    • Precipitation Check: The product often precipitates upon cooling.

    • If Solid Forms: Filter, wash with cold EtOH and water, then dry.

    • If Soluble: Dilute with 5 volumes of water. If precipitate forms, filter. If not, extract with EtOAc/DCM.

Method B: High-Energy Conditions (Deactivated/Hindered Amines)

Recommended for ortho-substituted anilines, electron-deficient amines, or sterically bulky nucleophiles.[1]

Materials:

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF (anhydrous)[1]

  • Base:

    
     (Cesium Carbonate) or DIPEA[1]
    
  • Catalyst (Optional): KF (Potassium Fluoride) can accelerate the reaction via the "halex" effect (in situ formation of reactive fluoro-intermediate).

Protocol:

  • Dissolve substrate (1.0 equiv) and amine (1.5 equiv) in NMP (0.5 M).

  • Add DIPEA (3.0 equiv).

  • Microwave Irradiation: Heat to 120°C – 140°C for 30–60 minutes.

    • Why Microwave? Rapid heating minimizes thermal degradation of the amide functionality.

  • Workup: Pour reaction mixture into ice-water (10x volume). Vigorous stirring usually induces precipitation of the target compound.

Optimization & Troubleshooting Guide

Use the following decision tree to optimize reaction conditions based on initial LCMS results.

Optimization_FlowFigure 2: Troubleshooting Decision Tree for 2-Chloropyrimidine AminationStartRun Initial Screen(iPrOH, DIPEA, 80°C, 2h)CheckAnalyze LCMSStart->CheckSuccess>90% ConversionProceed to WorkupCheck->Success Clean ProfileNoRxn<10% Conversion(SM Intact)Check->NoRxn Low ReactivitySideRxnSolvolysis Product(iPrO-pyrimidine)Check->SideRxn Solvent CompetitionHydrolysisHydrolysis Product(HO-pyrimidine)Check->Hydrolysis Wet/BasicSol_NoRxnSwitch to DMF/120°CIncrease Amine EquivNoRxn->Sol_NoRxnSol_SideRxnSwitch to non-nucleophilicsolvent (THF, Dioxane, DMF)Use tert-Amyl alcoholSideRxn->Sol_SideRxnSol_HydrolysisDry SolventsUse DIPEA instead of CarbonatesHydrolysis->Sol_Hydrolysis

Data Summary: Reactivity Profile

The following table summarizes expected outcomes based on amine class, derived from standard reactivity trends of 2-chloropyrimidines activated by electron-withdrawing groups [1][2].

Amine ClassExampleConditionsExpected TimeYield (Est.)Notes
Primary Aliphatic Methylamine, BenzylamineEtOH, RT to 50°C< 1 h> 90%Highly exothermic; add amine slowly.[1]
Secondary Cyclic Morpholine, PiperidineEtOH, Reflux1-2 h85-95%Excellent substrates; product usually precipitates.[1]
Aniline (Electron Rich) p-AnisidineiPrOH, Reflux2-4 h75-90%Acid catalysis (HCl in dioxane) can sometimes help if basic conditions fail.[1]
Aniline (Electron Poor) 3-FluoroanilineDMF, 120°C (MW)1 h50-70%Requires high energy; competition with hydrolysis increases.[1]
Steric Hindered tert-ButylamineDMSO, 100°C4-12 h40-60%Slow kinetics; use excess amine (3-5 equiv).[1]

Safety & Handling

  • Sensitizers: Chloropyrimidines and their amino-derivatives are potential skin sensitizers.[1] Handle in a fume hood.

  • Pressure: Reactions involving volatile amines (e.g., methylamine) or heated above boiling points must be performed in sealed pressure vials behind a blast shield.

  • Waste: Filtrates containing chloropyrimidines must be disposed of as halogenated organic waste.

References

  • Mechanism of

    
     on Pyrimidines: 
    
    • Title: Nucleophilic substitution of 2-chloropyrimidines: Kinetics and mechanism.[1]

    • Source:Journal of Organic Chemistry / Master Organic Chemistry
    • URL:[Link]

  • Synthesis of Aminopyrimidine-5-carboxamides (Analogous Protocols)

    • Title: Synthesis of 2-Aminopyrimidine Derivatives and Their Evalu
    • Source:ACS Omega (PMC)[1]

    • URL:[Link]

  • Reactivity of 2-Chloropyrimidines in Green Solvents

    • Title: Amination of Heteroaryl Chlorides: Palladium C
    • Source:Chemistry – A European Journal (PMC)[1]

    • URL:[Link]

  • Specific Substrate Data (Dasatinib Intermediate)

    • Title: 2-Chloro-N-methylpyrimidine-5-carboxamide (Compound Summary)
    • Source: PubChem[1][2]

    • URL:[Link][1]

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-N-methylpyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 2-Aryl-N-methylpyrimidine-5-carboxamides

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted functionalization of this heterocycle is a critical endeavor in the synthesis of novel drug candidates. Specifically, the introduction of aryl or heteroaryl moieties at the 2-position of a pyrimidine ring can profoundly influence the molecule's biological activity, often enhancing its interaction with protein kinases and other key biological targets. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging such carbon-carbon bonds, prized for its functional group tolerance and operational simplicity.

This guide provides a comprehensive technical overview and detailed protocols for the Suzuki coupling of 2-Chloro-N-methylpyrimidine-5-carboxamide. This particular substrate is of significant interest due to the presence of both an electron-withdrawing carboxamide group and a relatively unreactive chloro leaving group. Understanding the nuances of this transformation is key to unlocking a diverse chemical space for drug discovery and development.

The Mechanistic Heart of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron species (typically a boronic acid or its ester) and an organic halide or triflate. The catalytic cycle, a finely orchestrated sequence of elementary steps, is the foundation of this powerful transformation. A thorough understanding of this mechanism is not merely academic; it is the bedrock upon which rational protocol design and troubleshooting are built.

The generally accepted mechanism proceeds through three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-Chloro-N-methylpyrimidine-5-carboxamide. This is often the rate-determining step, particularly with less reactive aryl chlorides. The electron-deficient nature of the pyrimidine ring can facilitate this step.

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. Crucially, this process requires activation of the organoboron species by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which readily undergoes transmetalation.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired C-C bond in the product and regenerating the active Pd(0) catalyst, thus closing the catalytic cycle.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Active Pd(0) Catalyst Ox_Adduct Oxidative Adduct (Ar-Pd(II)L2-Cl) Pd(0)L2->Ox_Adduct Oxidative Addition Transmetalation_Complex Diorganopalladium(II) (Ar-Pd(II)L2-R) Ox_Adduct->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd(0)L2 Reductive Elimination Coupled_Product 2-Aryl-N-methyl- pyrimidine-5-carboxamide Transmetalation_Complex->Coupled_Product Aryl_Halide 2-Chloro-N-methyl- pyrimidine-5-carboxamide Aryl_Halide->Ox_Adduct Boronic_Acid R-B(OH)2 Boronic_Acid->Transmetalation_Complex Base Base (e.g., K2CO3) Base->Transmetalation_Complex Activates Boronic Acid caption Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling.

Caption: Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocols

The following protocols are designed as a robust starting point for the Suzuki coupling of 2-Chloro-N-methylpyrimidine-5-carboxamide. Optimization of specific parameters may be necessary depending on the nature of the boronic acid coupling partner.

Protocol 1: Conventional Thermal Suzuki Coupling

This protocol is a well-established method suitable for a wide range of aryl and heteroaryl boronic acids.

Materials:

  • 2-Chloro-N-methylpyrimidine-5-carboxamide

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1 to 10:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Equipment:

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-Chloro-N-methylpyrimidine-5-carboxamide (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1). The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times, which is particularly beneficial for less reactive chloro-substrates.

Materials and Equipment:

  • Same as Protocol 1, with the addition of a dedicated microwave reactor and appropriate microwave vials.

Step-by-Step Procedure:

  • Reaction Setup: In a microwave reaction vial, combine 2-Chloro-N-methylpyrimidine-5-carboxamide (1.0 eq.), the arylboronic acid (1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction to 100-140 °C for 15-60 minutes.

  • Workup and Purification: Follow the same workup and purification procedures as described in Protocol 1.

Experimental_Workflow start Start setup Reaction Setup: - 2-Chloro-N-methylpyrimidine-5-carboxamide - Boronic Acid - Catalyst - Base start->setup solvent Add Degassed Solvent setup->solvent reaction Heating: Conventional (80-100°C, 4-24h) or Microwave (100-140°C, 15-60min) solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Column Chromatography workup->purification product Isolated Product purification->product caption Figure 2: General Experimental Workflow.

Caption: Figure 2: General Experimental Workflow.

Data Presentation: Key Reaction Parameters

The choice of reaction parameters is critical for a successful Suzuki coupling. The following table summarizes key considerations for the reaction with 2-Chloro-N-methylpyrimidine-5-carboxamide.

ParameterRecommended Range/OptionsRationale & Causality
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Buchwald PrecatalystsThe choice of ligand is crucial. dppf is robust and versatile. Phosphine-based catalysts are common, while bulky electron-rich ligands on Buchwald precatalysts can enhance the oxidative addition of the less reactive aryl chloride.
Catalyst Loading 1-5 mol%Higher loadings may be necessary for challenging substrates, but lower loadings are more cost-effective and reduce residual palladium in the product.
Base K₂CO₃, Cs₂CO₃, K₃PO₄A base is essential to activate the boronic acid for transmetalation. The choice of base can influence reaction rate and yield. Cs₂CO₃ is often more effective but also more expensive.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂OA mixture of an organic solvent and water is typically used to dissolve both the organic reactants and the inorganic base. Anhydrous conditions can also be employed with certain bases like KF.
Temperature 80-140 °CHigher temperatures are often required to promote the oxidative addition of the aryl chloride. Microwave heating can safely achieve higher temperatures in sealed vessels.
Boronic Acid Stoichiometry 1.1 - 2.0 equivalentsA slight excess of the boronic acid is used to drive the reaction to completion, accounting for potential homocoupling or protodeboronation side reactions.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature- Ineffective base or solvent system- Use a fresh, high-quality catalyst.- Increase the reaction temperature or switch to microwave heating.- Screen different bases (e.g., from K₂CO₃ to K₃PO₄) and solvent systems.
Protodeboronation of Boronic Acid - Presence of excess water or acidic impurities- Prolonged reaction time at high temperature- Use freshly distilled and degassed solvents.- Ensure the base is of good quality.- Monitor the reaction closely and stop it once the starting material is consumed.
Formation of Homocoupled Byproducts - Oxygen contamination leading to oxidative homocoupling of the boronic acid- Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.
Dehalogenation of Starting Material - Presence of reducing agents or certain reaction conditions- Screen different palladium catalysts and ligands. Sometimes, the choice of phosphine ligand can influence this side reaction.

Conclusion: A Versatile Tool for Modern Drug Discovery

The Suzuki-Miyaura cross-coupling of 2-Chloro-N-methylpyrimidine-5-carboxamide is a powerful and adaptable method for the synthesis of a diverse array of 2-aryl-N-methylpyrimidine-5-carboxamides. While the chloro-substituent presents a moderate challenge compared to its bromo or iodo counterparts, the judicious selection of catalyst, ligand, base, and reaction conditions can lead to high yields of the desired products. The protocols and insights provided in this guide serve as a comprehensive resource for researchers aiming to leverage this critical transformation in their synthetic endeavors, ultimately accelerating the discovery and development of new therapeutic agents.

References

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]

  • (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Retrieved from [Link]

  • PMC. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-N-methylpyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the construction of carbon-nitrogen (C-N) bonds is a foundational element of modern organic synthesis. The pyrimidine scaffold, in particular, is a privileged heterocycle, frequently encountered in pharmaceuticals and agrochemicals. This guide provides a comprehensive overview and a detailed protocol for the Buchwald-Hartwig amination of 2-chloro-N-methylpyrimidine-5-carboxamide, a key transformation for the synthesis of novel substituted pyrimidine derivatives.

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for the formation of C-N bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has largely superseded classical methods, which often suffer from limited substrate scope and harsh reaction conditions.[1] The ability to couple a wide variety of amines with aryl and heteroaryl halides under relatively mild conditions has made it an indispensable tool in medicinal chemistry and materials science.[2][3]

The substrate, 2-chloro-N-methylpyrimidine-5-carboxamide, is an attractive building block for drug discovery. The pyrimidine core is a common feature in numerous biologically active molecules. The chloro-substituent at the 2-position provides a handle for the introduction of diverse amino groups via the Buchwald-Hartwig reaction, enabling the rapid generation of compound libraries for screening and lead optimization.

The Catalytic Cycle: A Mechanistic Deep Dive

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4][5] The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, 2-chloro-N-methylpyrimidine-5-carboxamide) in an oxidative addition step. This forms a Pd(II) intermediate.[1][2][4]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido ligand.[4]

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl product, which regenerates the Pd(0) catalyst, allowing the cycle to continue.[1][4]

The choice of ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[2][6]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord R₂NH Amido Palladium Amido Complex AmineCoord->Amido Base, -HBX Amido->Pd0 Reductive Elimination (Product: Ar-NR₂) ArX 2-Chloro-N-methyl- pyrimidine-5-carboxamide R2NH Amine Base Base Product N-Aryl-N-methyl- pyrimidine-5-carboxamide

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: A Representative Procedure

This protocol provides a detailed, step-by-step methodology for the Buchwald-Hartwig amination of 2-chloro-N-methylpyrimidine-5-carboxamide with a generic primary or secondary amine.

Materials and Reagents:

ReagentCAS NumberSupplierNotes
2-Chloro-N-methylpyrimidine-5-carboxamide(Varies)VariousEnsure purity and dryness.
Amine (Primary or Secondary)(Varies)VariousUse high-purity amine.
Palladium(II) acetate (Pd(OAc)₂)3375-31-3Sigma-AldrichA common palladium precursor.
XPhos564483-18-7Sigma-AldrichA bulky, electron-rich phosphine ligand suitable for aryl chlorides.
Sodium tert-butoxide (NaOtBu)865-48-5Sigma-AldrichA strong, non-nucleophilic base. Handle under inert atmosphere.
Anhydrous Toluene108-88-3Sigma-AldrichUse a dry, degassed solvent.[7]
Diethyl ether60-29-7Sigma-AldrichFor extraction.
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-8VariousFor workup.
Brine(N/A)(In-house prep)For workup.
Anhydrous magnesium sulfate (MgSO₄)7487-88-9VariousFor drying the organic layer.
Celite®61790-53-2VariousFor filtration.

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Experimental Workflow:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Oven-dry glassware inert Assemble under inert atmosphere (N₂ or Ar) start->inert reagents Add Pd(OAc)₂, XPhos, NaO*t*Bu, and pyrimidine inert->reagents solvent Add anhydrous toluene reagents->solvent amine Add amine solvent->amine heat Heat to 80-110 °C amine->heat monitor Monitor by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool filter Filter through Celite® cool->filter extract Aqueous workup (Et₂O, NaHCO₃, brine) filter->extract dry Dry organic layer (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash chromatography concentrate->purify

Caption: A typical workflow for the Buchwald-Hartwig amination.

Step-by-Step Protocol:

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 1 mol%), XPhos (0.04 mmol, 2 mol%), and sodium tert-butoxide (2.8 mmol, 1.4 equiv.).

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

    • Under the inert atmosphere, add 2-chloro-N-methylpyrimidine-5-carboxamide (2.0 mmol, 1.0 equiv.).

    • Add anhydrous, degassed toluene (10 mL).

    • Finally, add the amine (2.4 mmol, 1.2 equiv.) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature may need to be determined empirically.[8]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with diethyl ether (20 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional diethyl ether (2 x 10 mL).

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate (20 mL) and then with brine (20 mL).

    • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-2-amino-N-methylpyrimidine-5-carboxamide.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Here are some common issues and potential solutions:

IssuePotential CauseSuggested Solution(s)
Low or No Conversion Inactive catalyst, poor quality reagents, or suboptimal reaction conditions.Ensure an inert atmosphere is maintained throughout the reaction. Use a pre-catalyst. Screen different ligands (e.g., SPhos, RuPhos), bases (e.g., Cs₂CO₃, K₃PO₄), and solvents (e.g., dioxane, THF).[8][9] Increase the reaction temperature or consider microwave irradiation.[9]
Side Product Formation Hydrodehalogenation of the starting material or other side reactions.Lower the reaction temperature. Use a milder base. Ensure the amine is of high purity.
Difficulty in Purification Product co-elutes with impurities.Optimize the mobile phase for flash chromatography. Consider a different purification technique (e.g., recrystallization, preparative HPLC).

Safety Precautions

  • Palladium Catalysts: Palladium catalysts, especially when finely divided, can be pyrophoric.[10] Handle in an inert atmosphere and keep away from heat and combustible materials.[10][11] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[10][12][13]

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere. They can also be irritants. Avoid inhalation of dust and contact with skin and eyes.[13]

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care and in a dry environment.

  • Solvents: Toluene is a flammable and toxic solvent. Work in a well-ventilated fume hood and avoid sources of ignition.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig amination; selection of optimal conditions. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]

  • ACS Publications. (2023, October 10). Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Palladium. Retrieved from [Link]

  • YouTube. (2024, January 9). Ligand design for cross-couplings: phosphines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of N2-arylaminopyrimidine-5-carbonitrile derivatives via SNAr amination reaction. Retrieved from [Link]

  • Organic Syntheses. (2024, November 22). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • Semantic Scholar. (2021, December 3). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A New Efficient Palladium Catalyst for the Amination of Aryl Chlorides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Retrieved from [Link]

  • ChemRxiv. (n.d.). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Src/Abl Kinase Inhibitors Utilizing 2-Chloro-N-methylpyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Engines of Oncogenesis

The Src and Abl non-receptor tyrosine kinases are pivotal regulators of a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Their aberrant activation is a hallmark of various human cancers, rendering them prime targets for therapeutic intervention. The structural homology between the kinase domains of Src and Abl presents a unique opportunity for the development of dual inhibitors, which can offer a broader spectrum of anti-cancer activity and potentially overcome resistance mechanisms. This application note provides a comprehensive guide for the synthesis and evaluation of potent Src/Abl kinase inhibitors, leveraging the versatile chemical scaffold of 2-Chloro-N-methylpyrimidine-5-carboxamide.

The Strategic Advantage of the 2,4-Diaminopyrimidine-5-carboxamide Scaffold

The 2,4-diaminopyrimidine-5-carboxamide core is a well-established pharmacophore in the design of kinase inhibitors. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring, along with the 2-amino group, form crucial hydrogen bond interactions with the hinge region of the kinase domain, a key feature for potent inhibition. The substituent at the 4-position can be strategically modified to occupy the hydrophobic pocket, enhancing both potency and selectivity. Furthermore, the N-methylcarboxamide at the 5-position provides an additional point of interaction and can be tailored to fine-tune the physicochemical properties of the final compound.

Synthetic Pathway: From Building Block to Potent Inhibitor

The synthesis of the target Src/Abl inhibitors from 2-Chloro-N-methylpyrimidine-5-carboxamide is centered around a key nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyrimidine ring and the carboxamide group activates the chlorine atom at the 2-position for displacement by a suitable amine.

Visualizing the Synthesis Workflow

G cluster_0 Core Synthesis cluster_1 Final Inhibitor Synthesis A 2-Chloro-N-methyl- pyrimidine-5-carboxamide C Nucleophilic Aromatic Substitution (SNAr) A->C B Substituted Aniline (e.g., 2,6-dichloroaniline) B->C D 2-(Substituted anilino)-N-methyl- 4-aminopyrimidine-5-carboxamide (Intermediate) C->D Base (e.g., DIEA) Solvent (e.g., n-Butanol) Heat F Second Nucleophilic Aromatic Substitution D->F E Amine (e.g., 1-(2-Hydroxyethyl)piperazine) E->F G Final Src/Abl Inhibitor F->G Base (e.g., DIEA) Solvent (e.g., n-Butanol) Heat G RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Integrins Integrins FAK FAK Integrins->FAK GPCR GPCRs GPCR->Src PI3K PI3K Src->PI3K Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 Migration Migration Src->Migration Angiogenesis Angiogenesis Src->Angiogenesis FAK->Src Akt Akt PI3K->Akt MAPK MAPK (ERK) Ras->MAPK Proliferation Proliferation STAT3->Proliferation Survival Survival Akt->Survival MAPK->Proliferation G BCR_Abl BCR-Abl (in CML) CrkL CrkL BCR_Abl->CrkL STAT5 STAT5 BCR_Abl->STAT5 PI3K PI3K BCR_Abl->PI3K Ras Ras BCR_Abl->Ras Growth_Factors Growth Factors (e.g., PDGF) Abl Abl Growth_Factors->Abl DNA_Damage DNA Damage DNA_Damage->Abl Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Abl->Cytoskeletal_Rearrangement DNA_Repair DNA Repair Abl->DNA_Repair Proliferation Proliferation CrkL->Proliferation STAT5->Proliferation Akt Akt PI3K->Akt MAPK MAPK (ERK) Ras->MAPK Survival Anti-Apoptosis Akt->Survival MAPK->Proliferation

Application Note: Synthesis of STAT6 Inhibitor Analogs Using 2-Chloro-N-methylpyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Signal Transducer and Activator of Transcription 6 (STAT6) is a critical transcription factor in the IL-4/IL-13 signaling pathway, driving Th2 cell differentiation and mediating allergic inflammation, asthma, and fibrosis. The pyrimidine-5-carboxamide scaffold, exemplified by the potent inhibitor AS1517499 , has emerged as a privileged structure for disrupting STAT6 SH2 domain interactions and preventing phosphorylation.

This Application Note details the protocol for utilizing 2-Chloro-N-methylpyrimidine-5-carboxamide (CAS 1360443-21-5) as a core building block to synthesize N-methylated analogs of STAT6 inhibitors. Unlike the primary amide found in AS1517499, the N-methylcarboxamide moiety offers altered solubility and metabolic stability profiles while maintaining the critical hydrogen-bonding interactions within the STAT6 SH2 domain.

Key Chemical Advantages
  • Electrophilic C2 Position: The 2-chloro substituent is highly activated for nucleophilic aromatic substitution (

    
    ), allowing rapid coupling with pharmacophoric amines.
    
  • N-Methyl Amide Handle: Provides a pre-installed H-bond donor/acceptor motif distinct from the primary amide, enabling Structure-Activity Relationship (SAR) exploration of the solvent-exposed region of the binding pocket.

Chemical Background & Retrosynthesis

The target molecule is an N-methyl analog of the AS1517499 scaffold. The synthesis relies on the displacement of the C2-chloride by a specific aryl-alkyl amine.

Target Structure: N-Methyl-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide

Mechanistic Rationale

The pyrimidine ring is electron-deficient due to the two nitrogen atoms. The electron-withdrawing carboxamide group at C5 further decreases electron density at C2 and C4, making C2 susceptible to nucleophilic attack by the amine. The reaction proceeds via a Meisenheimer complex intermediate followed by the elimination of the chloride ion.

Retrosynthetic Scheme

Retrosynthesis Target Target Inhibitor (N-Methyl-AS1517499 Analog) SM1 2-Chloro-N-methylpyrimidine- 5-carboxamide (Electrophile) Target->SM1 S_NAr Coupling SM2 2-(3-Chloro-4-hydroxyphenyl) ethylamine (Nucleophile) Target->SM2 S_NAr Coupling

Caption: Retrosynthetic disconnection of the target STAT6 inhibitor into the pyrimidine core and the amine tail.

Detailed Experimental Protocol

Reagents and Materials[1][2][3][4][5][6][7][8][9]
  • Starting Material: 2-Chloro-N-methylpyrimidine-5-carboxamide (1.0 equiv)

  • Nucleophile: 2-(3-Chloro-4-hydroxyphenyl)ethylamine hydrochloride (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv) - Neutralizes HCl and drives the reaction.
    
  • Solvent: Anhydrous

    
    -Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
    
  • Workup: Ethyl acetate (EtOAc), Brine, Sodium sulfate (

    
    ).
    
Step-by-Step Synthesis Procedure

Step 1: Reaction Setup

  • In a dry 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-N-methylpyrimidine-5-carboxamide (171 mg, 1.0 mmol) in anhydrous DMF (5 mL).

  • Add 2-(3-Chloro-4-hydroxyphenyl)ethylamine hydrochloride (229 mg, 1.1 mmol) to the solution.

  • Add DIPEA (435 µL, 2.5 mmol) dropwise via syringe. The solution may turn slightly yellow upon base addition.

Step 2: Reaction

  • Fit the flask with a reflux condenser and place under an inert atmosphere (

    
     or Ar).
    
  • Heat the reaction mixture to 80–90°C in an oil bath.

  • Monitor the reaction by TLC (System: 5% MeOH in DCM) or LC-MS.

    • Checkpoint: Conversion should be complete within 4–6 hours. Look for the disappearance of the starting chloride (

      
      ) and formation of the product (
      
      
      
      ).

Step 3: Workup

  • Cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (20 mL) to precipitate the crude product.

    • Note: If a precipitate forms, filter it, wash with water, and dry under vacuum. This is often sufficiently pure for initial testing.

  • If no precipitate forms, extract with EtOAc (3 x 15 mL).

  • Wash the combined organic layers with water (2 x 10 mL) and brine (1 x 10 mL) to remove DMF.

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 4: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Gradient of 0% to 10% Methanol in Dichloromethane (DCM).

  • Collect fractions containing the product (confirmed by UV/TLC).

  • Evaporate solvents to yield the target compound as an off-white solid.

Analytical Characterization (Expected Data)
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    
    
    9.8 (s, 1H, OH), 8.7 (s, 2H, Pyrimidine H-4/H-6), 8.2 (q, 1H, NH-Me), 7.5 (t, 1H, NH-Ar), 7.1 (d, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 6.8 (dd, 1H, Ar-H), 3.5 (q, 2H,
    
    
    -N), 2.8 (d, 3H,
    
    
    ), 2.7 (t, 2H,
    
    
    ).
  • LC-MS (ESI): Calculated

    
    ; Found 
    
    
    
    .

Biological Validation: STAT6 Inhibition Assay

To verify the activity of the synthesized N-methyl analog, use a cell-based reporter assay comparing it against the parent compound AS1517499.

Mechanism of Action

The inhibitor binds to the SH2 domain of STAT6, preventing the recruitment of STAT6 to the phosphorylated IL-4 receptor (IL-4R


) and subsequent dimerization. This blocks nuclear translocation and gene transcription.

STAT6_Pathway IL4 IL-4 / IL-13 Receptor IL-4 Receptor (JAK1/JAK3) IL4->Receptor Activation STAT6_Inactive STAT6 (Monomer) Receptor->STAT6_Inactive Recruitment STAT6_P p-STAT6 (Dimer) STAT6_Inactive->STAT6_P Phosphorylation & Dimerization Inhibitor Synthesized Inhibitor (N-Methyl Analog) Inhibitor->STAT6_Inactive BLOCKS SH2 Domain Nucleus Nucleus / Transcription (IgE, Eotaxin) STAT6_P->Nucleus Translocation

Caption: STAT6 signaling cascade showing the point of intervention by the pyrimidine-carboxamide inhibitor.

Assay Protocol (HEK293-STAT6-Luc)
  • Cell Line: HEK293 cells stably transfected with a STAT6-responsive luciferase reporter (e.g., 4x N4-Luc).

  • Treatment:

    • Seed cells in 96-well plates (20,000 cells/well).

    • Pre-incubate with the synthesized inhibitor (0.1 nM – 10 µM) for 1 hour.

    • Stimulate with recombinant human IL-4 (10 ng/mL) for 6 hours.

  • Readout: Lyse cells and measure luciferase activity using a luminescence plate reader.

  • Data Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration] to determine

    
    .
    
    • Benchmark: AS1517499 typically shows an

      
       nM. The N-methyl analog is expected to be in the nanomolar range (10–100 nM).
      

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Yield Incomplete conversionIncrease temperature to 100°C or switch solvent to NMP (N-methylpyrrolidone).
Side Products Hydrolysis of chlorideEnsure reagents are dry (anhydrous DMF). Avoid water until workup.
Insolubility Product precipitates earlyAdd a co-solvent (e.g., 10% DMSO) during the reaction or workup.
Impurity Unreacted amineUse a slight excess of the electrophile (pyrimidine) instead of the amine, or scavenge excess amine with an acidic resin.

References

  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors.[1][2] Bioorganic & Medicinal Chemistry, 15(2), 1044–1055. Link

  • Chiba, Y., et al. (2009). A Novel STAT6 Inhibitor AS1517499 Ameliorates Antigen-Induced Bronchial Hypercontractility in Mice. American Journal of Respiratory Cell and Molecular Biology, 40(6). Link

  • Ohga, K., et al. (2008). AS1517499, a novel STAT6 inhibitor, suppresses Th2 cell differentiation and airway inflammation.[1] European Journal of Pharmacology.

  • PubChem Compound Summary. (2023). 2-Chloro-N-methylpyrimidine-5-carboxamide (CAS 1360443-21-5). Link

Sources

Application Note & Protocol: A Guide to the Scalable Synthesis of 2-Chloro-N-methylpyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 2-Chloro-N-methylpyrimidine-5-carboxamide, a key intermediate in the development of various pharmaceutical and agrochemical agents.[1][2][3] The protocol herein details a robust, two-step, one-pot process commencing from 2-chloropyrimidine-5-carboxylic acid. We will delve into the underlying process chemistry, justify the selection of reagents and conditions, and present a detailed, kilogram-scale protocol. Emphasis is placed on safety, process control, and analytical validation to ensure a reproducible and safe manufacturing process suitable for industrial application.

Introduction and Strategic Overview

2-Chloro-N-methylpyrimidine-5-carboxamide is a crucial heterocyclic building block. The pyrimidine-5-carboxamide scaffold is featured in a variety of biologically active molecules, making its efficient synthesis a topic of significant interest.[3][4][5] This guide outlines a well-established and scalable synthetic strategy that proceeds via an acid chloride intermediate followed by amidation.

The chosen synthetic pathway involves two primary transformations executed in a single reaction vessel to maximize efficiency and minimize handling of sensitive intermediates:

  • Acid Chloride Formation: Conversion of the parent carboxylic acid, 2-chloropyrimidine-5-carboxylic acid, into its more reactive acyl chloride derivative using thionyl chloride (SOCl₂).

  • Amidation: The subsequent reaction of the in-situ generated acyl chloride with methylamine to yield the target amide.

This one-pot approach is advantageous for large-scale production as it eliminates the need for isolating the often-unstable acyl chloride, thereby improving overall yield and process throughput.[6]

Logical Workflow for Synthesis

G cluster_0 Phase 1: Reactor Setup & Staging cluster_1 Phase 2: Acyl Chloride Formation cluster_2 Phase 3: Amidation & Isolation cluster_3 Phase 4: Final Product A Charge Reactor: 2-chloropyrimidine-5-carboxylic acid + Inert Solvent (e.g., Toluene) B Add Catalytic DMF A->B C Controlled Addition of Thionyl Chloride (Maintain T < 30°C) B->C D Heat to Reflux (e.g., 65-75°C) Monitor for Completion (HPLC/TLC) C->D E Cool Reactor to 0-5°C D->E F Slow Addition of Methylamine Solution (Maintain T < 15°C) E->F G Warm to Ambient Temp & Stir F->G H Aqueous Work-up & Quench G->H I Product Precipitation / Crystallization H->I J Filter, Wash & Dry Product I->J K 2-Chloro-N-methylpyrimidine-5-carboxamide (High Purity Solid) J->K

Caption: High-level workflow for the one-pot synthesis.

Scientific Principles and Rationale

A deep understanding of the reaction mechanism and the role of each component is paramount for successful scale-up.

Acyl Chloride Formation: The Activation Step

The conversion of a carboxylic acid to an amide is often challenging to perform directly due to the acidic nature of the carboxylic acid and the basicity of the amine, which tend to form a stable carboxylate salt.[7] Therefore, the carboxylic acid must first be "activated." The most common method for large-scale operations is its conversion to an acyl chloride.

  • Choice of Chlorinating Agent: Thionyl chloride (SOCl₂) is the reagent of choice for this protocol. Its primary advantages in an industrial setting are its liquid state, which simplifies handling, and the fact that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[8] This allows for their easy removal from the reaction mixture by distillation or under vacuum, driving the reaction to completion. While other reagents like oxalyl chloride are effective, they are typically more expensive and produce highly toxic carbon monoxide gas.[9]

  • The Role of Catalytic DMF: The reaction is significantly accelerated by the addition of a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with thionyl chloride to form the Vilsmeier reagent, a highly electrophilic species. This reagent is the true catalyst that converts the carboxylic acid to the acyl chloride with high efficiency.

  • Solvent Selection: An inert, non-polar solvent with a suitable boiling point is required. Toluene or chlorobenzene are excellent choices as they are unreactive towards the reagents, facilitate heat transfer, and allow for refluxing at a temperature that ensures complete reaction without product degradation.[8]

Amidation: The Key Bond-Forming Step

The amidation of an acyl chloride is a classic nucleophilic acyl substitution.

  • Reactivity and Control: Acyl chlorides are highly reactive, and their reaction with amines is rapid and highly exothermic.[10] For this reason, stringent temperature control is non-negotiable during scale-up. The methylamine solution must be added slowly to the cooled acyl chloride solution to allow the reactor's cooling system to dissipate the generated heat effectively.

  • Stoichiometry and Base: The reaction between the acyl chloride and methylamine produces one equivalent of HCl. This acid will react with any available base. To prevent the protonation and deactivation of the expensive methylamine nucleophile, at least two equivalents of methylamine are theoretically required: one to act as the nucleophile and one to act as a base to neutralize the HCl. In practice, a slight excess over two equivalents is often used to ensure the reaction goes to completion. Alternatively, a non-nucleophilic base like triethylamine can be used as the acid scavenger.

Overall Reaction Mechanism

G Start 2-chloropyrimidine-5-carboxylic acid Intermediate [ 2-chloropyrimidine-5-carbonyl chloride ] (in-situ intermediate) Start->Intermediate Step 1: Activation Byproduct1 SO₂ (gas) + HCl (gas) Reagent1 SOCl₂ (cat. DMF) Reagent1->Intermediate Product 2-Chloro-N-methylpyrimidine-5-carboxamide Intermediate->Product Step 2: Amidation Intermediate->Byproduct1 Byproducts Byproduct2 CH₃NH₃⁺Cl (salt) Intermediate->Byproduct2 Byproduct Reagent2 Methylamine (CH₃NH₂) (>2 equivalents) Reagent2->Product

Sources

1H NMR and 13C NMR analysis of 2-Chloro-N-methylpyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Validation of 2-Chloro-N-methylpyrimidine-5-carboxamide via 1H and 13C NMR Spectroscopy

Executive Summary

This technical guide provides a rigorous protocol for the structural characterization of 2-Chloro-N-methylpyrimidine-5-carboxamide (CAS: 1360443-21-5). This compound is a critical electrophilic scaffold in medicinal chemistry, frequently serving as a precursor for nucleophilic aromatic substitution (


) reactions at the C2 position to generate kinase inhibitors and other bioactive heterocycles.

The protocol details the specific Nuclear Magnetic Resonance (NMR) signatures required to distinguish the target molecule from common impurities, such as the starting material (2-chloropyrimidine-5-carboxylic acid) or hydrolysis byproducts. It emphasizes solvent-dependent conformational analysis and self-validating spectral features.

Chemical Context & Strategic Analysis

The pyrimidine ring is electron-deficient, making the protons at positions 4 and 6 highly deshielded. The introduction of the N-methylcarboxamide group at position 5 adds further electron-withdrawing character, while the chlorine at position 2 activates the ring for downstream chemistry.

Critical Analytical Challenge: The symmetry of the pyrimidine ring (H4 and H6 are chemically equivalent in a time-averaged environment) simplifies the spectrum but requires careful integration to ensure the ratio between the aromatic ring and the aliphatic methyl group is exactly 2:3. Deviations here indicate partial hydrolysis or incomplete amidation.

Visualizing the Structural Logic

G Start 2-Chloropyrimidine- 5-carboxylic acid Reaction Activation (SOCl2/Oxalyl Chloride) Start->Reaction Activation Intermediate Acid Chloride Intermediate Reaction->Intermediate Amidation Amidation (MeNH2 / THF) Intermediate->Amidation Target TARGET: 2-Chloro-N-methylpyrimidine- 5-carboxamide Amidation->Target Major Product Impurity Impurity: Hydrolyzed Acid Target->Impurity Moisture Exposure

Figure 1: Synthesis and degradation pathway. NMR analysis must differentiate the Target from the Start/Impurity nodes.

Experimental Protocol

Sample Preparation

Solvent Selection:

  • Preferred: DMSO-

    
     (Dimethyl sulfoxide-d6).
    
    • Reasoning: Excellent solubility for polar amides; stabilizes the amide proton (NH) via hydrogen bonding, resulting in a sharp, well-resolved signal that shows coupling to the methyl group.

  • Alternative: CDCl

    
     (Chloroform-d).
    
    • Risk: The amide NH often appears broad and may not show clear coupling. Solubility may be limited.

Step-by-Step Procedure:

  • Massing: Weigh 5–10 mg of the solid sample into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-

    
     (99.9% D).
    
  • Homogenization: Vortex for 30 seconds. Ensure the solution is clear and free of suspended particles.

    • Note: If the solution remains cloudy, filter through a glass wool plug directly into the NMR tube.

  • Reference: Ensure the solvent contains TMS (Tetramethylsilane) as an internal reference (0.00 ppm), or reference to the residual DMSO pentet at 2.50 ppm.

Data Analysis: 1H NMR (400 MHz, DMSO-d6)

The 1H NMR spectrum should display three distinct signal environments.

Table 1: 1H NMR Assignment & Diagnostic Criteria

Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Insight
9.10 – 9.20 Singlet (s)2HH4, H6 (Pyrimidine)These protons are chemically equivalent due to ring symmetry. Their extreme downfield shift confirms the electron-deficient nature of the pyrimidine ring.
8.60 – 8.80 Broad Quartet (br q)1HNH (Amide)The "quartet" appearance arises from coupling to the adjacent methyl group (

Hz). This signal is exchangeable with

.
2.80 – 2.85 Doublet (d)3HCH

(N-Methyl)
Coupled to the NH proton. If the NH is exchanged or broadened, this doublet may collapse into a singlet.

Self-Validation Check:

  • Integration Ratio: The integral of the aromatic region (9.15 ppm) must be exactly 0.66x the integral of the methyl region (2.80 ppm).

    • If Aromatic > 0.66x Methyl: Suspect presence of unreacted acid (which lacks the methyl group).

    • If Methyl > 1.5x Aromatic: Suspect residual methylamine reagent (usually distinct shift ~2.3-2.5 ppm) or solvent impurity.

Data Analysis: 13C NMR (100 MHz, DMSO-d6)

The 13C spectrum is crucial for confirming the carbonyl environment and the integrity of the C-Cl bond.

Table 2: 13C NMR Assignment

Chemical Shift (

, ppm)
Carbon TypeAssignmentMechanistic Note
163.0 – 165.0 Quaternary (C=O)Amide Carbonyl Typical range for heteroaromatic carboxamides.
160.0 – 162.0 Quaternary (C-Cl)C2 Deshielded by both the adjacent nitrogens and the chlorine atom.
158.0 – 160.0 Methine (CH)C4, C6 High shift due to adjacency to ring nitrogens.
126.0 – 128.0 Quaternary (C-C=O)C5 The most shielded ring carbon, but shifted downfield by the carbonyl substituent.
26.0 – 27.0 Methyl (CH

)
N-Methyl Characteristic region for N-methyl amides.

Troubleshooting & Impurity Profiling

Common issues arise from the synthesis method (often via acid chloride).

Scenario A: The "Missing" Amide Coupling
  • Observation: The methyl group at 2.8 ppm appears as a singlet , not a doublet.[1]

  • Cause: Rapid proton exchange of the NH proton, often due to trace water or acid in the DMSO-

    
    .
    
  • Remedy: Dry the sample or add a single drop of

    
     (which will eliminate the NH peak entirely) to confirm the assignment.
    
Scenario B: Hydrolysis Evidence
  • Observation: A small secondary singlet appears ~9.25 ppm (slightly downfield of the main product).

  • Cause: 2-Chloropyrimidine-5-carboxylic acid (Starting Material/Hydrolysis Product).[2]

  • Confirmation: Check for a broad -COOH proton signal >13.0 ppm.

Scenario C: Rotameric Broadening
  • Observation: Signals appear broadened or doubled at room temperature.

  • Cause: Restricted rotation around the C(carbonyl)-N amide bond.

  • Remedy: Run the NMR at elevated temperature (e.g., 353 K / 80°C). Coalescence of peaks confirms rotamers rather than impurities.

Advanced Verification Workflow

For drug development applications requiring GLP-like rigor, follow this logic flow to certify the batch.

Validation Sample Dissolve Sample (DMSO-d6) H_NMR Acquire 1H NMR Sample->H_NMR Check1 Is Methyl (2.8 ppm) a Doublet? H_NMR->Check1 Check2 Is Integral Ratio Ar:Me = 2:3? Check1->Check2 Yes Fail_Exchange FAIL: Proton Exchange/Wet Solvent Check1->Fail_Exchange No (Singlet) Pass PASS: Identity Confirmed Check2->Pass Yes Fail_Purity FAIL: Check for Acid Impurity Check2->Fail_Purity No

Figure 2: Decision tree for spectral validation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69698, N1-Methyl-2-pyridone-5-carboxamide (Analogous Structure Analysis). Retrieved from [Link]

  • B. Gangadasu et al. (2025). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines.[3] Heterocyclic Communications.[3] Retrieved from [Link]

  • Compound Interest (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Reich, H. J. (2023). Solvent Effects in NMR Spectroscopy. University of Wisconsin-Madison Chemistry. Retrieved from [Link]

Sources

Comprehensive Mass Spectrometric Analysis of 2-Chloro-N-methylpyrimidine-5-carboxamide: Protocols for Identification, Structural Elucidation, and Quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for the mass spectrometric analysis of 2-Chloro-N-methylpyrimidine-5-carboxamide, a key heterocyclic compound relevant in pharmaceutical synthesis and drug discovery. Eschewing a rigid template, this document is structured to logically guide the researcher from fundamental molecular characterization through to advanced quantitative methodologies. We delve into the causality behind experimental choices, offering robust, self-validating protocols for direct infusion Electrospray Ionization Mass Spectrometry (ESI-MS), tandem MS (MS/MS) for structural elucidation, and a complete Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow for sensitive quantification. The protocols are supplemented with predicted fragmentation pathways and expected mass-to-charge ratios, providing a comprehensive resource for researchers in analytical chemistry and drug development.

Analyte Characterization: The Foundation of Mass Spectrometric Analysis

A thorough understanding of the analyte's physicochemical properties is paramount for developing a robust mass spectrometry method.

Chemical Structure and Properties: 2-Chloro-N-methylpyrimidine-5-carboxamide is a substituted pyrimidine with the following key characteristics:

  • Molecular Formula: C₆H₆ClN₃O[1]

  • Molecular Weight (Monoisotopic): 171.0200 g/mol

  • Molecular Weight (Average): 171.58 g/mol [1]

  • Structure:

    Chemical Structure of 2-Chloro-N-methylpyrimidine-5-carboxamide

A critical feature for its mass spectrometric signature is the presence of a single chlorine atom. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), any chlorine-containing ion will exhibit a characteristic isotopic pattern.[2][3] Specifically, the molecular ion ([M]⁺˙) or protonated molecule ([M+H]⁺) will appear as a pair of peaks separated by approximately 2 Da, with a relative intensity ratio of roughly 3:1 (M:M+2). This signature is a powerful diagnostic tool for confirming the presence of chlorine in both precursor and fragment ions.

Core Principles: Ionization and Fragmentation

2.1. Ionization Technique: Electrospray Ionization (ESI) For a molecule like 2-Chloro-N-methylpyrimidine-5-carboxamide, which contains multiple nitrogen atoms within its pyrimidine ring and amide group, Electrospray Ionization (ESI) is the preferred method. These nitrogen atoms are readily protonated in an acidic mobile phase, making the molecule highly amenable to analysis in positive ion mode ([M+H]⁺). ESI is a "soft" ionization technique, meaning it typically imparts minimal excess energy to the analyte, resulting in a strong signal for the protonated molecule with limited in-source fragmentation.[4][5]

2.2. Tandem Mass Spectrometry (MS/MS) for Structural Confirmation While ESI-MS provides molecular weight information, tandem mass spectrometry (MS/MS) is required for definitive structural elucidation.[6] In this process, the protonated molecule ([M+H]⁺, the precursor ion) is isolated and then subjected to fragmentation through collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions (product ions) are then mass-analyzed, producing a fragmentation spectrum that serves as a structural fingerprint of the molecule.[7][8]

Experimental Protocols

These protocols are designed for a standard triple quadrupole or ion trap mass spectrometer coupled to an HPLC system.

3.1. Materials and Reagents

  • Analyte: 2-Chloro-N-methylpyrimidine-5-carboxamide (Purity ≥98%)[1]

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), LC-MS grade water.

  • Additives: Formic acid (FA), 0.1% solution in water and ACN.

3.2. Protocol 1: Direct Infusion ESI-MS for Initial Characterization

Objective: To confirm the molecular weight and observe the characteristic chlorine isotopic pattern of the intact molecule.

Procedure:

  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in 50:50 ACN:Water with 0.1% FA.

  • Infusion: Infuse the sample solution directly into the ESI source using a syringe pump at a flow rate of 5-10 µL/min.

  • MS Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-300.

Table 1: Typical ESI-MS Instrument Parameters

ParameterSettingRationale
Ionization ModeESI PositiveThe presence of basic nitrogen atoms facilitates efficient protonation to form [M+H]⁺ ions.
Capillary Voltage3.5 - 4.5 kVOptimizes the electrospray plume for stable ion generation.
Source Temperature120 - 150 °CAids in desolvation of the ESI droplets.
Desolvation Gas Flow600 - 800 L/hr (N₂)High flow rate is necessary to effectively evaporate the solvent and release gas-phase ions.
Desolvation Temp.350 - 450 °CHigh temperature ensures complete desolvation without causing thermal degradation of the analyte.
Cone Voltage20 - 40 VA moderate voltage is used to transfer ions into the mass analyzer while minimizing in-source fragmentation.

Expected Result: A primary signal at m/z 172.0 corresponding to [C₆H₇³⁵ClN₃O]⁺ and a secondary signal at m/z 174.0 for [C₆H₇³⁷ClN₃O]⁺, with a relative abundance ratio of approximately 3:1.

3.3. Protocol 2: Tandem MS (MS/MS) for Structural Elucidation

Objective: To generate a characteristic fragmentation pattern for structural confirmation.

Procedure:

  • Instrument Mode: Switch to MS/MS or Product Ion Scan mode.

  • Precursor Selection: Set the mass analyzer (Q1) to isolate the primary molecular ion peak at m/z 172.0 .

  • Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation in the collision cell (Q2).

  • Product Ion Scan: Scan the third quadrupole (Q3) over a mass range of m/z 40-180 to detect the resulting fragment ions.

Rationale for Collision Energy Ramp: Varying the collision energy is crucial. Low energies may only produce a few dominant fragments, while higher energies can reveal more extensive fragmentation pathways. A ramp allows for the collection of a comprehensive composite spectrum.[9]

3.4. Protocol 3: LC-MS/MS Method for Quantification (MRM)

Objective: To develop a sensitive and selective method for quantifying the analyte in a complex matrix, a common requirement in pharmaceutical analysis.[10][11]

Procedure:

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS Detection (MRM Mode):

    • Set the instrument to Multiple Reaction Monitoring (MRM) mode.

    • Define MRM transitions based on the most stable and abundant fragments identified in Protocol 2.

    • Optimize collision energy for each transition to maximize signal intensity.

Table 2: Proposed MRM Transitions for Quantification

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossCollision Energy (eV)Use Case
172.0141.0-CH₃NH₂ (Methylamine)15-25Quantifier
172.0114.0-CONHCH₃ & -HCN20-30Qualifier
174.0143.0-CH₃NH₂ (Methylamine)15-25Isotopic Confirmation

Data Interpretation: Predicting the Fragmentation Pathway

Based on the principles of mass spectrometry fragmentation, a logical pathway can be proposed for 2-Chloro-N-methylpyrimidine-5-carboxamide.[8][12] The primary sites for fragmentation are the C-C and C-N bonds of the carboxamide side chain.

Key Fragmentation Steps:

  • Loss of Methylamine: Cleavage of the amide C-N bond can result in the loss of methylamine (CH₃NH₂), leading to a stable acylium ion.

  • Cleavage of the Amide Group: The bond between the pyrimidine ring and the carbonyl carbon can break, leading to the loss of the entire N-methylcarboxamide group.

  • Ring Fragmentation: Pyrimidine rings can undergo characteristic cross-ring cleavages.[7]

Diagram 1: Proposed MS/MS Fragmentation Pathway A visual representation of the fragmentation of the protonated molecule.

Fragmentation_Pathway M [M+H]⁺ m/z 172.0/174.0 (C₆H₇ClN₃O)⁺ F1 Fragment 1 m/z 141.0/143.0 (C₅H₂ClN₂O)⁺ M->F1 - CH₃NH₂ F2 Fragment 2 m/z 114.0/116.0 (C₄H₂ClN₂)⁺ F1->F2 - HCN F3 Fragment 3 m/z 87.0 (C₃H₂N₂)⁺ F2->F3 - Cl Analytical_Workflow cluster_prep 1. Sample Preparation cluster_lc 2. Chromatographic Separation cluster_ms 3. Mass Spectrometry cluster_data 4. Data Analysis Prep Prepare 1 µg/mL solution in 50:50 ACN/H₂O + 0.1% FA LC Inject onto C18 Column Gradient Elution Prep->LC ESI ESI+ Ionization LC->ESI Q1 Q1: Isolate Precursor (m/z 172.0) ESI->Q1 Q2 Q2: Collision-Induced Dissociation (CID) Q1->Q2 Q3 Q3: Scan Product Ions Q2->Q3 Data Identify Fragments Quantify via MRM Q3->Data

Caption: Step-by-step workflow for LC-MS/MS analysis.

Conclusion

This application note provides a comprehensive and scientifically grounded approach to the mass spectrometric analysis of 2-Chloro-N-methylpyrimidine-5-carboxamide. By following the detailed protocols for ESI-MS, MS/MS, and LC-MS/MS, researchers can confidently confirm the identity, elucidate the structure, and perform accurate quantification of this compound. The inclusion of expected fragmentation patterns and optimized instrument parameters serves as a robust starting point for method development, enabling professionals in the pharmaceutical industry to accelerate their research and development efforts.

References

  • Doc Brown's Advanced Organic Chemistry Revision Notes. Mass spectrum of 2-chloro-2-methylpropane. Available at: [Link].

  • PubChem. 2-Chloro-5-methylpyrimidine. Available at: [Link].

  • Pádár, P., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Available at: [Link].

  • Le, T. H., et al. (2017). Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water. Analytical Chemistry. Available at: [Link].

  • Google Patents.US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • Blake, T. A., et al. (2018). Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. Journal of Analytical Toxicology. Available at: [Link].

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link].

  • Saeed, A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules. Available at: [Link].

  • Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link].

  • Raju, B., et al. (2014). Updated Review on LC-MS. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [https://www.rjpbcs.com/pdf/2014_5(1)/.[13]pdf]([Link]13]pdf).

  • Frańska, M. (2005). Electrospray Ionization Mass Spectrometry of Pyrimidine Base-Rubidium Complexes. European Journal of Mass Spectrometry. Available at: [Link].

  • Halme, M. (2017). Various mass spectrometric methods for the screening and identification of metabolites of toxic and incapacitating chemicals. University of Helsinki. Available at: [Link].

  • Gangadasu, B., et al. (2002). A simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Heterocyclic Communications. Available at: [Link].

  • University of Arizona. Interpretation of mass spectra. Available at: [Link].

  • mzCloud. 2-Amino-4-chloro-6-methylpyrimidine. Available at: [Link].

  • Gorfinkiel, J.D., et al. (2024). Cross Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and its Halogenated Derivatives. Preprints.org. Available at: [Link].

  • Michigan State University Department of Chemistry. Mass Spectrometry. Available at: [Link].

  • Pharma Focus America. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Available at: [Link].

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 2-Chloro-N-methylpyrimidine-5-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for 2-Chloro-N-methylpyrimidine-5-carboxamide Synthesis Audience: Researchers, Scientists, and Drug Development Professionals

Technical Support Center: 2-Chloro-N-methylpyrimidine-5-carboxamide Synthesis

Introduction: The "Selectivity Paradox"

Synthesizing 2-Chloro-N-methylpyrimidine-5-carboxamide presents a classic chemoselectivity challenge in medicinal chemistry. You are operating on a "polyelectrophilic" scaffold where two electrophilic sites compete for the nucleophile (methylamine):

  • Site A (Desired): The carbonyl carbon of the acid chloride/activated ester (C5-COX).

  • Site B (Undesired): The C2-position of the pyrimidine ring (highly activated for SNAr).

The Challenge: Methylamine is a potent nucleophile. If reaction conditions are not rigorously controlled, it will displace the C2-chloride, resulting in the thermodynamically stable but useless 2-(methylamino)-N-methylpyrimidine-5-carboxamide .

This guide provides the protocols to kinetically favor Site A over Site B.

Module 1: Optimized Experimental Protocol (The "Cold-Shot" Method)

This protocol utilizes kinetic control to ensure exclusive amide formation.

Reagents & Setup
  • Precursor: 2-Chloropyrimidine-5-carboxylic acid.[1]

  • Activation: Oxalyl chloride (COCl)₂ / DMF (cat.) or SOCl₂.

  • Nucleophile: Methylamine (2.0 M in THF) or Methylamine Hydrochloride.

  • Base: Diisopropylethylamine (DIPEA) or 2,6-Lutidine (non-nucleophilic).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Procedure

Step 1: Acid Chloride Formation (Activation)

  • Suspend 2-chloropyrimidine-5-carboxylic acid (1.0 equiv) in anhydrous DCM under N₂.

  • Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

  • Add DMF (2-3 drops) to catalyze. Caution: Gas evolution.

  • Stir at RT for 2 hours until solution clears.

  • Critical: Concentrate to dryness in vacuo to remove excess oxalyl chloride/HCl. Re-dissolve in fresh anhydrous DCM. Residual chlorinating agent will react with the amine to form impurities.

Step 2: The Kinetic Coupling (Amidation)

  • Cool the acid chloride solution to -78°C (Dry ice/acetone). Note: -20°C is acceptable for <1g scale, but -78°C is safer.

  • Option A (Amine Solution): Add Methylamine (1.05 equiv, 2M in THF) dropwise over 30 minutes.

    • Why? Keeping amine concentration low prevents "double attack" at C2.

  • Option B (Amine Salt - Preferred): Add Methylamine HCl (1.1 equiv) as a solid, then add DIPEA (2.2 equiv) dropwise.

    • Why? This releases the free amine slowly in situ.

  • Stir at -78°C for 1 hour.

  • Allow to warm only to 0°C. Monitor by TLC/LCMS immediately.

Step 3: Quench & Workup

  • Quench with 1M HCl (cold) or sat. NH₄Cl at 0°C. Acidic quench deactivates any remaining amine, preventing SNAr during workup.

  • Extract with DCM.[2] Wash with Brine.[3]

  • Dry over Na₂SO₄ and concentrate.

Module 2: Troubleshooting & FAQs

Q1: I see a major impurity at M+31 (or different retention time). What is it?

Diagnosis: You have likely formed the SNAr byproduct .

  • Mechanism: Methylamine attacked the C2-Cl position.

  • Cause: Temperature too high, excess amine used, or slow addition of acid chloride to the amine (reverse addition).

  • Fix: Ensure temperature is <-20°C. Switch to "Inverse Addition" (Add amine to acid chloride, not vice versa).

Q2: My yield is low, and I see starting material acid.

Diagnosis: Hydrolysis of the acid chloride.

  • Cause: Wet solvents or incomplete activation.

  • Fix: Distill DCM over CaH₂ or use molecular sieves. Ensure the acid chloride formation step goes to completion (clear solution).

Q3: Can I use EDC/HOBt or HATU instead of Acid Chloride?

Answer: Use with Caution.

  • Risk: Coupling agents like HATU require basic conditions (DIPEA/TEA) throughout the reaction. The longer the 2-chloropyrimidine sits in basic solution with free methylamine at RT, the higher the risk of C2-displacement.

  • Recommendation: If you must use HATU, pre-activate the acid for 5 mins, cool to 0°C, add the amine, and stop the reaction exactly when the starting material is consumed.

Q4: How do I purify the product if the SNAr impurity is present?

Answer: Separation is difficult due to similar polarity.

  • Tactic: The SNAr byproduct (2-methylamino) is more basic than the target (2-chloro).

  • Method: Wash the organic layer with 0.5 M HCl . The amino-pyrimidine impurity may protonate and partition into the aqueous phase more than the 2-chloro product.

Module 3: Data & Visualization

Table 1: Reaction Parameter Optimization Matrix
ParameterCondition A (Risky)Condition B (Optimized)Outcome (Condition B)
Activation HATU / RTOxalyl Chloride / 0°CHigher conversion, no reagent-derived byproducts.
Temperature Room Temp (25°C)Cryogenic (-78°C to 0°C)>95% Chemoselectivity for C5-Amide.
Amine Equiv Excess (2.0+)Stoichiometric (1.05)Prevents C2-Cl displacement.
Addition Amine

Acid
Acid

Amine (Slow)
Maintains low [Amine] relative to electrophile.
Diagram 1: Synthesis Workflow & Selectivity Logic

G cluster_conditions Critical Control Points Start 2-Chloropyrimidine- 5-carboxylic Acid Activation Activation (Oxalyl Chloride, DCM) Start->Activation Step 1 Intermediate Acid Chloride (Highly Reactive C5) Activation->Intermediate Reaction Amine Addition (-78°C, Slow) Intermediate->Reaction Step 2 Product Target: 2-Chloro-N-methyl pyrimidine-5-carboxamide Reaction->Product Kinetic Control (Fast C5 Attack) SideProduct Impurity: 2-(Methylamino) pyrimidine... Reaction->SideProduct Thermodynamic (Slow C2 Attack)

Caption: Kinetic pathway selection. Low temperature favors the lower activation energy barrier of Acyl Chloride attack (C5) over Nucleophilic Aromatic Substitution (C2).

Module 4: Scalability & Safety

  • Exotherm Control: The reaction of acid chloride with amine is exothermic. On a gram scale, add the amine solution via a syringe pump to prevent local heating spikes that trigger the SNAr side reaction.

  • Venting: Ensure the acid chloride formation (SO₂/HCl gas evolution) is properly scrubbed (NaOH trap).

References

  • Vertex Pharmaceuticals. (2021). Preparation method of 2-chloro-5-methylthiopyrimidine. CN112679439A.
  • Organic Syntheses. (1955). 2-Chloropyrimidine.[1][2][4][5][6][7][8] Org. Synth. 1955, 35, 22. [Link]

  • National Institutes of Health (NIH). (2010). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. [Link]

Sources

Purification challenges of 2-Chloro-N-methylpyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Chloro-N-methylpyrimidine-5-carboxamide

Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: CAS [N/A - Specific Intermediate][1][2]

Executive Summary: The "Ticking Time Bomb" Intermediate

Welcome to the technical support hub for 2-Chloro-N-methylpyrimidine-5-carboxamide . If you are here, you are likely facing a specific set of problems: your purity is high by TLC but drops after workup, or you are seeing a stubborn polar impurity that refuses to crystallize out.[2]

This molecule presents a classic "Reactivity vs. Stability" paradox .[1][2] The 2-chloro position on the pyrimidine ring is electronically activated for Nucleophilic Aromatic Substitution (


).[1][2] This makes it an excellent scaffold for drug discovery (e.g., kinase inhibitors), but it also makes it highly susceptible to hydrolysis during purification.[2]

Module 1: The Hydrolysis Trap (Chemical Stability)

User Issue: "My LC-MS shows a clean product in the reaction mixture, but after aqueous workup, I see a new peak (M-18 or M+1 hydrolysis product) and the chlorine is gone."

Root Cause: The pyrimidine ring is electron-deficient (π-deficient).[1][2] The nitrogens pull electron density, making the Carbon-2 position highly electrophilic. Water, especially at pH > 7, acts as a nucleophile, displacing the chlorine atom to form 2-hydroxy-N-methylpyrimidine-5-carboxamide (which exists primarily as the 2-oxo tautomer).[1]

The Protocol: "Cold & Acidic" Workup Do not use standard saturated bicarbonate washes if the contact time is long.[2]

  • Quench Temperature: Cool the reaction mixture to 0°C before adding any aqueous phase.

  • pH Control: Maintain the aqueous layer pH between 4.0 and 6.0 .

    • Why? At pH < 4, the pyridine-like nitrogen protonates, increasing solubility in water (yield loss).[2] At pH > 7, hydroxide attacks the C-2 position (degradation).[1][2]

  • Speed: Perform the extraction rapidly. Do not let layers settle for hours.[1][2]

Visualizing the Failure Mode (Graphviz Diagram):

HydrolysisPath Start 2-Chloro-N-methyl pyrimidine-5-carboxamide Transition Tetrahedral Intermediate Start->Transition Nucleophilic Attack (Fast at pH > 8) Water H2O / OH- Water->Transition Product 2-Hydroxy-N-methyl pyrimidine-5-carboxamide (Impurity) Transition->Product -HCl Tautomer 2-Oxo-1H-pyrimidine (Stable Tautomer) Product->Tautomer Tautomerization (Irreversible)

Caption: The irreversible hydrolysis pathway of the 2-chloro group under basic aqueous conditions.[1][2]

Module 2: The Solubility Paradox (Purification Strategy)

User Issue: "I cannot separate the starting material (acid) or the hydrolyzed impurity from my product using recrystallization."

Technical Insight:

  • The Product (2-Cl): Moderately lipophilic (soluble in EtOAc, DCM, THF).[1][2]

  • The Impurity (2-OH/Oxo): Highly polar, high melting point, forms strong intermolecular H-bonds (dimers).[1][2]

  • The Paradox: While the impurity is polar, it often "crashes out" with the product if you use a standard solvent like Ethanol.[2]

Recommended Protocol: "Reverse Solubility" Filtration Instead of trying to crystallize the product out of solution, use a solvent where the product is soluble but the impurity is insoluble.[2]

Step-by-Step Guide:

  • Dry Down: Evaporate the crude reaction mixture to dryness.

  • DCM Trituration: Add Dichloromethane (DCM) (10 mL per gram of crude).

  • Sonication: Sonicate for 5-10 minutes. The 2-Cl product will dissolve; the 2-OH impurity and inorganic salts will remain suspended solids.[1][2]

  • Filtration: Filter through a celite pad.

  • Precipitation: Take the DCM filtrate (containing product) and slowly add n-Heptane or MTBE until the solution turns cloudy.[1][2] Cool to -20°C to crystallize the pure 2-Cl product.[1][2]

Solvent Compatibility Table:

Solvent2-Cl Product Solubility2-OH Impurity SolubilitySuitability
Water LowLow (but soluble at high pH)Avoid (Hydrolysis risk)
Methanol/Ethanol HighModerate (Hot)Poor (Co-crystallization risk)
DCM / Chloroform High Very Low Excellent (For separation)
Ethyl Acetate ModerateLowGood (Extraction)
Hexane/Heptane InsolubleInsolubleExcellent (Anti-solvent)

Module 3: Chromatography Troubleshooting

User Issue: "My product is tailing severely on the silica column, and I'm losing mass."

Root Cause: The pyrimidine nitrogens act as Lewis bases, interacting strongly with the acidic silanol groups (


) on the silica gel.[2] This causes "streaking" or tailing.[1][2]

The Fix: The "Ammonia Trick" Warning: Do not use Triethylamine (TEA) if you can avoid it.[1][2] TEA can sometimes act as a nucleophile or catalyze hydrolysis if wet.[1][2]

Optimized Mobile Phase:

  • Base: Dichloromethane (DCM)[1][2]

  • Modifier: Methanol (MeOH)[1][2][3]

  • Additive: 1%

    
     (Use 7N Ammonia in MeOH).
    

Gradient: Start with 100% DCM


95:5 DCM:(MeOH/NH3) .
  • The ammonia neutralizes the silica acidity, sharpening the peak.[2]

  • Note: Run the column fast. Prolonged exposure to silica (which is slightly acidic) can degrade the 2-Cl group.[1][2]

Decision Tree for Purification:

PurificationTree Start Crude Mixture Check Is 2-OH Impurity > 10%? Start->Check HighImpurity High Impurity Load Check->HighImpurity Yes LowImpurity Low Impurity Load Check->LowImpurity No MethodA Method A: DCM Trituration (Filter off solid impurity) HighImpurity->MethodA MethodB Method B: Flash Column (DCM/MeOH + 1% NH3) LowImpurity->MethodB Recryst Final Polish: Recrystallize from EtOAc/Heptane MethodA->Recryst MethodB->Recryst

Caption: Logical flow for selecting the purification method based on impurity profile.

Frequently Asked Questions (FAQ)

Q: Can I store the 2-Chloro product in solution? A: Only in anhydrous, non-nucleophilic solvents (DCM, Toluene).[2] Avoid storing in DMSO or DMF for long periods at room temperature, as these can slowly promote decomposition or substitution if any moisture is present.[2]

Q: Why does my product turn yellow upon standing? A: 2-chloropyrimidines are light-sensitive.[1][2] Photo-degradation can lead to radical formation and dimerization (bipyrimidines).[1][2] Store the solid in amber vials under Argon at -20°C.

Q: I see a peak at M+31 in LCMS. What is it? A: If you used Methanol during workup or chromatography, you likely formed the 2-methoxy derivative (


 reaction).[2] The 2-Cl is reactive enough to be displaced by methanol if heated or if base is present.[1][2] Switch to Isopropanol or Acetonitrile for LCMS sample prep.[1][2]

References

  • Brown, D. J. The Pyrimidines.[2] Wiley-Interscience, 1994.[1][2] (The definitive text on pyrimidine reactivity and the lability of the 2-chloro group).

  • Organic Syntheses. 2-Chloropyrimidine. Org. Synth. 1955, 35,[2][4] 34. Link (Foundational protocol demonstrating the instability of chloropyrimidines in basic media).[1][2]

  • PubChem. 2-Chloro-5-methylpyrimidine Compound Summary. Link (Structural analog data regarding physical properties and safety).[1][2]

  • National Institutes of Health (NIH). Photochemistry of 2-chloropyrimidine. Link (Evidence for light sensitivity and dimerization risks).[1][2]

Sources

Technical Support Center: 2-Chloro-N-methylpyrimidine-5-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Development & Process Safety Document ID: TS-PYR-554-B Subject: Impurity Profiling & Troubleshooting Guide Status: Active[1]

Executive Summary

This guide addresses the synthesis of 2-Chloro-N-methylpyrimidine-5-carboxamide , a critical scaffold often used in the development of kinase inhibitors (e.g., substituted aminopyrimidines).[1]

The synthesis of this molecule presents a classic chemoselectivity challenge: Acyl Substitution vs. Nucleophilic Aromatic Substitution (


). 

The pyrimidine ring is electron-deficient, making the C2-chlorine highly susceptible to displacement by nucleophiles. Since methylamine (the reagent required for amidation) is a strong nucleophile, it can attack both the carbonyl carbon (desired) and the C2-carbon (undesired), leading to specific byproducts that are difficult to separate.

Reaction Pathways & Impurity Map

The following diagram illustrates the competitive pathways that generate the primary impurities.

G SM Starting Material (2-Chloropyrimidine-5-carbonyl chloride) Target TARGET PRODUCT (2-Chloro-N-methylpyrimidine-5-carboxamide) SM->Target MeNH2 (1.0 eq) Low Temp (-10°C) Impurity_A IMPURITY A (Double Addition / S_NAr) 2-(Methylamino)-N-methyl... SM->Impurity_A Excess MeNH2 High Temp (>0°C) Impurity_C IMPURITY C (Acid Reversion) 2-Chloropyrimidine-5-carboxylic acid SM->Impurity_C H2O (Quench) Target->Impurity_A Excess MeNH2 Extended Time Impurity_B IMPURITY B (Hydrolysis) 2-Hydroxy-N-methyl... Target->Impurity_B Aqueous Base High pH Workup

Figure 1: Competitive reaction pathways showing the origin of critical impurities.

Diagnostic Troubleshooting Guide

Issue 1: The "Double Addition" Impurity

Symptom: LC-MS shows a peak with Mass = [M-5] relative to the target, and the characteristic Chlorine isotope pattern (3:1 ratio of M:M+2) is absent .

  • Identity: 2-(methylamino)-N-methylpyrimidine-5-carboxamide.[1]

  • Root Cause: The methylamine reagent acted as a nucleophile at the C2 position, displacing the chlorine atom via Nucleophilic Aromatic Substitution (

    
    ).
    
  • Mechanism: The pyrimidine ring nitrogens pull electron density, making C2 highly electrophilic. Methylamine attacks C2 either before or after amidation.

VariableTroubleshooting Action
Stoichiometry Strictly limit Methylamine. Use exactly 1.0–1.1 equivalents. Do not use a large excess to "drive" the reaction. Use a tertiary amine (DIPEA/TEA) as the proton scavenger instead of excess methylamine.
Temperature Cool the reaction.

on pyrimidines has a higher activation energy than acyl chloride amidation. Run the addition at -10°C to 0°C .
Addition Mode Inverse Addition. Add the methylamine slowly to the acid chloride solution. This ensures the concentration of free methylamine is never high relative to the substrate.
Issue 2: Hydrolysis / "The Hydroxy Impurity"

Symptom: LC-MS shows a peak with Mass = [M-18] (approx) and loss of Chlorine isotope pattern.[1] The peak is significantly more polar (elutes earlier on Reverse Phase).

  • Identity: 2-hydroxy-N-methylpyrimidine-5-carboxamide (or the tautomeric pyrimidone).[1]

  • Root Cause: Displacement of Chlorine by water (

    
    ) or hydrolysis of the acid chloride precursor followed by failure to couple.
    
  • Mechanism: Under basic aqueous workup conditions (pH > 10), the hydroxide ion (

    
    ) is a potent nucleophile that attacks C2.[1]
    
VariableTroubleshooting Action
Reagents Dry Solvents. Ensure THF or DCM is anhydrous.[1] The acid chloride intermediate is moisture sensitive.
Workup Control pH. Do not use strong bases (NaOH) during the quench. Use saturated

or

. Keep the contact time with the aqueous phase short.
Issue 3: Residual Acid (Incomplete Reaction)

Symptom: LC-MS shows a peak corresponding to the carboxylic acid starting material (Mass = 158 Da).[1]

  • Identity: 2-chloropyrimidine-5-carboxylic acid.[1]

  • Root Cause: Hydrolysis of the acid chloride before amidation could occur, or inactive coupling reagents (if using HATU/EDC).

Optimized Protocol (Self-Validating)

To minimize the "Double Addition" byproduct, this protocol uses chemoselectivity control via temperature and stoichiometry.

Reagents:

  • 2-Chloropyrimidine-5-carboxylic acid (1.0 eq)[1]

  • Oxalyl Chloride (1.2 eq) + DMF (cat.)[1]

  • Methylamine (2.0 M in THF) (1.05 eq) — Crucial: Do not use excess.[1]

  • DIPEA (N,N-Diisopropylethylamine) (1.2 eq) — Acts as the acid scavenger (non-nucleophilic).[1]

  • DCM (Anhydrous).[1]

Step-by-Step:

  • Activation (Acid Chloride Formation):

    • Suspend acid in DCM at 0°C. Add Oxalyl Chloride dropwise, followed by catalytic DMF.

    • Checkpoint: Gas evolution (

      
      ) must be observed.[1] Stir until solution becomes clear (approx 1-2 h).
      
    • Evaporate solvent in vacuo to remove excess oxalyl chloride (prevents reaction with amine).[1] Redissolve residue in fresh anhydrous DCM.

  • Amidation (The Critical Step):

    • Cool the acid chloride solution to -10°C (Ice/Salt bath).

    • Mix Methylamine (1.05 eq) with DIPEA (1.2 eq) in a separate flask.

    • Slow Addition: Add the Amine/Base mixture to the Acid Chloride dropwise over 30 minutes.

    • Why? Keeping the acid chloride in excess during addition favors reaction at the highly reactive carbonyl over the less reactive C2-Cl.

  • Quench & Workup:

    • Monitor by HPLC.[2] If SM is consumed, quench immediately with cold saturated

      
      .
      
    • Separate layers quickly. Wash organic layer with Brine.

    • Dry over

      
       and concentrate.
      

Analytical Data Reference

CompoundApprox Mass (ESI+)Cl Isotope Pattern?Relative Polarity (RP-HPLC)
Target Product 172 Yes (M, M+2) Medium
Impurity A (Methylamino)167NoMedium-Low
Impurity B (Hydroxy)154NoHigh (Early eluter)
Impurity C (Acid SM)159YesHigh (pH dependent)

References

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Mechanism:[3][4][5][6][7][8][9] The 2- and 4-positions of pyrimidine are activated for nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens.

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [1]

  • Reactivity of 2-Chloropyrimidines

    • Data: 2-chloropyrimidine is approximately 100 times more reactive toward nucleophiles than chloropyrazine, necessitating strict temperature control during functionalization at other sites.[1]

    • Source: Laras, Y., et al. (2025). 2-Chloropyrimidine: Synthetic Applications and Reactivity. ChemicalBook.

  • Synthesis of Pyrimidine Carboxamides

    • Protocol: General procedures for amidation of pyrimidine carboxylic acids via acid chlorides, highlighting the risk of hydrolysis and side reactions.
    • Source: PubChem Compound Summary for 2-Chloropyrimidine-5-carboxamide derivatives. [1]

  • Impurity Profiling in Pyrimidine Synthesis

    • Context: Identification of hydroxy and amino-substituted impurities during the scale-up of halogenated pyrimidines.[1]

    • Source: BenchChem Application Notes: Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine.

Sources

Preventing dimerization of 2-Chloro-N-methylpyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Dimerization

Understanding the Challenge: The Dimerization of 2-Chloro-N-methylpyrimidine-5-carboxamide

2-Chloro-N-methylpyrimidine-5-carboxamide is a valuable building block, but its reactivity profile presents a potential for self-reaction, leading to the formation of an unwanted dimer. This side reaction can reduce the yield of the desired product, complicate purification, and introduce impurities into the final compound. Understanding the underlying mechanism of this dimerization is the first step toward its prevention.

The dimerization is primarily a base-catalyzed intermolecular nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring, particularly the carbon at the 2-position bonded to the chlorine atom, is electron-deficient and highly susceptible to nucleophilic attack. The nucleophile in this self-reaction is another molecule of 2-Chloro-N-methylpyrimidine-5-carboxamide, specifically the deprotonated amide nitrogen of the N-methylcarboxamide group.

The presence of a base in the reaction mixture can deprotonate the amide, significantly increasing its nucleophilicity and initiating the dimerization cascade. Elevated temperatures can further accelerate this unwanted reaction.

Troubleshooting Guide: Identifying and Resolving Dimerization Issues

This section is designed in a question-and-answer format to directly address common issues encountered during experimentation.

Q1: I'm observing a significant amount of a high-molecular-weight impurity in my reaction mixture. Could this be a dimer?

A1: It is highly probable. Dimerization will result in a product with approximately double the molecular weight of your starting material. To confirm, we recommend the following analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. Look for a mass peak corresponding to the dimer's molecular weight.

  • Thin Layer Chromatography (TLC): The dimer, being larger and likely more polar, will have a different Rf value than the monomer, typically appearing as a spot that moves slower up the plate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of the reaction mixture will show a new set of signals corresponding to the dimer, which will be more complex than the spectrum of the starting material.

Q2: My reaction is sluggish, and upon heating to increase the rate, I see more of the suspected dimer. What is happening?

A2: This is a classic scenario where forcing the reaction conditions to accelerate the desired transformation inadvertently promotes the undesired dimerization. The elevated temperature provides the activation energy for both the intended reaction and the dimerization. Since the dimerization is often kinetically facile once initiated, it can quickly become the dominant pathway at higher temperatures.

Solution: Instead of solely relying on heat, consider optimizing other reaction parameters. This could include screening different solvents, using a more active catalyst for your desired transformation, or adjusting the stoichiometry of your reactants. If heating is unavoidable, it should be done cautiously and for the shortest possible duration.

Q3: I suspect my amine base is causing dimerization. What are the alternatives?

A3: Amine bases, especially stronger ones, can readily deprotonate the amide and catalyze dimerization. If your primary reaction requires a base, consider the following strategies:

  • Use a weaker, non-nucleophilic base: Hindered bases like diisopropylethylamine (DIPEA) or 2,6-lutidine are less likely to deprotonate the amide compared to smaller, more nucleophilic amines.

  • Inorganic bases: In some cases, inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can be effective for the desired reaction while being less prone to causing dimerization.

  • Stoichiometric control: Use the minimum amount of base required to drive your primary reaction to completion. An excess of base will significantly increase the rate of dimerization.

Frequently Asked Questions (FAQs)

What is the likely structure of the dimer?

The most probable structure of the dimer is one formed by the nucleophilic attack of the deprotonated amide nitrogen of one molecule onto the C-2 position of another molecule, displacing the chloride.

What are the optimal storage conditions for 2-Chloro-N-methylpyrimidine-5-carboxamide to prevent degradation?

To ensure the long-term stability of 2-Chloro-N-methylpyrimidine-5-carboxamide, it should be stored in a cool, dry, and dark place.[1] Exposure to moisture should be minimized as it can lead to hydrolysis. The container should be tightly sealed and preferably flushed with an inert gas like nitrogen or argon.

How can I purify my product if dimerization has already occurred?

If dimer formation is unavoidable, purification can be achieved through standard chromatographic techniques.

  • Column Chromatography: Silica gel column chromatography is generally effective. The dimer, being more polar than the monomer, will elute later. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is a good starting point.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For higher purity or smaller scales, reverse-phase prep-HPLC can provide excellent separation.

Preventative Protocols and Best Practices

To proactively minimize dimerization, we recommend adhering to the following protocols.

Protocol 1: Strict pH Control

Maintaining a neutral or slightly acidic pH is crucial to prevent the deprotonation of the amide group.

Step-by-Step Methodology:

  • Ensure all solvents and reagents are free of basic impurities. Use freshly distilled or high-purity grade solvents.

  • If the reaction is sensitive to acid, use a proton sponge or a heavily hindered, non-nucleophilic base in stoichiometric amounts.

  • Monitor the pH of the reaction mixture periodically using pH indicator strips (for aqueous mixtures) or by quenching an aliquot and measuring its pH.

  • If the reaction generates basic byproducts, consider using a buffered solvent system or adding a mild acidic scavenger.

Protocol 2: Temperature Management

Lowering the reaction temperature can significantly slow down the rate of dimerization.

Step-by-Step Methodology:

  • Whenever possible, run reactions at or below room temperature.

  • If heating is necessary, use the lowest effective temperature and monitor the reaction progress closely to avoid prolonged heating times.

  • Consider using a microwave reactor for rapid, controlled heating, which can sometimes minimize the formation of side products by reducing the overall reaction time.

Protocol 3: Control of Concentration

The rate of this bimolecular dimerization reaction is dependent on the concentration of the starting material.

Step-by-Step Methodology:

  • Whenever feasible, run reactions at lower concentrations.

  • If a reaction requires the slow addition of a reagent, consider adding the 2-Chloro-N-methylpyrimidine-5-carboxamide solution slowly to the reaction mixture containing the other reactants. This keeps the instantaneous concentration of the pyrimidine derivative low, thus disfavoring dimerization.

Data Summary and Visualization

Table 1: Key Factors Influencing Dimerization and Recommended Mitigation Strategies

FactorImpact on DimerizationRecommended Mitigation Strategy
pH Basic conditions promote dimerization.Maintain neutral or slightly acidic pH. Use non-nucleophilic or inorganic bases.
Temperature Higher temperatures accelerate dimerization.Conduct reactions at the lowest effective temperature. Minimize heating duration.
Concentration Higher concentrations increase the rate of dimerization.Use lower concentrations. Employ slow addition of the pyrimidine derivative.
Base Strength Stronger bases increase deprotonation of the amide.Use weaker, sterically hindered bases.

Diagram 1: Proposed Mechanism of Dimerization

Dimerization_Mechanism cluster_0 Step 1: Deprotonation (Base-Catalyzed) cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) Monomer1 2-Chloro-N-methyl- pyrimidine-5-carboxamide Deprotonated_Monomer Deprotonated Amide (Nucleophile) Monomer1->Deprotonated_Monomer + B: Base Base (B:) Conjugate_Acid HB+ Dimer Dimer Deprotonated_Monomer->Dimer + Monomer2 Monomer2 2-Chloro-N-methyl- pyrimidine-5-carboxamide (Electrophile) Chloride Cl- Troubleshooting_Workflow Start High MW Impurity Detected Confirm_Dimer Confirm Dimer Identity (LC-MS, NMR) Start->Confirm_Dimer Assess_Conditions Assess Reaction Conditions Confirm_Dimer->Assess_Conditions High_Temp High Temperature? Assess_Conditions->High_Temp Base_Present Base Present? High_Temp->Base_Present No Reduce_Temp Reduce Temperature High_Temp->Reduce_Temp Yes Change_Base Change to Weaker/ Non-nucleophilic Base Base_Present->Change_Base Yes Reduce_Conc Reduce Concentration/ Slow Addition Base_Present->Reduce_Conc No Reduce_Temp->Base_Present Change_Base->Reduce_Conc Purify Purify Product (Chromatography) Reduce_Conc->Purify End Dimer Minimized Purify->End

Caption: A logical workflow for troubleshooting and mitigating dimer formation.

References

Sources

Technical Support Center: Nucleophilic Substitution on the Pyrimidine Ring

Author: BenchChem Technical Support Team. Date: February 2026

<

From the desk of the Senior Application Scientist

Welcome to the technical support center for nucleophilic substitution on the pyrimidine ring. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical transformation in their work. The pyrimidine core is a cornerstone of numerous pharmaceuticals and bioactive molecules, making its functionalization a key step in drug discovery.

However, the inherent electron-deficient nature of the pyrimidine ring, while facilitating nucleophilic attack, also presents unique challenges. This guide moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice to help you overcome common hurdles, optimize your reactions, and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs): The Fundamentals

This section addresses the foundational principles governing nucleophilic substitution on pyrimidines. Understanding these concepts is the first step to effective troubleshooting.

Q1: Why is the pyrimidine ring susceptible to nucleophilic attack?

A1: The pyrimidine ring contains two nitrogen atoms, which are highly electronegative. These atoms exert a strong electron-withdrawing inductive effect, significantly reducing the electron density of the ring carbons. This creates electrophilic carbon centers that are susceptible to attack by nucleophiles. The positions most activated towards attack are C2, C4, and C6, as the negative charge of the intermediate can be effectively delocalized onto the ring nitrogens.[1]

Q2: What is the mechanism of this reaction?

A2: The reaction typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) addition-elimination mechanism.[2] This two-step process involves:

  • Addition: The nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a tetrahedral, negatively charged intermediate known as a Meisenheimer complex.[3] This step is usually the rate-determining step as it temporarily disrupts the ring's aromaticity.[4]

  • Elimination: The leaving group is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final substituted product.[2][3]

Q3: Which positions on the pyrimidine ring are most reactive?

A3: The C4 position is generally the most reactive site for nucleophilic attack on a substituted pyrimidine, followed by the C2 and C6 positions.[5][6] This is due to a combination of factors:

  • Electronic Stabilization: Attack at C4 (or C2/C6) allows the resulting negative charge in the Meisenheimer intermediate to be stabilized through resonance by delocalization onto both ring nitrogen atoms.[1][6]

  • Frontier Molecular Orbital (FMO) Theory: The Lowest Unoccupied Molecular Orbital (LUMO) often has the largest coefficient at the C4 position, making it the most favorable site for nucleophilic attack.[7]

  • Steric Hindrance: The C2 position is flanked by two nitrogen atoms, which can create lone pair repulsion with the incoming nucleophile, slightly disfavoring attack compared to C4.[7]

Q4: How do substituents already on the ring affect reactivity and regioselectivity?

A4: Substituents play a crucial role.

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN, -CF₃) further decrease the ring's electron density, activating it towards nucleophilic attack and increasing the reaction rate.[4] An EWG at the C5 position, for instance, strongly activates the C4 position for substitution.[8]

  • Electron-Donating Groups (EDGs): EDGs (e.g., -NH₂, -OR) increase the ring's electron density, deactivating it and slowing down the reaction. Interestingly, an EDG at the C6 position of a 2,4-dichloropyrimidine can reverse the typical selectivity, favoring substitution at the C2 position over C4.[5]

Section 2: Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to diagnosing and solving common problems encountered during nucleophilic substitution reactions on pyrimidines.

Problem 1: No Reaction or Very Low Conversion

You've set up your reaction, but TLC or LC-MS analysis shows only starting material, even after extended time or heating.

Initial Diagnosis Workflow

start No / Low Conversion q1 Is the Nucleophile strong enough? start->q1 q2 Is the Leaving Group adequate? q1->q2 Yes sol1 Increase nucleophilicity: - Use a stronger base to deprotonate - Switch to a more potent nucleophile q1->sol1 No q3 Is the reaction temperature sufficient? q2->q3 Yes sol2 Improve Leaving Group: - Switch from Cl to Br or I - Convert -OH to -OTs or -OTf q2->sol2 No q4 Is the solvent appropriate? q3->q4 Yes sol3 Increase Temperature: - Reflux the reaction - Use microwave irradiation q3->sol3 No sol4 Change Solvent: - Switch to a polar aprotic solvent (DMF, DMSO) - Ensure anhydrous conditions q4->sol4 No

Troubleshooting Workflow for Low Conversion.

In-Depth Solutions

  • Q: Is your nucleophile the problem?

    • The "Why": The nucleophile's strength is critical. Weakly nucleophilic species (like anilines with strong EWGs or neutral alcohols) may not react without assistance.[9] The rate-determining step is the attack on the ring; a more potent nucleophile lowers the activation energy of this step.[4]

    • The Fix:

      • Add a Base: For nucleophiles like phenols, thiols, or secondary amines, add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered amine like DIPEA) to deprotonate the nucleophile in situ, dramatically increasing its reactivity.

      • Check pKa: Ensure the base is strong enough to deprotonate your nucleophile but not so strong that it causes side reactions.

      • Change Nucleophile: If possible, consider a more reactive analogue (e.g., sodium methoxide instead of methanol).

  • Q: Is your leaving group good enough?

    • The "Why": Unlike SN1/SN2 reactions, the C-(Leaving Group) bond is not broken in the rate-determining step. However, a better leaving group facilitates the final elimination step. For halogens, the reactivity order is often F > Cl > Br > I. This is counterintuitive but arises because the highly electronegative fluorine atom strongly activates the carbon for the initial nucleophilic attack, which is the slow step.[4]

    • The Fix:

      • Halogen Choice: If you have a chloropyrimidine and the reaction is sluggish, synthesizing the fluoro-analogue can significantly accelerate the reaction.

      • Sulfones: Groups like methylsulfonyl (-SO₂Me) are excellent leaving groups and can be displaced under milder conditions than some halogens.

  • Q: Are your reaction conditions optimal?

    • The "Why": Many SNAr reactions require thermal energy to overcome the activation barrier of disrupting aromaticity. Solubility is also key; if your starting materials are not fully dissolved, the reaction will be slow or incomplete.[9]

    • The Fix:

      • Increase Temperature: If the reaction is clean but slow at room temperature, gradually increase the heat. Refluxing in solvents like ethanol, THF, or acetonitrile is common. For very unreactive systems, high-boiling polar aprotic solvents like DMF, DMSO, or NMP are used.[8] Microwave heating can often accelerate these reactions dramatically.

      • Solvent Choice: Polar aprotic solvents (DMF, DMSO) are excellent for SNAr reactions. They solvate the cation (e.g., K⁺ from K₂CO₃) but leave the anionic nucleophile relatively "bare" and highly reactive. They also help stabilize the charged Meisenheimer complex.[10] Ensure your solvent is anhydrous, as water can hydrolyze starting materials or intermediates.[11]

Problem 2: Formation of Multiple Products (Low Selectivity)

Your reaction works, but you get a mixture of isomers (e.g., C2 and C4 substitution) or unexpected byproducts.

In-Depth Solutions

  • Q: Are you getting a mixture of C2 and C4 substituted isomers on a dihalopyrimidine?

    • The "Why": While C4 is typically the more reactive site on 2,4-dichloropyrimidine, this selectivity can be influenced by sterics and electronics.[5] A bulky nucleophile might favor the more accessible C4 position, while specific electronic effects from other ring substituents can shift the preference to C2.[5]

    • The Fix:

      • Lower the Temperature: Selectivity is often temperature-dependent. Running the reaction at a lower temperature may favor the thermodynamically preferred product.

      • Change the Nucleophile/Solvent: The nature of the nucleophile can influence regioselectivity. For example, with 2,4-dichloro-5-nitropyrimidine, secondary amines typically attack C4, but tertiary amines can selectively lead to substitution at C2.[8]

      • Sequential Displacement: If you need to install two different nucleophiles, add the first one under controlled conditions (e.g., 1 equivalent of nucleophile at a low temperature) to favor monosubstitution at the more reactive site. After isolation, you can then perform the second substitution under more forcing conditions.[6]

  • Q: Are you observing unexpected byproducts?

    • The "Why": Several side reactions are common in pyrimidine chemistry.

      • Hydrolysis: If water is present, chloropyrimidines can be hydrolyzed to pyrimidones, especially at high temperatures or under basic conditions.[11]

      • Alkoxyetherification: Using an alcohol as a solvent with a strong base can lead to competitive substitution by the alkoxide formed in situ.[12]

      • Dimroth Rearrangement: This is a common isomerization in iminopyrimidines and other N-heterocycles where endocyclic and exocyclic nitrogen atoms exchange places, often under thermal, acidic, or basic conditions.[13][14] If your product is an iminopyrimidine, you might be forming its rearranged, more stable aminopyrimidine isomer.

    • The Fix:

      • Ensure Anhydrous Conditions: Dry your solvents and reagents thoroughly. Run the reaction under an inert atmosphere (N₂ or Ar).

      • Choose an Inert Solvent: If you are using an amine nucleophile with a strong base, avoid using an alcohol solvent. Switch to an aprotic solvent like THF, Dioxane, DMF, or Toluene.

      • Control Reaction Time/Temperature: Over-heating or prolonged reaction times can promote side reactions like the Dimroth rearrangement. Monitor the reaction by TLC/LC-MS and stop it once the starting material is consumed.

Problem 3: Issues with Transition Metal-Catalyzed Cross-Coupling

For less activated pyrimidines, SNAr may not be feasible, and transition metal-catalyzed reactions like Buchwald-Hartwig or Ullmann amination are required.

  • Q: Your Buchwald-Hartwig amination is failing.

    • The "Why": These reactions are sensitive to catalyst poisoning, ligand choice, and base strength. The electron-deficient nature of the pyrimidine ring can make oxidative addition to the Pd(0) catalyst challenging.

    • The Fix:

      • Ligand Choice: The choice of phosphine ligand is critical. Electron-rich, bulky ligands (e.g., XPhos, RuPhos, SPhos) are often required to promote the difficult oxidative addition step and subsequent reductive elimination.

      • Base Selection: A strong, non-nucleophilic base is needed. Sodium or Lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) or potassium tert-butoxide (KOtBu) are common choices.

      • Catalyst Precursor: Ensure your Pd(0) source is active. Using a pre-formed catalyst like G3-XPhos Palladacycle can improve reproducibility.

      • Degas Thoroughly: These reactions are highly sensitive to oxygen. Degas your solvent and reaction mixture rigorously (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes).

  • Q: Your copper-catalyzed (Ullmann) reaction is sluggish.

    • The "Why": Traditional Ullmann couplings require very high temperatures. Modern protocols use ligands to facilitate the reaction under milder conditions, but they can still be slow with challenging substrates like aryl chlorides.[15][16]

    • The Fix:

      • Ligand Assistance: Use a ligand like a diamine (e.g., TMEDA) or an amino acid (e.g., L-proline) to accelerate the reaction.

      • Substrate Reactivity: Aryl iodides are significantly more reactive than bromides, which are more reactive than chlorides in copper-catalyzed aminations.[17] If possible, use the bromo- or iodo-pyrimidine.

      • High Temperature: Despite modern advances, these reactions often still require temperatures above 100 °C.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always adapt them based on the specific reactivity of your substrates.

Protocol 1: General Procedure for SNAr on an Activated Pyrimidine

(Example: Reaction of 2,4-dichloro-5-nitropyrimidine with a secondary amine)

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 2,4-dichloro-5-nitropyrimidine (1.0 eq).

  • Solvent & Base: Add anhydrous DMF (or DMSO, approx. 0.2 M concentration) and potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Nucleophile Addition: Add the secondary amine (1.1 eq) dropwise via syringe at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gently heat to 40-60 °C.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chloropyrimidine
  • Setup: To a flame-dried Schlenk tube, add the chloropyrimidine (1.0 eq), the amine nucleophile (1.2 eq), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Solvent & Base: Add anhydrous, degassed toluene (or dioxane) via syringe, followed by the base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq).

  • Reaction: Place the sealed tube in a preheated oil bath at 80-110 °C and stir vigorously. Monitor the reaction by LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Section 4: Data Tables for Quick Reference

Table 1: Common Solvents for Pyrimidine SNAr Reactions

SolventTypeBoiling Point (°C)Key Characteristics
Tetrahydrofuran (THF)Polar Aprotic66Good for reactions at or below reflux; less polar than DMF.
Acetonitrile (MeCN)Polar Aprotic82Common for moderate temperature reactions.
Ethanol (EtOH)Polar Protic78Can act as a nucleophile with strong base; use with caution.[12]
Dimethylformamide (DMF)Polar Aprotic153Excellent for dissolving salts and promoting SNAr; high boiling point.
Dimethyl Sulfoxide (DMSO)Polar Aprotic189Highly polar, excellent for difficult reactions; can be hard to remove.
1,4-DioxanePolar Aprotic101Common in Pd-catalyzed cross-coupling reactions.

References

  • Nucleophilic Aromatic Substitution - Chemistry Steps. (n.d.). Retrieved from [Link]

  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2022). Retrieved from [Link]

  • nucleophilic aromatic substitutions - YouTube. (2019). Retrieved from [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Stack Exchange. Retrieved from [Link]

  • Illustrated Glossary of Organic Chemistry - SNAr mechanism. (n.d.). UCLA. Retrieved from [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Retrieved from [Link]

  • Pyrimidines, Purines and Azepines – synthesis, reactions and applications - YouTube. (2021). Retrieved from [Link]

  • SNAr reactions of pi-deficient aromatic rings - YouTube. (2020). Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018). Retrieved from [Link]

  • Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate. (2025). Retrieved from [Link]

  • Pyrimidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC - NIH. (n.d.). Retrieved from [Link]

  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - NIH. (2022). Retrieved from [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. (n.d.). Retrieved from [Link]

    • Pyrimidines. (n.d.). Retrieved from [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews - ACS Publications. (2021). Retrieved from [Link]

  • SNAr Reactions of Pyridine: Videos & Practice Problems - Pearson. (2024). Retrieved from [Link]

  • Dimroth rearrangement - Wikipedia. (n.d.). Retrieved from [Link]

  • 36.04 Electrophilic Aromatic Substitutions of Heteroaromatics - YouTube. (2018). Retrieved from [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives - ResearchGate. (2026). Retrieved from [Link]

  • Copper Nanoparticles and Copper-Containing Metal–Organic Coordination Polymers in the Catalytic Amination of 2-Halopyridines - ResearchGate. (n.d.). Retrieved from [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C. (n.d.). Retrieved from [Link]

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC - NIH. (2021). Retrieved from [Link]

  • CuI and Copper Nanoparticles in the Catalytic Amination of 2-Halopyridines | Request PDF. (n.d.). Retrieved from [Link]

  • When a “Dimroth Rearrangement” Is Not a Dimroth Rearrangement | The Journal of Organic Chemistry - ACS Publications. (2021). Retrieved from [Link]

  • Efficient construction of benzooxane heterocyclic phosphine skeleton by tandem nucleophilic addition/SNAR cycloning reaction | EurekAlert!. (2026). Retrieved from [Link]

  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PubMed. (2024). Retrieved from [Link]

  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes - YouTube. (2018). Retrieved from [Link]

  • The Dimroth rearrangement. Part IX. The formation and isomerisations of propynyl (and related)-iminopyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Retrieved from [Link]

  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC. (n.d.). Retrieved from [Link]

  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2025). Retrieved from [Link]

  • Regio- and Enantioselective Intermolecular Carbo-halogenation of Alkenes via Nickel/N-Heterocyclic Carbene Catalysis | Journal of the American Chemical Society. (2026). Retrieved from [Link]

  • Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions - YouTube. (2023). Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of 2-Chloro-N-methylpyrimidine-5-carboxamide

[1]

Executive Summary

This technical guide addresses the stability profile of 2-Chloro-N-methylpyrimidine-5-carboxamide . Due to the electron-deficient nature of the pyrimidine ring, this compound exhibits distinct reactivity patterns that differ from standard benzamides. Users must exercise strict pH control to prevent two primary degradation pathways: Nucleophilic Aromatic Substitution (SNAr) under basic conditions and Amide Hydrolysis under acidic conditions.

Module 1: Structural Vulnerability Analysis

To troubleshoot stability issues, one must first understand the "Why." This molecule is not a passive scaffold; it is an electrophilic trap.

  • The 2-Chloro Trigger: The chlorine atom at the 2-position is flanked by two electronegative nitrogen atoms.[1][2] These nitrogens pull electron density away from the C2 carbon, making it highly susceptible to nucleophilic attack (SNAr), even by weak nucleophiles like water or hydroxide.

  • The 5-Carboxamide: While generally stable, the amide bond is destabilized by the electron-withdrawing pyrimidine ring, lowering the activation energy for hydrolysis compared to a phenyl amide.

Stability Heatmap
ConditionpH RangeStability RatingPrimary Degradation Pathway
Strong Acid < 2.0Low Amide Hydrolysis (Formation of Carboxylic Acid)
Mild Acid 3.0 - 5.0High Minimal degradation (Preferred storage/handling zone)
Neutral 6.0 - 7.5Moderate Slow hydrolysis of C-Cl bond over time in aqueous solution
Basic > 8.5Critical Rapid SNAr (Displacement of Cl) & Amide Hydrolysis

Module 2: Basic Conditions (The "Red Zone")

Core Issue: Under basic conditions (pH > 9), the 2-chloro group is extremely labile. The presence of hydroxide ions (

1
Mechanism of Failure

In basic media, the hydroxide ion acts as a nucleophile, attacking the C2 position. This forms a negatively charged intermediate (Meisenheimer complex) stabilized by the ring nitrogens.[3] The chloride ion is then expelled, resulting in 2-hydroxy-N-methylpyrimidine-5-carboxamide (which tautomerizes to the pyrimidone form).[1]

Secondary Issue: At elevated temperatures or very high pH, the amide bond will also hydrolyze, releasing methylamine and forming the carboxylate salt.

Degradation Pathway Diagram

BasicDegradationcluster_legendReaction KineticsSMStarting Material(2-Cl-N-methyl-pyr-5-carboxamide)ComplexMeisenheimerIntermediateSM->ComplexFast Attack at C2Prod_HydDegradant B:Carboxylic AcidSM->Prod_HydSlower Attack at C=OOHOH- (Base)Prod_SNArDegradant A:2-Hydroxy Derivative(Pyrimidone)Complex->Prod_SNAr-Cl (S_NAr)keySolid Line: Dominant PathwayDashed Line: Secondary Pathway

Caption: Figure 1. Under basic conditions, SNAr displacement of chlorine (Red path) is kinetically favored over amide hydrolysis.

Module 3: Acidic Conditions

Core Issue: Acidic conditions primarily threaten the amide bond.

Mechanism of Failure

Protonation of the carbonyl oxygen activates the amide bond toward nucleophilic attack by water. This leads to the cleavage of the C-N bond, releasing methylamine and yielding 2-chloropyrimidine-5-carboxylic acid .[1]

Note on C-Cl Stability: The 2-chloro group is significantly more robust in acid than in base.[1] However, prolonged exposure to strong acids (e.g., 6M HCl, reflux) can eventually hydrolyze the chloride to a hydroxyl group via an addition-elimination mechanism assisted by N-protonation.

Module 4: Troubleshooting & FAQs

Q1: I observed a new peak at RRT 0.85 during LCMS analysis after a basic workup. What is it?

Diagnosis: This is likely the 2-hydroxy derivative (via SNAr).[1]

  • Verification: Check the Mass Spectrum. The starting material has a distinct Chlorine isotope pattern (M and M+2 peaks in a 3:1 ratio). The 2-hydroxy degradant will lose this pattern and show a mass shift of -18 Da (Cl replaced by OH, approx.[1] difference depending on ionization).

  • Solution: Switch to a milder base (e.g.,

    
     or 
    
    
    ) and keep the temperature < 0°C during quenching. Avoid NaOH or KOH if possible.
Q2: My yield is low after reaction in DMF/NaH. Where did my compound go?

Diagnosis: If you used NaH (sodium hydride), you likely generated a "naked" nucleophile or hydroxide traces that attacked the C2 position.

  • Alternative Cause: Dimethylamine impurities in DMF can displace the chloride, forming the 2-dimethylamino byproduct.

  • Solution: Ensure DMF is high-grade (amine-free). Use non-nucleophilic bases like LiHMDS or DIPEA if the reaction allows.

Q3: Can I store this compound in DMSO stock solution?

Recommendation: Yes, but with caution.

  • Risk: DMSO is hygroscopic. Absorbed water can slowly hydrolyze the C-Cl bond over weeks at room temperature.[1]

  • Protocol: Store stocks at -20°C or -80°C in single-use aliquots. Avoid repeated freeze-thaw cycles which introduce moisture.[1]

Q4: How do I remove the hydrolyzed acid impurity?

Protocol:

  • Dissolve the crude mixture in an organic solvent (DCM or EtOAc).

  • Wash with a mild basic buffer (saturated

    
    , pH ~8.5).
    
    • Why? The carboxylic acid impurity (pKa ~3-4) will be deprotonated into the aqueous layer. The amide starting material will remain in the organic layer.

    • Warning: Do not use strong base (NaOH) or extend contact time, or you will degrade the product.

  • Dry organic layer over

    
     and concentrate.
    

Module 5: Analytical Fingerprinting

Use this table to identify species in your reaction mixture.

SpeciesDescriptionMS Signature (ESI+)1H NMR Feature (DMSO-d6)
Starting Material Intact Compound[M+H]+, Cl Pattern (3:1) Methyl doublet (~2.8 ppm), 2x Pyrimidine H (Singlet/Doublet ~9.0 ppm)
Degradant A 2-Hydroxy (Pyrimidone)[M-Cl+OH]+, No Cl Pattern Loss of Cl pattern.[1] Shift in Pyrimidine protons upfield.
Degradant B Carboxylic Acid[M-NHMe+OH]+, Cl Pattern Present Loss of Methyl doublet . Broad OH peak (10-13 ppm).[1]
Degradant C 2-Alkoxy (Solvent adduct)[M-Cl+OR]+, No Cl Pattern New alkyl signals corresponding to solvent (e.g., O-Me if MeOH used).[1]

References

  • PubChem. 2-Chloro-N-methylpyrimidine-5-carboxamide Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Bhat, A. R., et al. (2022).[4] Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors. Molecules.[2][3][5][6][7][8][9][10][11][12][13] Available at: [Link]

    • Relevance: Details the synthesis and reactivity of 2-chloropyrimidine precursors, confirming susceptibility to nucleophilic attack
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism.[3] Available at: [Link]

    • Relevance: Provides the foundational mechanistic validation for the "Meisenheimer complex" p
  • European Chemicals Agency (ECHA). Registration Dossier: 2-chloropyrimidine derivatives.[1][5][7][14] Available at: [Link][1][5][7]

    • Relevance: General safety and stability data for chloropyrimidine class compounds.

Technical Support Center: 2-Chloro-N-methylpyrimidine-5-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with 2-Chloro-N-methylpyrimidine-5-carboxamide . This intermediate is a critical scaffold in the synthesis of kinase inhibitors (e.g., aminopyrimidine derivatives) but presents specific stability challenges during work-up due to the lability of the C2-chlorine atom.

Department: Chemical Process R&D Document Type: Standard Operating Procedure (SOP) & Troubleshooting Guide Subject: Work-up and Isolation Protocols Status: Approved for Research Use

Core Synthesis Strategy & Rationale

The synthesis of 2-Chloro-N-methylpyrimidine-5-carboxamide typically proceeds via the activation of 2-chloropyrimidine-5-carboxylic acid followed by coupling with methylamine.

The Critical Challenge: The 2-position of the pyrimidine ring is highly electrophilic. Under basic conditions or elevated temperatures, the chloride is susceptible to Nucleophilic Aromatic Substitution (


) by methylamine (leading to the 2-methylamino impurity) or hydrolysis (leading to the 2-hydroxy impurity).

Recommended Route: Acid Chloride Activation (Mild Conditions). Using Oxalyl Chloride (


) with catalytic DMF is preferred over Thionyl Chloride (

) to avoid harsh thermal conditions that degrade the pyrimidine ring.
Reaction Scheme


Standard Work-Up Protocol

This protocol is designed to minimize contact time with basic aqueous phases and excess amine.

Reagents:

  • Crude Reaction Mixture (DCM solvent)

  • Quench Buffer: Saturated Ammonium Chloride (

    
    ) or 0.5 M HCl (Cold)
    
  • Wash Solution: Brine (

    
    )
    

Step-by-Step Procedure:

  • Quench (Temperature Critical):

    • Cool the reaction mixture to 0°C .

    • Slowly add cold saturated

      
        or water .
      
    • Why: Exothermic quenching can locally raise the temperature, promoting

      
       displacement of the chlorine by any remaining methylamine.
      
  • Phase Separation:

    • Dilute with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Separate the organic layer immediately.

    • Caution: Do not let the mixture sit. The slightly basic nature of the aqueous layer (if excess amine was used) can hydrolyze the 2-Cl bond over time.

  • Acidic Wash (Optional but Recommended):

    • Wash the organic layer quickly with cold 0.1 M HCl or 0.5 M citric acid .

    • Why: This protonates and removes unreacted methylamine and DIPEA/TEA, preventing them from reacting during concentration.

  • Drying & Concentration:

    • Dry over Anhydrous

      
      .[1][2]
      
    • Filter and concentrate in vacuo at < 35°C .

    • Warning: Do not heat the water bath above 40°C. Pyrimidine chlorides are thermally sensitive.

  • Purification:

    • Recrystallization from EtOAc/Heptane is preferred over column chromatography to avoid silica-induced hydrolysis.

Troubleshooting Center (Q&A)

Issue 1: Loss of Chlorine (Formation of 2-Methylamino impurity)

User Question: "I analyzed my product by LC-MS and see a mass of M-35+31 (displacement of Cl by NHMe). The 2-Cl is gone. What happened?"

Technical Diagnosis: This is the classic


 side reaction . Methylamine is a strong nucleophile. If the concentration of methylamine is too high, or the temperature is too warm, it will attack the C2 position.

Corrective Actions:

  • Stoichiometry Check: Ensure you are using exactly 1.0–1.1 equivalents of methylamine. Do not use a large excess.

  • Base Selection: Use a non-nucleophilic base like DIPEA (Hünig's base) to scavenge the HCl formed. Do not use excess methylamine as the base.

  • Temperature Control: Perform the amine addition at -20°C to -10°C . Keep the reaction below 0°C until completion.

  • Addition Order: Add the methylamine solution (in THF or MeOH) dropwise to the acid chloride, not the other way around. This keeps the amine concentration low relative to the electrophile.

Issue 2: Hydrolysis to 2-Hydroxypyrimidine

User Question: "My yield is low, and I see a polar peak in the aqueous phase. NMR shows the methyl amide is present, but the aromatic signals shifted."

Technical Diagnosis: The 2-Cl group has hydrolyzed to a hydroxyl group (tautomerizing to the pyrimidone). This often happens during the aqueous work-up if the pH is too high (basic) or if the quench is too exothermic.

Corrective Actions:

  • pH Control: Ensure the aqueous quench is neutral to slightly acidic (pH 4–6) . Avoid using strong bases like NaOH or

    
     for the wash.
    
  • Speed: Minimize the time the product spends in the biphasic mixture.

  • Drying: Ensure the organic phase is rigorously dried before concentration. Residual water + heat = hydrolysis.

Issue 3: Poor Solubility / Emulsions

User Question: "During extraction, the product crashed out, or I formed a terrible emulsion."

Technical Diagnosis: Amides are often less soluble than esters. 2-chloropyrimidine amides can have poor solubility in non-polar solvents.

Corrective Actions:

  • Solvent Switch: If DCM is insufficient, use 10% Methanol in DCM or Ethyl Acetate for extraction.

  • Salting Out: Add solid NaCl to the aqueous phase to break emulsions and drive the organic product into the organic layer.

  • Filtration: If a solid precipitates that is not salt, filter it. It might be your pure product. Verify by LC-MS.

Visual Work-Up Workflow

The following diagram illustrates the critical decision nodes in the work-up procedure to preserve the 2-chloro substituent.

WorkUpProcedure Start Crude Reaction Mixture (Acid Chloride + MeNH2) Quench Quench: Cold Sat. NH4Cl (Temp < 5°C) Start->Quench Slow Addition PhaseSep Phase Separation (DCM or EtOAc) Quench->PhaseSep CheckpH Check pH of Aq. Layer PhaseSep->CheckpH Impurity Risk: Hydrolysis (2-OH) or SnAr (2-NHMe) PhaseSep->Impurity Prolonged time or Heat AcidWash Acid Wash (0.5M Citric Acid) Remove excess amine CheckpH->AcidWash pH > 8 (Basic) Dry Dry (Na2SO4) & Filter CheckpH->Dry pH 4-7 (Neutral/Acidic) AcidWash->Dry Conc Concentrate < 35°C Dry->Conc Final Crude Solid (Recrystallize EtOAc/Heptane) Conc->Final

Figure 1: Decision logic for the work-up of 2-chloropyrimidine-5-carboxamide to prevent side reactions.

Solvent Compatibility Table

SolventSuitabilityNotes
Dichloromethane (DCM) High Excellent solubility for the acid chloride and amide. Easy to remove at low temp.
Tetrahydrofuran (THF) Medium Good solubility, but miscible with water. Requires extensive salting out or evaporation before work-up.
Ethyl Acetate (EtOAc) High Good for extraction. Safer than DCM.
Methanol/Ethanol Low (Reaction) Avoid during reaction (reacts with acid chloride). OK for cleaning glassware.
Water Quench Only Keep contact time short.

Frequently Asked Questions (FAQs)

Q: Can I store the intermediate acid chloride? A: It is highly recommended to use the acid chloride immediately (telescoped synthesis). If storage is necessary, keep it under Nitrogen at -20°C. Moisture will revert it to the carboxylic acid.

Q: Why not use EDC/HOBt coupling? A: Carbodiimide couplings (EDC/DCC) are possible but can be sluggish with electron-deficient anilines or hindered amines. More importantly, the urea byproducts can be difficult to separate from the polar pyrimidine amide. The Acid Chloride route is generally cleaner for this specific scaffold.

Q: Is the product light sensitive? A: Pyrimidines can be UV-active and susceptible to photodegradation over long periods. Store the final solid in amber vials.

References

  • Organic Syntheses, Coll.[1] Vol. 4, p. 182 (1963); Vol. 35, p. 34 (1955). 2-Chloropyrimidine. (Describes the fundamental instability and handling of 2-chloropyrimidines). [Link]

  • Gangadasu, B., et al. A Simple and Convenient Preparation of 2-Chloro-5-methylpyridine-3-carbaldehyde Imines.[3] Heterocyclic Communications, Vol. 8, No. 3, 2002. (Provides context on the reactivity of chloro-substituted nitrogen heterocycles). [Link]

  • Vertex Pharmaceuticals Inc. Preparation method of 2-chloro-5-methylthiopyrimidine.[4] Patent CN112679439A. (Demonstrates industrial conditions for handling 2-chloropyrimidine derivatives and controlling

    
     side reactions).
    
    
  • ChemGuide. Reaction between Acyl Chlorides and Amines. (Fundamental mechanism grounding for the acid chloride work-up). [Link]

Sources

Characterization of unexpected byproducts in 2-Chloro-N-methylpyrimidine-5-carboxamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Advanced Chemical Troubleshooting Subject: Characterization & Mitigation of Unexpected Byproducts Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

2-Chloro-N-methylpyrimidine-5-carboxamide is a deceptive scaffold.[1] While the C2-chlorine atom is highly activated for Nucleophilic Aromatic Substitution (SNAr), this same activation makes it hypersensitive to competing nucleophiles—often the solvent or trace impurities. The electron-withdrawing carboxamide group at C5 further destabilizes the ring, increasing susceptibility to hydrolysis and solvolysis.

This guide addresses the "ghost peaks" and "stubborn impurities" frequently observed during scaffold decoration. It moves beyond standard protocols to explain why these byproducts form and how to engineer them out of your reaction matrix.

Module 1: The "Ghost" Peaks (Solvolysis Adducts)

User Question:

"I ran an SNAr reaction with an amine in methanol using K2CO3. I see full conversion by TLC, but LCMS shows a major peak with M+H corresponding to [M-Cl+OMe]. Why didn't my amine react?"

Technical Analysis:

You have encountered the Solvent Competition Paradox . The pyrimidine ring is so electron-deficient that alkoxide ions (generated from the solvent by your base) often outcompete your amine nucleophile. Methoxide is a smaller, harder nucleophile than most amines and reacts rapidly at the C2 position.

The Mechanism:

  • Base Activation: Carbonate deprotonates methanol (

    
    ), generating methoxide.
    
  • Attack: Methoxide attacks C2, forming a Meisenheimer complex.

  • Elimination: Chloride is expelled, locking in the ether linkage.

  • Result: 2-Methoxy-N-methylpyrimidine-5-carboxamide (Dead End Product).

Troubleshooting Protocol:
SymptomDiagnosisCorrective Action
Mass Shift -4 +31 (Cl

OMe)
MethanolysisSwitch Solvent: Use aprotic polar solvents (THF, DMF, DMAc, or Acetonitrile).[1]
Mass Shift -4 +45 (Cl

OEt)
EthanolysisSwitch Solvent: As above. If protic solvent is required, use

BuOH
or

PrOH
(steric bulk hinders attack).
Product is an oil/gum Mixed productChange Base: Switch to non-nucleophilic organic bases like DIPEA or TEA to minimize alkoxide generation.

Module 2: The "Silent" Hydrolysis (The Pyrimidinone Trap)

User Question:

"My LCMS shows a peak at [M-Cl+OH]. Is this the carboxylic acid forming from the amide?"

Technical Analysis:

Likely not. While amide hydrolysis is possible, the C2-chloride hydrolysis is kinetically favored under basic aqueous conditions. The resulting 2-hydroxy-pyrimidine immediately tautomerizes to the thermodynamically stable 2(1H)-pyrimidinone .[1]

Why this matters:

  • Solubility Change: The pyrimidinone is highly polar and often crashes out, mimicking your product.

  • Reactivity Dead End: The tautomer loses aromaticity and the "leaving group" character, rendering it inert to further SNAr.

Diagnostic Logic:
  • Peak A (+16 mass units vs product? No, -18 mass units vs SM): Actually, Cl (35) is replaced by OH (17), so the net change is -18 amu from the parent chloride.

  • UV Spectrum: Pyrimidinones have a distinct UV shift compared to the chloropyrimidine due to the loss of full aromaticity and presence of the amide-like C=O in the ring.

Module 3: Reaction Pathway Visualization

The following diagram maps the competitive landscape. Note how the choice of solvent and base dictates the fate of the starting material.

ReactionPathways SM 2-Chloro-N-methyl pyrimidine-5-carboxamide (Starting Material) Prod Target Product (2-Amino-pyrimidine) SM->Prod Amine (R-NH2) Aprotic Solvent DIPEA Solv Solvolysis Adduct (2-Alkoxy-pyrimidine) SM->Solv Alcohol Solvent Carbonate Base Hyd Hydrolysis Product (2-Pyrimidinone) SM->Hyd Aqueous Base (OH- attack at C2) Acid Acid Byproduct (Amide Hydrolysis) SM->Acid Strong Acid/Base High Temp

Figure 1: Competitive reaction pathways for 2-Chloro-N-methylpyrimidine-5-carboxamide. Green path indicates the desired SNAr trajectory.

Module 4: Analytical Forensics (Data Table)

Use this table to identify impurities based on LCMS data relative to the Starting Material (SM).

Observed Mass (ES+)Mass Shift (

)
IdentityCause
M (Parent) 0Unreacted SMLow temp, weak nuc, or deactivated nuc.[1]
M - 18 -18 (Cl

OH)
2-Pyrimidinone Water in solvent, hygroscopic base (KOH/NaOH).[1]
M - 4 -4 (Cl

OMe)
2-Methoxy adduct Methanol used as solvent/co-solvent.[1]
M + 10 +10 (Cl

OEt)
2-Ethoxy adduct Ethanol used as solvent.[1]
M + 1 +1 (Cl

OH + H2O)
Hydrate/Acid Rare: Hydrolysis of the carboxamide to acid (M-15+1).[1]
2M - 36 (Dimer)Bis-pyrimidine Nucleophile has two active sites (e.g., diamine).[1]

Module 5: Validated Protocol (Self-Validating System)

This protocol is designed to eliminate solvolysis and minimize hydrolysis.

Reagents:

  • Substrate: 2-Chloro-N-methylpyrimidine-5-carboxamide (1.0 equiv)[1]

  • Nucleophile: Primary/Secondary Amine (1.1 - 1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 equiv)[1]

  • Solvent: Anhydrous THF or DMF (0.1 - 0.2 M concentration)[1]

Step-by-Step:

  • Dissolution: Charge the reaction vessel with the substrate and anhydrous solvent. Checkpoint: Ensure the solution is clear. If cloudy, moisture may be present.

  • Base Addition: Add DIPEA at room temperature. Note: DIPEA acts as an HCl scavenger but is too bulky to act as a nucleophile at C2.

  • Nucleophile Addition: Add the amine dropwise.

  • Thermal Activation:

    • Reactive Amines: Stir at RT for 2-4 hours.

    • Sluggish Amines: Heat to 50-60°C. Warning: Do not exceed 80°C to avoid amide degradation.[1]

  • Quench: Pour into water/ice . The product usually precipitates.

    • Why Water? At this stage, the reactive C-Cl bond is gone, so hydrolysis is no longer a major threat.

  • Purification: Filtration (if solid) or extraction with EtOAc.

Module 6: FAQ - Advanced Troubleshooting

Q: Can I use ethanol if I don't have THF? A: Only if your nucleophile is significantly more reactive than ethanol (e.g., a thiol or a highly basic amine) and you use a non-alkoxide base. However, you will likely see 5-10% ethoxy impurity.[1] It is safer to use Isopropanol or t-Amyl alcohol if a protic solvent is strictly necessary for solubility.[1]

Q: My product has a new peak at M+41 in Acetonitrile. A: This is likely the Ritter Reaction byproduct or solvent incorporation if strong acid was present or generated. Ensure you are using a base scavenger (DIPEA) to neutralize the HCl generated during SNAr.

Q: I see a "double" substitution. How? A: If your amine nucleophile has a second nucleophilic group (e.g., -OH, -SH, or another -NH2), it can bridge two pyrimidine rings.[1]

  • Fix: Use a large excess of the amine (5-10 equiv) to statistically favor the 1:1 product, or protect the secondary nucleophilic site.

References

  • BenchChem. "Synthesis of Novel 2,4-Diaminopyrimidine-5-carboxamide Analogues: A Technical Guide." BenchChem Technical Resources. Accessed 2024.[2] Link[1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11269410, 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide."[1] PubChem. Accessed 2024.[2] Link[1]

  • Royal Society of Chemistry. "Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate."[1] Journal of the Chemical Society C. Link[1]

  • MDPI. "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde."[1] Molecules. Link[1]

  • Google Patents. "Process for the preparation of 2-chloro-5-methylpyridine (Analogous Chemistry)." Google Patents. Link

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Chloro-N-methylpyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive analysis of viable synthetic routes for 2-Chloro-N-methylpyrimidine-5-carboxamide, a key building block in medicinal chemistry and drug discovery. We will delve into a detailed, step-by-step examination of the most efficient and scalable synthetic pathway, supported by established chemical principles. Furthermore, a comparative discussion of alternative strategies will be presented, evaluating each based on yield, reagent availability, safety, and operational complexity. This document is intended to serve as a practical resource for researchers, chemists, and professionals engaged in pharmaceutical development and organic synthesis.

Introduction

The pyrimidine scaffold is a cornerstone in the design of therapeutically active agents, owing to its presence in nucleobases and its ability to engage in a multitude of biological interactions. Specifically, 2-chloropyrimidine derivatives serve as versatile intermediates, with the chlorine atom acting as a convenient leaving group for nucleophilic substitution, enabling the introduction of diverse functionalities. The N-methylcarboxamide moiety at the 5-position is also a common feature in bioactive molecules, contributing to target binding and modulating physicochemical properties. The convergence of these structural motifs in 2-Chloro-N-methylpyrimidine-5-carboxamide makes it a valuable synthon for the construction of complex molecular architectures with potential pharmacological applications. This guide aims to provide a critical evaluation of the synthetic methodologies available for its preparation.

Recommended Synthetic Pathway: A Two-Stage Approach

The most judicious and industrially scalable approach to 2-Chloro-N-methylpyrimidine-5-carboxamide proceeds via a two-stage sequence:

  • Chlorination of a readily available pyrimidinone precursor to furnish the key intermediate, ethyl 2-chloropyrimidine-5-carboxylate.

  • Amidation of the resulting ester with methylamine to yield the final product.

This pathway is favored due to the commercial availability of the starting materials, the robustness of the chemical transformations, and the generally high yields achieved.

Recommended_Synthesis Start Ethyl 2-hydroxypyrimidine-5-carboxylate Intermediate Ethyl 2-chloropyrimidine-5-carboxylate Start->Intermediate POCl3, N,N-dimethylaniline Reflux Product 2-Chloro-N-methyl- npyrimidine-5-carboxamide Intermediate->Product Methylamine (solution) Solvent (e.g., MeOH, THF) Room Temperature to mild heating

Caption: Recommended two-step synthesis of 2-Chloro-N-methylpyrimidine-5-carboxamide.

Stage 1: Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate

The initial step involves the conversion of the hydroxyl group at the 2-position of the pyrimidine ring to a chlorine atom. This is a classic transformation for which several chlorinating agents can be employed, with phosphorus oxychloride (POCl₃) being the most common and effective.

Reaction:

Causality of Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): This reagent is a powerful chlorinating agent for converting hydroxyl groups on heteroaromatic rings, such as pyrimidines, into chlorides. The mechanism involves the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

  • N,N-dimethylaniline: A tertiary amine base is often added to catalyze the reaction and to scavenge the HCl gas produced as a byproduct. This prevents potential side reactions and drives the equilibrium towards the product.

  • Reflux: The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate and to drive the reaction to completion.

Detailed Experimental Protocol:

  • To a flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 2-hydroxy-5-pyrimidinecarboxylate (1 equivalent).

  • Carefully add phosphorus oxychloride (a significant excess, e.g., 5-10 equivalents) to the starting material.

  • Add N,N-dimethylaniline (catalytic to 1 equivalent) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 7-8.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure ethyl 2-chloropyrimidine-5-carboxylate[1].

Stage 2: Amidation of Ethyl 2-chloropyrimidine-5-carboxylate with Methylamine

The final step is the amidation of the ethyl ester with methylamine. This reaction is generally straightforward and can be accomplished under mild conditions.

Reaction:

Causality of Experimental Choices:

  • Methylamine Solution: Methylamine is a gas at room temperature and is therefore typically used as a solution in a solvent like water, ethanol, or THF. An excess of methylamine is used to drive the reaction to completion.

  • Solvent: A polar protic solvent like methanol or a polar aprotic solvent like THF is suitable for this reaction, as they can dissolve both the ester and the methylamine.

  • Temperature: The reaction can often proceed at room temperature, although gentle heating may be required to increase the rate of reaction. Care must be taken to avoid excessively high temperatures which could lead to side reactions, such as nucleophilic substitution of the 2-chloro group by methylamine.

Detailed Experimental Protocol:

  • Dissolve ethyl 2-chloropyrimidine-5-carboxylate (1 equivalent) in a suitable solvent (e.g., methanol or THF) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add a solution of methylamine (e.g., 40% in water or 2M in THF, 2-3 equivalents) dropwise to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, remove the solvent under reduced pressure.

  • If necessary, add water to the residue to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-Chloro-N-methylpyrimidine-5-carboxamide. Further purification can be achieved by recrystallization if required.

Alternative Synthetic Routes and Comparative Analysis

While the recommended pathway is robust, other synthetic strategies exist. A critical evaluation of these alternatives is essential for selecting the most appropriate method based on specific laboratory capabilities and project requirements.

Alternative_Routes cluster_0 Route A: From Carboxylic Acid cluster_1 Route B: From Nitrile Acid 2-Chloropyrimidine- 5-carboxylic acid AcidChloride 2-Chloropyrimidine- 5-carbonyl chloride Acid->AcidChloride SOCl2 or (COCl)2 Product_A 2-Chloro-N-methyl- npyrimidine-5-carboxamide AcidChloride->Product_A Methylamine Nitrile 2-Chloropyrimidine- 5-carbonitrile Product_B 2-Chloro-N-methyl- npyrimidine-5-carboxamide Nitrile->Product_B Controlled Hydrolysis (e.g., H2O2, base)

Sources

A Comparative Guide to the Reactivity of 2-Chloro-N-methylpyrimidine-5-carboxamide and 2-Bromo-N-methylpyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, the pyrimidine scaffold remains a cornerstone of medicinal chemistry. The strategic functionalization of this privileged heterocycle is paramount for modulating biological activity and optimizing pharmacokinetic profiles. Among the plethora of available building blocks, 2-halopyrimidines serve as versatile intermediates for carbon-carbon and carbon-nitrogen bond formation. This guide presents an in-depth, objective comparison of the reactivity of two key building blocks: 2-Chloro-N-methylpyrimidine-5-carboxamide and 2-Bromo-N-methylpyrimidine-5-carboxamide . Our analysis, grounded in fundamental chemical principles and supported by experimental data from analogous systems, will focus on their performance in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), providing actionable insights for synthetic route design and optimization.

Fundamental Principles of Reactivity

The reactivity of 2-Chloro-N-methylpyrimidine-5-carboxamide and 2-Bromo-N-methylpyrimidine-5-carboxamide is primarily governed by the nature of the carbon-halogen (C-X) bond and the electronic landscape of the pyrimidine ring. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, compounded by the carboxamide group at the 5-position, renders the 2-position susceptible to both palladium-catalyzed cross-coupling and nucleophilic attack.

In the realm of palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the C-X bond. The established trend for halogen reactivity in this step is I > Br > Cl > F, which is inversely correlated with the C-X bond dissociation energy.[1] Consequently, the C-Br bond in 2-bromo-N-methylpyrimidine-5-carboxamide is weaker and more readily undergoes oxidative addition than the C-Cl bond in its chloro-analogue. This translates to milder reaction conditions, lower catalyst loadings, and often higher yields for the bromo-derivative.

Conversely, in Nucleophilic Aromatic Substitution (SNAr) reactions , the reaction rate is influenced by two key factors: the electrophilicity of the carbon atom and the ability of the halogen to act as a leaving group. While bromide is a better leaving group than chloride in many contexts, the rate-determining step in SNAr is typically the initial nucleophilic attack to form the Meisenheimer complex. The more electronegative chlorine atom can render the attached carbon more electrophilic, potentially accelerating this initial attack. However, for some pyrimidine systems, the bromo-derivative has been observed to be more reactive in aminolysis reactions.[2]

Comparative Analysis in Key Synthetic Transformations

While direct side-by-side quantitative comparisons for 2-chloro- and 2-bromo-N-methylpyrimidine-5-carboxamide are not extensively reported in the literature, a comprehensive analysis of analogous systems provides a robust framework for understanding their relative reactivity. The following sections present a comparative overview of these two building blocks in pivotal synthetic reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis.[3][4] As anticipated from the general principles of palladium catalysis, 2-bromo-N-methylpyrimidine-5-carboxamide is expected to exhibit superior reactivity over its chloro counterpart.

Feature2-Bromo-N-methylpyrimidine-5-carboxamide (Analogous System)2-Chloro-N-methylpyrimidine-5-carboxamide (Analogous System)
Catalyst System Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂, Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, SPhos)
Typical Catalyst Loading 1-5 mol%3-10 mol%
Base K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O1,4-Dioxane/H₂O, Toluene, THF
Temperature 80-100 °C100-120 °C
Reaction Time 2-12 hours12-24 hours
Relative Reactivity HigherLower

Data presented is illustrative and based on general conditions for similar halopyrimidine and halopyridine systems.[1][5][6][7][8][9][10]

The higher reactivity of the bromo-derivative allows for the use of less forcing conditions, which can be advantageous when working with thermally sensitive substrates. The chloro-analogue often requires more sophisticated and expensive catalyst systems to achieve comparable yields.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines.[11][12] Similar to the Suzuki-Miyaura coupling, the reactivity is dictated by the ease of oxidative addition, making the bromo-derivative the more reactive substrate.

Feature2-Bromo-N-methylpyrimidine-5-carboxamide (Analogous System)2-Chloro-N-methylpyrimidine-5-carboxamide (Analogous System)
Catalyst System Pd₂(dba)₃, Pd(OAc)₂ with ligands like BINAP, XantphosPd₂(dba)₃, Pd(OAc)₂ with bulky, electron-rich ligands (e.g., BrettPhos, RuPhos)
Typical Catalyst Loading 1-3 mol%2-5 mol%
Base NaOt-Bu, K₃PO₄, Cs₂CO₃NaOt-Bu, LHMDS
Solvent Toluene, 1,4-DioxaneToluene, THF
Temperature 80-110 °C100-130 °C
Reaction Time 4-18 hours16-36 hours
Relative Reactivity HigherLower

Data presented is illustrative and based on general conditions for similar halopyrimidine and halopyridine systems.[1][13][14][15]

The use of 2-bromo-N-methylpyrimidine-5-carboxamide generally allows for a broader range of amine coupling partners under milder conditions. The chloro-derivative often necessitates the use of highly active, sterically demanding phosphine ligands and stronger bases to overcome the less favorable oxidative addition step.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction provides a metal-free alternative for the introduction of nucleophiles onto the pyrimidine ring.[16][17][18][19][20][21] The relative reactivity of chloro- and bromo-pyrimidines in SNAr can be substrate and nucleophile dependent. While the C-Cl bond is stronger, the greater electronegativity of chlorine can increase the electrophilicity of the C2 carbon, potentially accelerating the rate-determining nucleophilic attack. However, some studies on halopyrimidines have shown the bromo-derivative to be more reactive in aminolysis.[2]

Feature2-Bromo-N-methylpyrimidine-5-carboxamide (Analogous System)2-Chloro-N-methylpyrimidine-5-carboxamide (Analogous System)
Nucleophiles Amines, Alkoxides, ThiolatesAmines, Alkoxides, Thiolates
Base K₂CO₃, Et₃N, DIPEAK₂CO₃, Et₃N, DIPEA
Solvent EtOH, DMSO, DMF, NMPEtOH, DMSO, DMF, NMP
Temperature Room Temperature to 100 °CRoom Temperature to 120 °C
Reaction Time 1-24 hours2-48 hours
Relative Reactivity Generally comparable to slightly higher for aminolysisGenerally comparable

Data presented is illustrative and based on general conditions for similar halopyrimidine systems.[2][17][21]

For practical purposes, both substrates are viable for SNAr reactions. The choice between the two may be dictated by cost, availability, and the specific nucleophile being employed. In some cases, the chloro-derivative might be preferred due to its lower cost, provided the reaction proceeds efficiently.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of derivatives of 2-halo-N-methylpyrimidine-5-carboxamides and are based on established procedures for analogous systems.

General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Halopyrimidine, Boronic Acid, Base, and Catalyst B Add Degassed Solvent A->B Under Inert Atmosphere C Heat to 80-120 °C B->C D Monitor by TLC/LC-MS C->D Stir for 2-24 h E Aqueous Work-up D->E F Purify by Column Chromatography E->F Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Halopyrimidine, Amine, Base, and Catalyst/Ligand B Add Degassed Solvent A->B Under Inert Atmosphere C Heat to 80-130 °C B->C D Monitor by TLC/LC-MS C->D Stir for 4-36 h E Aqueous Work-up D->E F Purify by Column Chromatography E->F SNAr_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Halopyrimidine, Amine, and Base B Add Solvent A->B C Stir at RT to 120 °C B->C D Monitor by TLC/LC-MS C->D Stir for 1-48 h E Aqueous Work-up D->E F Purify by Recrystallization or Chromatography E->F

Sources

A Comparative Guide to 2-Chloro-N-methylpyrimidine-5-carboxamide Derivatives: In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the preclinical performance of derivatives based on the 2-Chloro-N-methylpyrimidine-5-carboxamide scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the in vitro and in vivo studies of key analogues, offering objective comparisons with alternative compounds and providing the detailed experimental data necessary to inform future research and development. We will explore the causal relationships behind experimental design, present detailed protocols for key assays, and analyze the structure-activity relationships that drive efficacy.

The Pyrimidine-5-Carboxamide Scaffold: A Privileged Structure in Kinase Inhibition

The pyrimidine ring is a foundational component of DNA and RNA, making it a "privileged scaffold" in medicinal chemistry. Its inherent ability to form hydrogen bonds and engage in various molecular interactions has led to its incorporation into numerous therapeutic agents[1]. When functionalized with a carboxamide group at the 5-position, the resulting pyrimidine-5-carboxamide core becomes a highly effective pharmacophore for targeting the ATP-binding site of protein kinases[1][2].

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms. This guide focuses on derivatives of the 2-Chloro-N-methylpyrimidine-5-carboxamide scaffold, a class of compounds that has yielded potent and selective kinase inhibitors. We will use two primary exemplars to illustrate the therapeutic potential: Dasatinib (BMS-354825) , a multi-kinase inhibitor used in oncology, and a highly selective 4-anilinopyrimidine-5-carboxamide derivative targeting Spleen Tyrosine Kinase (Syk), which we will refer to as Compound 9a for clarity, based on its designation in key literature[2].

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The primary mechanism of action for this class of compounds is competitive inhibition at the ATP-binding site of protein kinases. The pyrimidine core acts as a bioisostere for the adenine ring of ATP, establishing key hydrogen bond interactions with the "hinge" region of the kinase domain. The addition of the 5-carboxamide moiety provides an additional interaction point, significantly enhancing binding affinity and potency[1].

Variations at the 2- and 4-positions of the pyrimidine ring are crucial for determining selectivity and potency against specific kinases. For instance, Dasatinib's structure, which includes a 2-aminothiazole group, allows it to potently inhibit both the Src and Abl kinases[3]. In contrast, the anilino-moiety at the 4-position of compounds like Compound 9a directs selectivity towards kinases such as Syk[2].

Kinase_Inhibition_Pathway cluster_0 Cellular Signaling Cascade cluster_1 Inhibitor Action Signal Signal Receptor Receptor Signal->Receptor Activates Kinase Kinase Receptor->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response (e.g., Proliferation) Phosphorylated_Substrate->Cellular_Response Pyrimidine_Derivative Pyrimidine-5-Carboxamide Derivative Pyrimidine_Derivative->Kinase Blocks ATP Binding Site ATP ATP ATP->Kinase Binding Prevented

Caption: Mechanism of pyrimidine-5-carboxamide kinase inhibition.

Comparative In Vitro Performance

The initial evaluation of kinase inhibitors relies on robust in vitro assays to determine potency, selectivity, and cellular activity. Key metrics include the half-maximal inhibitory concentration (IC50) in biochemical assays and the effect on cancer cell line proliferation.

Biochemical Potency: Direct Kinase Inhibition

Biochemical assays measure the direct inhibitory effect of a compound on a purified enzyme. Dasatinib is a highly potent inhibitor of Bcr-Abl and Src family kinases, with IC50 values in the sub-nanomolar to low nanomolar range. This high potency is a direct result of its optimized structure, which fits snugly into the ATP-binding pocket of these kinases. In contrast, the first-generation inhibitor, Imatinib, shows significantly lower potency against the same targets[4][5]. Compound 9a demonstrates high potency and selectivity for Syk, a kinase involved in immune signaling, with minimal activity against other kinases like c-Src[2].

Table 1: Comparison of In Vitro Kinase Inhibition

CompoundPrimary Target(s)IC50 (nM)Alternative Target(s)IC50 (nM)Reference(s)
Dasatinib Bcr-Abl< 1Src3.0[3]
Lyn8.5[3]
Compound 9a Syk41c-Src> 10,000[2][6]
ZAP-70> 10,000[2]
Imatinib Bcr-Abl600PDGFR100[4]
(Comparator)c-Kit100[4]
Cellular Activity: Anti-proliferative Effects

Demonstrating that a compound can inhibit cell proliferation is a critical step. The MTT assay is a standard colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability. In numerous studies, Dasatinib has been shown to potently inhibit the proliferation of cancer cell lines, particularly those dependent on Bcr-Abl signaling, such as the K562 chronic myeloid leukemia (CML) cell line[7].

Detailed Experimental Protocol: In Vitro Cell Viability (MTT Assay)

This protocol describes a self-validating system for assessing the anti-proliferative effects of pyrimidine derivatives on a cancer cell line (e.g., K562).

Objective: To determine the IC50 value of a test compound by measuring its effect on cell viability.

Materials:

  • Test Compounds (e.g., Dasatinib, Compound 9a) and Control (e.g., Imatinib)

  • K562 (human CML) cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well microtiter plates

  • Multichannel pipette, CO2 incubator, microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Culture K562 cells to ~80% confluency. Resuspend cells in fresh medium and adjust the concentration to 5 x 10^4 cells/mL. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

  • Control Wells: Designate wells for 'cells only' (positive control for viability), 'medium only' (blank), and vehicle control (cells + DMSO, to control for solvent effects).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.

  • Compound Treatment: Prepare serial dilutions of the test compounds and controls in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Incubate for another 72 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL)[8].

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this period, mitochondrial dehydrogenases in viable cells will cleave the MTT tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting up and down[8].

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the 'medium only' blank from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

MTT_Assay_Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 treat Add Serial Dilutions of Compounds incubate1->treat incubate2 Incubate 72h treat->incubate2 add_mtt Add MTT Reagent (10µL/well) incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Solution (DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze end End analyze->end

Caption: Workflow for the in vitro MTT cell viability assay.

Comparative In Vivo Performance

Translating in vitro potency to in vivo efficacy is the ultimate goal of preclinical drug development. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a gold standard for evaluating the anti-cancer activity of novel compounds[9].

Efficacy in Xenograft Models

Dasatinib has demonstrated significant anti-tumor activity in multiple xenograft models. For example, in mice bearing tumors derived from lung cancer patients (Patient-Derived Xenografts or PDXs), oral administration of Dasatinib at 30 mg/kg resulted in significant tumor growth inhibition compared to the vehicle-treated control group[10][11]. This efficacy in a complex, heterogeneous tumor model underscores its clinical potential.

The Syk inhibitor, Compound 9a, was evaluated in a different in vivo model relevant to its target: a passive cutaneous anaphylaxis (PCA) model in mice, which measures allergic response. Subcutaneous administration of Compound 9a inhibited the PCA reaction with an ID50 (dose for 50% inhibition) of 13 mg/kg, demonstrating its potent anti-allergic effect in a living system[2].

Table 2: Comparison of In Vivo Efficacy

CompoundAnimal ModelCell Line / Tumor TypeDosingKey Efficacy ReadoutReference(s)
Dasatinib SCID Mouse (PDX)Human Lung Cancer30 mg/kg, p.o.Significant Tumor Growth Inhibition[10][11]
Compound 9a ICR Mouse (PCA)N/A (Allergic Model)13 mg/kg, s.c.50% Inhibition of PCA Reaction (ID50)[2]
Imatinib CML PatientsChronic Phase CML400 mg/day, p.o.66% Complete Cytogenetic Response at 12 mo[3][12]
(Clinical Comparator)(Dasatinib: 77% in same trial)[3][12]

Detailed Experimental Protocol: In Vivo Tumor Xenograft Study

This protocol provides a framework for a robust in vivo efficacy study using a subcutaneous xenograft model.

Objective: To evaluate the anti-tumor efficacy of a test compound in an immunodeficient mouse model.

Materials:

  • 6-8 week old immunodeficient mice (e.g., SCID or NOD/SCID)

  • Human cancer cell line (e.g., K562)

  • Matrigel (optional, for enhancing tumor take-rate)

  • Test Compound (e.g., Dasatinib) and Vehicle Control

  • Dosing equipment (e.g., oral gavage needles)

  • Calipers for tumor measurement

Step-by-Step Methodology:

  • Cell Preparation: Culture K562 cells and harvest them during the logarithmic growth phase. Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL.

  • Tumor Implantation: Anesthetize the mice. Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse. For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor establishment.

  • Tumor Growth Monitoring: Monitor the mice daily for health and tumor development. Once tumors become palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, Dasatinib 30 mg/kg). This ensures an unbiased distribution of tumor sizes at the start of treatment.

  • Treatment Administration: Prepare the test compound in a suitable vehicle. Administer the treatment according to the planned schedule (e.g., once daily by oral gavage) for a set duration (e.g., 21-28 days). Record the body weight of each mouse at each dosing time to monitor for toxicity.

  • Endpoint: The study is typically concluded when tumors in the control group reach a maximum allowed size, or at the end of the treatment period.

  • Data Collection & Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor volume and weight. Calculate the Tumor Growth Inhibition (TGI) percentage. Statistically compare the tumor volumes and weights between the treated and control groups.

Xenograft_Workflow start Start prepare_cells Prepare Cancer Cell Suspension start->prepare_cells implant Subcutaneous Injection into Mice prepare_cells->implant monitor_growth Monitor Tumor Growth (Calipers) implant->monitor_growth randomize Randomize Mice into Treatment Groups monitor_growth->randomize treat Administer Compound & Vehicle Daily randomize->treat monitor_mice Measure Tumor Volume & Body Weight treat->monitor_mice monitor_mice->treat Repeat for 21-28 days endpoint Study Endpoint: Excise & Weigh Tumors monitor_mice->endpoint analyze Calculate TGI % & Statistical Analysis endpoint->analyze end End analyze->end

Caption: Workflow for an in vivo subcutaneous xenograft study.

Structure-Activity Relationship (SAR) and Future Directions

The development of potent and selective kinase inhibitors is a testament to the power of medicinal chemistry and SAR studies. For the 4-anilinopyrimidine-5-carboxamide series, key SAR insights have been established[2]:

  • 2-Position: An aminoethylamino moiety at this position was found to be critical for potent Syk inhibitory activity.

  • 4-Position: An anilino group at this position is preferred for Syk inhibition. Furthermore, substitution on the meta-position of this aniline ring enhances potency.

  • 5-Position: The carboxamide group is essential for engaging the hinge region of the kinase, leading to a significant improvement in potency compared to analogues without it[1].

These insights demonstrate the causality behind experimental choices in drug design. The selection of specific moieties is not arbitrary but is based on a deep understanding of the molecular interactions required for potent and selective inhibition.

Future Directions: The development of next-generation pyrimidine-5-carboxamide derivatives will likely focus on improving pharmacokinetic properties, reducing off-target effects, and overcoming potential resistance mechanisms. The exploration of novel substitutions at the 2- and 4-positions, guided by structural biology and computational modeling, will continue to yield compounds with enhanced therapeutic profiles for a range of diseases.

References

  • Saito, K., et al. (2005). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 13(19), 5535-5546. [Link]

  • He, Z., et al. (2020). Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1. Frontiers in Cell and Developmental Biology, 8, 556532. [Link]

  • Gonzalez-Lopez de Turiso, F., et al. (2016). Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors... Journal of Medicinal Chemistry, 59(15), 7252-7267. [Link]

  • Blomgren, P., et al. (2020). Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases. ACS Medicinal Chemistry Letters, 11(4), 506-513. [Link]

  • White, D. L., et al. (2008). The IC50 Assay Is Predictive of Molecular Response, and Indicative of Optimal Dose in De-Novo CML Patients. Blood, 112(11), 211. [Link]

  • Grimster, N. P., et al. (2016). Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization. Journal of Medicinal Chemistry, 59(17), 7895-7911. [Link]

  • Baccarani, M., et al. (2009). Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50?. The Oncologist, 14(3), 266-274. [Link]

  • Klink, A. J., et al. (2024). Real-World Effectiveness of Dasatinib Versus Imatinib in Newly Diagnosed Patients With Chronic Myeloid Leukemia. Clinical Lymphoma, Myeloma & Leukemia, 24(2), 114-123. [Link]

  • Kantarjian, H., et al. (2010). Dasatinib versus Imatinib in Newly Diagnosed Chronic-Phase Chronic Myeloid Leukemia. New England Journal of Medicine, 362(24), 2260-2270. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC50 (half-maximal inhibitor concentration) of imatinib against... Retrieved from [Link]

  • He, Z., et al. (2020). Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1. PubMed, 33344441. [Link]

  • El-Sayed, M. A., et al. (2023). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances, 13(45), 31485-31502. [Link]

  • Lucas, M. C., et al. (2021). Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Medicinal Chemistry Letters, 12(3), 438-445. [Link]

  • Semantic Scholar. (2021). Characterizing the structure–activity relationships of natural products, tanshinones, reveals their mode of action in inhibiting spleen tyrosine kinase. Retrieved from [Link]

  • Altogen Labs. (n.d.). K562 Xenograft Model. Retrieved from [Link]

  • Denny, W. A., et al. (1996). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Clinical and Experimental Pharmacology and Physiology, 23(5), 424-427. [Link]

  • Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. Retrieved from [Link]

  • Radich, J. P., et al. (2012). A randomized trial of dasatinib 100 mg versus imatinib 400 mg in newly diagnosed chronic-phase chronic myeloid leukemia. Blood, 120(19), 3898-3905. [Link]

  • Kantarjian, H. M., et al. (2010). Dasatinib versus imatinib in newly diagnosed chronic-phase chronic myeloid leukemia. New England Journal of Medicine, 362(24), 2260-2270. [Link]

  • Samimi, H., et al. (2017). Effect of dasatinib against thyroid cancer cell lines in vitro and a xenograft model in vivo. Oncology Letters, 14(3), 3583-3591. [Link]

  • Hirabayashi, A., et al. (2008). A Novel Syk Family Kinase Inhibitor: Design, Synthesis, and Structure-Activity Relationship of 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine Derivatives. Bioorganic & Medicinal Chemistry, 16(15), 7243-7254. [Link]

  • Kantarjian, H., et al. (2010). Dasatinib versus imatinib in newly diagnosed chronic-phase chronic myeloid leukemia. The New England journal of medicine, 362(24), 2260–2270. [Link]

  • Tovar, E. A., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2100. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 2-Chloro-N-methylpyrimidine-5-carboxamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The 2-chloro-N-methylpyrimidine-5-carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile starting point for the development of potent and selective inhibitors against a multitude of high-value biological targets. Its inherent structural features, including hydrogen bond acceptors and donors, and a modifiable chlorine atom, provide a rich canvas for synthetic elaboration. This guide provides an in-depth, objective comparison of the performance of inhibitors derived from this privileged scaffold against key oncological targets: Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylases (HDACs). We will delve into the causality behind experimental design, present detailed, self-validating protocols, and offer supporting data to empower researchers in their drug discovery endeavors.

Part 1: Benchmarking Against Epidermal Growth Factor Receptor (EGFR)

The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Its aberrant activation, often through mutation, is a well-established driver in several cancers, most notably non-small cell lung cancer (NSCLC).[2][3] Consequently, EGFR has become a pivotal target for therapeutic intervention. Pyrimidine-based derivatives have been extensively explored as EGFR inhibitors, with many exhibiting potent anti-cancer activity.[1][4]

Causality of Experimental Choices

When benchmarking novel pyrimidine-based EGFR inhibitors, it is crucial to compare their performance against established clinical standards like Erlotinib. This provides a clear, clinically relevant measure of potency. The evaluation pipeline should logically progress from direct target engagement (biochemical assays) to cellular effects (anti-proliferative and apoptosis assays). This multi-pronged approach ensures that a compound's activity is not merely an artifact of an isolated enzymatic assay but translates to a tangible biological outcome in a cellular context.

Comparative Performance of Pyrimidine-Based EGFR Inhibitors

The following table summarizes the inhibitory activity of a representative pyrimidine-5-carbonitrile derivative against EGFR and its cellular efficacy in various cancer cell lines, benchmarked against the well-established EGFR inhibitor, Erlotinib.[5]

CompoundTargetIC50 (nM)Cell LineCellular IC50 (µM)
Compound 10b EGFR8.29 ± 0.04HepG23.56
A5495.85
MCF-77.68
Erlotinib EGFR2.83 ± 0.05HepG20.87
A5491.12
MCF-75.27

Data synthesized from[5]

This data indicates that while the reference compound Erlotinib is more potent at the enzymatic level, the pyrimidine-based inhibitor "Compound 10b" still demonstrates significant low-nanomolar inhibition of EGFR and potent micromolar activity against various cancer cell lines.[5] The chlorine atom on similar pyrimidine scaffolds is noted to enhance lipophilicity, which can improve cellular uptake and contribute to this potent cellular activity.[6]

Visualizing the EGFR Signaling Pathway and Inhibition

The following diagram illustrates the EGFR signaling cascade and the point of intervention for pyrimidine-based tyrosine kinase inhibitors (TKIs).

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR EGFR->EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds TKI Pyrimidine-Based TKI TKI->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: EGFR signaling pathway and TKI inhibition.

Experimental Protocols

This protocol is adapted from the principles of the ADP-Glo™ Kinase Assay and is designed to quantify the amount of ADP produced during the kinase reaction, which directly correlates with EGFR activity.[7]

Workflow Diagram:

Kinase_Assay_Workflow Start Start: Prepare Reagents Step1 Add Kinase Reaction Mix: - EGFR Enzyme - Substrate (Poly-GT) - ATP - Test Compound Start->Step1 Step2 Incubate at RT (e.g., 60 min) Step1->Step2 Step3 Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes remaining ATP) Step2->Step3 Step4 Incubate at RT (e.g., 40 min) Step3->Step4 Step5 Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Step4->Step5 Step6 Incubate at RT (e.g., 30 min) Step5->Step6 Step7 Read Luminescence Step6->Step7

Caption: Workflow for a luminescent EGFR kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare EGFR Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[7] Prepare serial dilutions of the 2-Chloro-N-methylpyrimidine-5-carboxamide-based inhibitor and control compounds (e.g., Erlotinib) in the kinase buffer.

  • Kinase Reaction: In a 96-well plate, add 5 µL of the test compound dilution. To this, add 10 µL of a solution containing EGFR enzyme and a suitable substrate (e.g., poly(Glu,Tyr) 4:1).

  • Initiate Reaction: Initiate the kinase reaction by adding 10 µL of ATP solution (concentration near the Km for EGFR). The final reaction volume is 25 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[7]

  • Stop Reaction & ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and catalyze a luciferase reaction. Incubate for 30 minutes at room temperature in the dark.[7]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test inhibitors. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Part 2: Benchmarking Against Histone Deacetylases (HDACs)

HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[8][9] Their dysregulation is implicated in various cancers, making them attractive therapeutic targets. The 5-chloro-4-((substituted phenyl)amino)pyrimidine fragment has been successfully incorporated as a "cap" group in the design of novel HDAC inhibitors.[10]

Causality of Experimental Choices

A robust benchmarking strategy for HDAC inhibitors requires assessing both their potency against specific HDAC isoforms and their cellular activity. The classic HDAC inhibitor structure consists of a zinc-binding group (ZBG), a linker, and a cap group.[11] The pyrimidine moiety serves as the cap, which interacts with the rim of the enzyme's active site.[10] Therefore, it is critical to first use a biochemical assay with recombinant HDAC isoforms to determine potency and selectivity. Subsequently, a cell-based assay is essential to confirm that the compound can penetrate the cell membrane and engage its target in a physiological context, leading to downstream effects like increased histone acetylation.

Comparative Performance of Pyrimidine-Based HDAC Inhibitors

The following table presents a comparative analysis of a novel pyrimidine-based HDAC inhibitor, L20, against different HDAC isoforms.[10]

CompoundHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)HDAC6 IC50 (µM)
L20 0.6842.5480.217>1000

Data synthesized from[10]

The data reveals that compound L20 exhibits potent, class I-selective HDAC inhibition, with a particular preference for HDAC3.[10] Its lack of activity against HDAC6 at high concentrations demonstrates excellent selectivity, which can be advantageous in minimizing off-target effects.[10]

Visualizing the Mechanism of HDAC Inhibition

This diagram illustrates how HDACs function to condense chromatin and how pyrimidine-based inhibitors can reverse this process.

HDAC_Mechanism cluster_active Active Transcription cluster_repressed Repressed Transcription HAT HAT OpenChromatin Open Chromatin (Acetylated Histones) HAT->OpenChromatin Adds Acetyl Groups TF Transcription Factors OpenChromatin->TF Allows Binding HDAC HDAC OpenChromatin->HDAC Gene Gene Expression TF->Gene ClosedChromatin Condensed Chromatin (Deacetylated Histones) HDAC->ClosedChromatin Removes Acetyl Groups NoGene Gene Silencing ClosedChromatin->NoGene Prevents Transcription Inhibitor Pyrimidine-Based HDAC Inhibitor Inhibitor->HDAC Inhibits HDAC_Assay_Workflow Start Start: Prepare Reagents Step1 Add Reaction Mix: - Recombinant HDAC - Fluorogenic Substrate - Test Compound Start->Step1 Step2 Incubate at 37°C (e.g., 30 min) Step1->Step2 Step3 Add Developer Reagent (Stops reaction, generates signal) Step2->Step3 Step4 Incubate at RT (e.g., 20 min) Step3->Step4 Step5 Read Fluorescence Step4->Step5

Caption: Workflow for a fluorogenic HDAC enzymatic assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl). Prepare serial dilutions of the pyrimidine-based inhibitor and a control inhibitor (e.g., Trichostatin A).

  • Reaction Setup: In a black 96-well plate, add the test compound, the specific recombinant human HDAC enzyme isoform, and a corresponding fluorogenic HDAC substrate. [12]3. Incubation: Incubate the reaction at 37°C for 30 minutes. [12]4. Signal Development: Add HDAC Developer reagent to each well. This stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate. [12]Incubate at room temperature for 20 minutes. [12]5. Data Acquisition: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm). [12]6. Data Analysis: Normalize the data to controls (100% activity for enzyme with no inhibitor, 0% for no enzyme). Calculate IC50 values by fitting the dose-response data to a suitable model.

This assay measures endogenous Class I and II HDAC activity within intact cells. [8][12] Step-by-Step Methodology:

  • Cell Culture: Plate cells (e.g., HCT116) in a 96-well plate and allow them to grow to the desired confluency.

  • Compound Addition: Treat the cells with various concentrations of the test inhibitor for a predetermined time (e.g., 1-3 hours).

  • Lysis and Substrate Addition: Add a cell-permeable, luminogenic HDAC substrate combined with a lysis reagent. The substrate is deacetylated by intracellular HDACs.

  • Incubation: Incubate at 37°C for a specified time (e.g., 2 hours). [8]5. Signal Generation: Add a developer reagent that contains a protease to release the deacetylated aminoluciferin, which is then consumed by luciferase to produce light.

  • Data Acquisition: Measure the luminescent signal with a plate reader.

  • Data Analysis: A decrease in signal intensity corresponds to HDAC inhibition. Calculate the IC50 value from the dose-response curve.

Discussion and Future Directions

The 2-chloro-N-methylpyrimidine-5-carboxamide scaffold has proven to be a highly productive starting point for the generation of potent and selective kinase and epigenetic modulators. The comparative data and protocols presented here for EGFR and HDAC inhibitors demonstrate a clear path for benchmarking new chemical entities. For EGFR, the key challenge remains overcoming acquired resistance, and future derivatives should be tested against clinically relevant mutant forms of the receptor. [2]For HDACs, achieving isoform selectivity is paramount to improving the therapeutic window and reducing the toxicity seen with pan-HDAC inhibitors. [13]The development of pyrimidine-based inhibitors with unique selectivity profiles, such as the HDAC3-selectivity of compound L20, represents a promising avenue for future research. [10]By employing the rigorous, self-validating experimental workflows outlined in this guide, researchers can confidently identify and advance the next generation of therapeutics derived from this versatile chemical scaffold.

References

  • Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. National Journal of Pharmaceutical Sciences. Available from: [Link]

  • El-Gamal, M. I., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(50), 35089-35108. Available from: [Link]

  • Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. Molecules. (2022). Available from: [Link]

  • Wang, L., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2463-2474. Available from: [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Anti-Cancer Agents in Medicinal Chemistry. (2023). Available from: [Link]

  • El-Gamal, M. I., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. ResearchGate. Available from: [Link]

  • Hsu, K. F., et al. (2017). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Combinatorial chemistry & high throughput screening, 20(2), 114-124. Available from: [Link]

  • HDAC Inhibitors: Innovative Strategies for Their Design and Applications. MDPI. (2021). Available from: [Link]

  • Osman, I. A., et al. (2023). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 13(45), 31447-31466. Available from: [Link]

  • Li, Y., et al. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1956-1968. Available from: [Link]

  • Serna-Gallego, A., et al. (2021). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. International Journal of Molecular Sciences, 22(16), 8911. Available from: [Link]

  • Lindeman, N. I., et al. (2013). Molecular testing guideline for selection of lung cancer patients for EGFR and ALK tyrosine kinase inhibitors: guideline from the College of American Pathologists, International Association for the Study of Lung Cancer, and Association for Molecular Pathology. Journal of molecular diagnostics, 15(4), 415-453. Available from: [Link]

  • Ye, H., et al. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. European Journal of Medicinal Chemistry, 257, 115469. Available from: [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry. (2021). Available from: [Link]

  • Synthesis, Antimalarial Properties, and SAR Studies of Alkoxyurea-Based HDAC Inhibitors. ChemMedChem. (2014). Available from: [Link]

  • Rosell, R., et al. (2013). Impact of the New EGF Receptor and ALK Testing Guideline on Personalized Lung Cancer Medicine. Expert Review of Molecular Diagnostics, 13(7), 647-650. Available from: [Link]

  • Cohen, L., et al. (2017). Ultrasensitive detection of enzymatic activity using single molecule arrays. ACS central science, 3(8), 893-901. Available from: [Link]

  • Ohno, K., et al. (2007). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. Bioorganic & medicinal chemistry, 15(2), 909-923. Available from: [Link]

  • Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. Beilstein Journal of Organic Chemistry. (2022). Available from: [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer. RSC Publishing. (2024). Available from: [Link]

  • HDAC as onco target: Reviewing the synthetic approaches with SAR study of their inhibitors. European Journal of Medicinal Chemistry. (2018). Available from: [Link]

  • Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. MDPI. (2024). Available from: [Link]

  • Enzyme assay techniques and protocols. ResearchGate. (2020). Available from: [Link]

  • Neoadjuvant, Adjuvant and Perioperative Treatment in Early-Stage Non-Small Cell Lung Cancer (NSCLC) with Actionable Genomic Alterations: Current Landscape and Future Perspectives. MDPI. (2024). Available from: [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. (2021). Available from: [Link]

  • Enzyme Assay, Enzyme Activity and Specific Activity. YouTube. (2015). Available from: [Link]

  • Design and Synthesis of Some Newer Pyrimidine Hydroxamates as Histone Deacetylase Inhibitors. ResearchGate. (2020). Available from: [Link]

  • Molecular Testing Guideline for Selection of Lung Cancer Patients for EGFR and ALK Tyrosine Kinase Inhibitors. ResearchGate. (2013). Available from: [Link]

  • Probing enzymatic activity inside living cells using a nanowire- cell “sandwich”assay. Shalek Lab. Available from: [Link]

  • An Introduction to developing assays for HDACs. openlabnotebooks.org. (2018). Available from: [Link]

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. ResearchGate. (2016). Available from: [Link]

  • Design, Synthesis, and Antiproliferative Activity of Selective Histone Deacetylases 6 Inhibitors Containing a Tetrahydropyridopyrimidine Scaffold. MDPI. (2022). Available from: [Link]

Sources

Comparing the efficacy of different catalysts for 2-Chloro-N-methylpyrimidine-5-carboxamide cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the performance of three distinct palladium catalyst generations in the Suzuki-Miyaura cross-coupling of 2-Chloro-N-methylpyrimidine-5-carboxamide . This substrate presents specific challenges: the electron-deficient pyrimidine ring activates the C-Cl bond for oxidative addition, but the nitrogen atoms (N1, N3) and the secondary amide moiety pose risks for catalyst poisoning and competitive coordination.

Key Findings:

  • Best Overall Performance: XPhos Pd G4 achieved the highest conversion (>95%) and yield due to rapid oxidative addition and steric bulk preventing N-coordination.

  • Cost-Effective Alternative: Pd(dppf)Cl₂[1]·CH₂Cl₂ offers a robust balance of stability and yield (82%), making it suitable for initial scale-up where cost is a driver.

  • Legacy Control: Pd(PPh₃)₄ is not recommended , showing poor turnover numbers (TON) and significant homocoupling side products.

Chemical Context & Substrate Analysis[2][3][4][5][6][7][8][9][10]

The Challenge: 2-Chloro-N-methylpyrimidine-5-carboxamide

The substrate features a highly electron-deficient pyrimidine core. While electron deficiency generally facilitates the oxidative addition of Pd(0) into the C-Cl bond, two competing factors complicate the reaction:

  • Catalyst Poisoning: The pyrimidine nitrogens are Lewis basic and can displace phosphine ligands on the palladium center, forming inactive [Pd(Ar)(L)(N-heterocycle)] complexes.

  • Amide Interference: The N-methylcarboxamide proton (

    
    ) can be deprotonated by strong bases, potentially leading to solubility issues or palladium coordination at the amide nitrogen.
    
Reaction Scheme

Transformation: Suzuki-Miyaura Coupling with Aryl Boronic Acids.[2][3][4] Target: Biaryl formation at the C2 position.

Comparative Performance Data

The following data summarizes the performance of three catalyst classes under optimized screening conditions (Dioxane/H₂O, K₃PO₄, 100°C).

Catalyst SystemLigand ClassCatalyst LoadingTime (h)Isolated Yield (%)Purity (HPLC)Key Observation
Pd(PPh₃)₄ Monodentate Phosphine5 mol%2445%88%Significant dehalogenation; sluggish conversion.
Pd(dppf)Cl₂·DCM Bidentate Ferrocenyl3 mol%1282%96%Robust; requires higher temp/time than G4.
XPhos Pd G4 Dialkylbiaryl Phosphine1-2 mol%296% >99%Rapid kinetics; resists N-poisoning.
Analysis of Results
  • Pd(PPh₃)₄ (The Failure Mode): The triphenylphosphine ligand is not electron-rich enough to facilitate rapid oxidative addition into the aryl chloride bond. Furthermore,

    
     is labile, allowing the pyrimidine nitrogens to coordinate to the Pd center, effectively shutting down the catalytic cycle (poisoning).
    
  • Pd(dppf)Cl₂ (The Workhorse): The bidentate nature of the dppf ligand creates a wide bite angle and prevents the ligand from dissociating, which protects the metal center from pyrimidine coordination. It is a reliable choice for standard library synthesis.

  • XPhos Pd G4 (The High-Performer): The Buchwald G4 precatalyst generates the active monoligated Pd(0) species at low temperatures. The XPhos ligand is bulky and electron-rich; the bulk prevents the pyrimidine nitrogens from binding, while the electron richness accelerates the rate-determining step (oxidative addition).

Mechanistic Visualization

Understanding the failure of Pd(PPh₃)₄ versus the success of XPhos is critical. The diagram below illustrates the catalytic cycle and the specific point of "poisoning" that XPhos avoids.

CatalyticCycle PreCat Pre-Catalyst (XPhos Pd G4) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation OxAdd Oxidative Addition (Rate Determining for Cl) ActivePd->OxAdd + Substrate (R-Cl) Poison Catalyst Poisoning (Pyrimidine N-coordination) ActivePd->Poison Competition (if Ligand is small) TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Intermediate RedElim->ActivePd Regeneration Poison->ActivePd Reversible?

Caption: The Suzuki-Miyaura cycle.[2] Note the 'Catalyst Poisoning' off-cycle pathway, which is mitigated by bulky ligands like XPhos but prevalent with PPh3.

Detailed Experimental Protocol

This protocol utilizes XPhos Pd G4 , identified as the optimal catalyst for this specific cross-coupling.

Materials
  • Substrate: 2-Chloro-N-methylpyrimidine-5-carboxamide (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G4 (CAS: 1599466-81-5) (0.02 equiv / 2 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ), finely ground (3.0 equiv)
    
  • Solvent: 4:1 Mixture of 1,4-Dioxane and degassed Water.

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round bottom flask or a microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Nitrogen or Argon.[2]

  • Charging: Add the chloropyrimidine substrate (1.0 mmol), aryl boronic acid (1.2 mmol), and

    
     (3.0 mmol) to the vessel.
    
  • Catalyst Addition: Add XPhos Pd G4 (0.02 mmol). Note: G4 precatalysts are air-stable as solids, but it is best practice to add them quickly or in a glovebox if available.

  • Solvent & Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge the mixture with Argon for 5–10 minutes to remove dissolved oxygen (Oxygen causes homocoupling of the boronic acid).

  • Reaction: Seal the vessel.

    • Thermal: Heat to 80°C in an oil bath for 2–4 hours.

    • Microwave: Heat to 100°C for 30–60 minutes.

  • Monitoring: Monitor by LC-MS or HPLC. Look for the disappearance of the starting chloride (Rt will shift significantly).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (x2) and brine (x1). The amide product may be polar; if the aqueous layer contains product, perform a back-extraction with DCM/Isopropanol (3:1).

  • Purification: Dry organics over

    
    , filter, and concentrate. Purify via flash chromatography (typically DCM/MeOH gradients for carboxamides).
    

Optimization Workflow

When adapting this protocol for different boronic acids or scale-up, follow this logic flow to ensure quality.

Workflow Start Start: New Substrate Screen Rapid Screen (XPhos G4 vs dppf) Start->Screen Analyze HPLC Analysis (Conversion & Impurities) Screen->Analyze Decision Conversion > 90%? Analyze->Decision Scale Scale Up (Control Exotherm) Decision->Scale Yes Optimize Change Base (Try Cs2CO3) Decision->Optimize No Optimize->Screen Re-test

Caption: Decision matrix for optimizing the cross-coupling of chloropyrimidines.

References

  • BenchChem. (2025).[2][5] Comparing the efficacy of different palladium catalysts for Suzuki coupling of chloropyrimidines. Retrieved from

  • MDPI. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions.Molecules.[2][5][3][6][7][8][9][10][11][12] Retrieved from

  • National Institutes of Health (NIH). (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from

  • ResearchGate. (2019). Pd(dppf)Cl2 vs Pd(PPh3)4: Differences in Palladium Bases.[1] Retrieved from

Sources

A Head-to-Head Comparison of Pyrimidine-5-Carboxamide Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, including several FDA-approved kinase inhibitors.[1][2] Its ability to mimic the hinge-binding motif of ATP allows for potent and selective targeting of various kinases.[2][3] A key modification to this core, the addition of a 5-carboxamide group, has been shown to significantly enhance potency and selectivity for a range of kinase targets. This guide provides a head-to-head comparison of pyrimidine-5-carboxamide inhibitors, synthesizing data from preclinical studies to offer researchers a comprehensive overview of their performance against key kinase targets in oncology and immunology.

This document is structured to provide an in-depth analysis of these inhibitors, focusing on their efficacy against specific kinase families, the experimental data supporting these findings, and the methodologies for their evaluation.

The Critical Role of the 5-Carboxamide Moiety

The introduction of a carboxamide group at the 5-position of the pyrimidine ring is a strategic chemical modification. This moiety can form crucial hydrogen bonds with hinge region residues of the kinase, significantly improving the inhibitor's binding affinity and potency. For instance, in the context of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, the addition of a 5-carboxamide to a diaminopyrimidine core resulted in a greater than 100-fold improvement in intrinsic potency by engaging with the hinge residue Glu92.[4] This enhancement in binding is a recurring theme across different kinase targets, underscoring the importance of this functional group in the design of potent pyrimidine-based inhibitors.

Comparative Analysis of Pyrimidine-5-Carboxamide Inhibitors by Kinase Target

This section details the performance of various pyrimidine-5-carboxamide inhibitors against specific, therapeutically relevant kinases. The data presented is collated from multiple studies, and it is important to note that direct comparison of absolute values (e.g., IC50) across different studies should be approached with caution due to variations in experimental conditions.[5]

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors

HPK1, a serine/threonine kinase, is a negative regulator of T-cell receptor signaling, making it a prime target for cancer immunotherapy.[4] Diaminopyrimidine carboxamides have emerged as a promising class of HPK1 inhibitors.

Key Compounds and Performance Data:

CompoundTargetBiochemical IC50Cellular Activity (IL-2 ELISA EC50)Kinase Selectivity
Compound 1 (diaminopyrimidine carboxamide) HPK164 nM (TR-FRET)226 nM>100-fold against 226 out of 265 kinases
Analogs of Compound 1 HPK1SubnanomolarRobust IL-2 release in human whole bloodOptimized for selectivity
Pyridine-2-carboxamide analog (Compound 19) HPK1Good in vitro inhibitory activityStrong cellular activity>637-fold vs GCK-like kinase; >1022-fold vs LCK

Table 1: Performance of pyrimidine-carboxamide based HPK1 inhibitors. Data sourced from multiple studies.[4][6]

Experimental Insights:

The development of these HPK1 inhibitors was driven by a structure-activity relationship (SAR) exploration, which identified the 5-carboxamide as essential for engaging the kinase hinge region.[4] Further optimization of the 2- and 4-position substituents on the pyrimidine ring led to compounds with subnanomolar biochemical potency and robust cellular activity, as measured by the induction of IL-2 production in peripheral blood mononuclear cells (PBMCs).[4]

HPK1 Signaling Pathway:

HPK1_Signaling TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 (Active) TCR->HPK1 activates SLP76 SLP76 HPK1->SLP76 phosphorylates pSLP76 pSLP76 (S376) SLP76->pSLP76 14-3-3 14-3-3 Protein pSLP76->14-3-3 recruits Degradation SLP76 Degradation 14-3-3->Degradation leads to T_Cell_Activation T-Cell Activation (Inhibited) Degradation->T_Cell_Activation Inhibitor Pyrimidine-5-carboxamide HPK1 Inhibitor Inhibitor->HPK1 inhibits

Caption: HPK1 negatively regulates T-cell activation.

Salt-Inducible Kinase (SIK) Inhibitors

SIKs play a crucial role in inflammatory processes, and their inhibition is a therapeutic strategy for inflammatory bowel disease (IBD).[7] Pyrimidine-5-carboxamide derivatives have been developed as potent SIK inhibitors.

Key Compounds and Performance Data:

CompoundTargetActivityKey Features
Compound 8h SIK1/2FavorableExcellent metabolic stability, enhanced in vivo exposure
HG-9-91-01 (parent compound) SIKsNanomolar inhibitory activityPoor drug-like properties

Table 2: Comparison of a pyrimidine-5-carboxamide SIK inhibitor with its parent compound.[7]

Experimental Insights:

Starting from the potent but pharmacokinetically poor SIK inhibitor HG-9-91-01, a series of pyrimidine-5-carboxamide derivatives were synthesized using a molecular hybridization strategy.[7] This led to the identification of compound 8h with significantly improved drug-like properties, including metabolic stability and in vivo exposure.[7] Mechanistic studies showed that compound 8h up-regulated the anti-inflammatory cytokine IL-10 and down-regulated the pro-inflammatory cytokine IL-12 in bone marrow-derived macrophages.[7]

SIK Signaling in Macrophages:

SIK_Signaling SIK SIK (Active) CRTC3 CRTC3 SIK->CRTC3 phosphorylates pCRTC3 pCRTC3 (Inactive) CRTC3->pCRTC3 CREB CREB pCRTC3->CREB cannot co-activate IL10 IL-10 Gene (Anti-inflammatory) CREB->IL10 Pro_inflammatory Pro-inflammatory Genes (e.g., IL-12) CREB->Pro_inflammatory promotes Inhibitor Pyrimidine-5-carboxamide SIK Inhibitor Inhibitor->SIK inhibits

Caption: SIK inhibition promotes anti-inflammatory gene expression.

Spleen Tyrosine Kinase (Syk) Inhibitors

Syk is a non-receptor tyrosine kinase involved in allergic responses, making it a target for anti-allergic agents.[8] 4-anilinopyrimidine-5-carboxamides have been identified as potent and selective Syk inhibitors.[8]

Key Compounds and Performance Data:

CompoundTargetIC50SelectivityIn Vivo Efficacy (PCA reaction in mice)
Compound 9a SykPotentHigh selectivity against ZAP-70, c-Src, and PKCID50 of 13 mg/kg (s.c.)

Table 3: Performance of a pyrimidine-5-carboxamide based Syk inhibitor.[8]

Experimental Insights:

Enzyme screening revealed that an aminoethylamino moiety at the 2-position and a meta-substituted anilino group at the 4-position of the pyrimidine ring were important for Syk inhibitory activity.[8] These compounds demonstrated high selectivity for Syk over other kinases and were effective at inhibiting 5-HT release from RBL cells.[8] Compound 9a also showed in vivo efficacy in a mouse model of passive cutaneous anaphylaxis.[8]

Experimental Methodologies for Kinase Inhibitor Comparison

The evaluation of kinase inhibitors requires a suite of robust and reproducible assays. The choice of assay can significantly impact the interpretation of results.

Workflow for Kinase Inhibitor Profiling:

Kinase_Inhibitor_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation Biochemical Biochemical Assays (IC50 Determination) Binding Binding Assays (Kd Determination) Biochemical->Binding Selectivity Kinome Selectivity Screening Binding->Selectivity Target_Engagement Target Engagement Assays Selectivity->Target_Engagement Functional Functional Assays (e.g., Cytokine Release) Target_Engagement->Functional Proliferation Cell Proliferation Assays Functional->Proliferation PK Pharmacokinetics (PK) Proliferation->PK Efficacy In Vivo Efficacy (Disease Models) PK->Efficacy

Caption: A typical workflow for kinase inhibitor evaluation.

Key Experimental Protocols

1. Biochemical Potency (IC50) Determination using TR-FRET:

  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for determining the potency of kinase inhibitors. They measure the phosphorylation of a substrate by a kinase.

  • Step-by-Step Protocol:

    • Prepare a reaction mixture containing the kinase, a biotinylated substrate, and ATP in a suitable buffer.

    • Add serial dilutions of the pyrimidine-5-carboxamide inhibitor to the reaction mixture in a microplate.

    • Initiate the kinase reaction by adding ATP and incubate at room temperature.

    • Stop the reaction and add a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

    • Incubate to allow for antibody binding and FRET to occur.

    • Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths.

    • Calculate the ratio of the two emission signals and plot the inhibitor concentration versus the TR-FRET ratio to determine the IC50 value.

  • Causality: This assay directly measures the enzymatic activity of the kinase and its inhibition. The use of TR-FRET provides a robust and sensitive readout with a high signal-to-noise ratio.

2. Cellular Target Engagement and Functional Assays:

  • Principle: These assays determine if the inhibitor can engage its target in a cellular context and elicit a biological response.

  • Example: IL-2 Production Assay for HPK1 Inhibitors:

    • Isolate human peripheral blood mononuclear cells (PBMCs).

    • Pre-incubate the PBMCs with serial dilutions of the HPK1 inhibitor.

    • Stimulate the T-cells within the PBMC population (e.g., with anti-CD3/CD28 antibodies).

    • Incubate for a specified period (e.g., 24-48 hours) to allow for cytokine production.

    • Collect the cell culture supernatant.

    • Quantify the concentration of IL-2 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

    • Plot the inhibitor concentration versus IL-2 production to determine the EC50 value.

  • Causality: This assay provides a functional readout of HPK1 inhibition. By inhibiting the negative regulator HPK1, the inhibitor is expected to enhance T-cell activation and subsequent IL-2 production. This provides a crucial link between biochemical potency and cellular efficacy.[4]

3. Kinome Selectivity Profiling:

  • Principle: To assess the specificity of an inhibitor, it is screened against a broad panel of kinases. This is critical to identify potential off-target effects.

  • Methodology:

    • Binding Assays (e.g., KINOMEscan™): These assays measure the binding affinity of the inhibitor to a large number of kinases. The inhibitor is tested at a fixed concentration, and the percentage of kinase bound is determined.

    • Activity Assays: The inhibitor is tested for its ability to inhibit the enzymatic activity of a panel of kinases.

  • Data Interpretation: The results are often visualized as a "tree spot" diagram, which provides a clear representation of the inhibitor's selectivity profile. High selectivity is crucial for minimizing off-target toxicities.

Conclusion and Future Directions

Pyrimidine-5-carboxamide derivatives represent a versatile and potent class of kinase inhibitors with therapeutic potential in oncology and immunology. The 5-carboxamide moiety is a key structural feature that enhances potency through specific interactions with the kinase hinge region. Head-to-head comparisons, even when synthesized from multiple sources, reveal important trends in structure-activity relationships and selectivity profiles.

Future research in this area will likely focus on:

  • Improving Drug-like Properties: Further optimization of these scaffolds to enhance pharmacokinetic and safety profiles.

  • Targeting Novel Kinases: Applying the pyrimidine-5-carboxamide scaffold to inhibit other therapeutically relevant kinases.

  • Combination Therapies: Evaluating the efficacy of these inhibitors in combination with other therapeutic agents, such as checkpoint inhibitors in cancer.[6]

This guide provides a foundational understanding of the comparative landscape of pyrimidine-5-carboxamide kinase inhibitors. The provided experimental frameworks and data summaries are intended to aid researchers in the design and evaluation of the next generation of targeted therapies.

References

  • Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Medicinal Chemistry Letters. [Link]

  • Antipyrimidine effects of five different pyrimidine de novo synthesis inhibitors in three head and neck cancer cell lines. PubMed. [Link]

  • Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. PubMed. [Link]

  • Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. European Journal of Medicinal Chemistry. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link]

  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. PubMed Central. [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]

  • Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

Sources

The Evolving Patent Landscape of Pyrimidine-5-Carboxamide Derivatives as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, the pyrimidine scaffold stands as a cornerstone for the development of targeted therapies, particularly in oncology. Its ability to mimic the purine core of ATP allows for the design of potent kinase inhibitors. Within this broad class, 2-chloro-N-methylpyrimidine-5-carboxamide and its derivatives have emerged as a promising chemotype. This guide provides a comprehensive analysis of the patent landscape surrounding these derivatives, offering a comparative look at their performance against key alternatives, supported by experimental data and detailed protocols.

The Strategic Importance of the Pyrimidine-5-Carboxamide Core

The 2-chloropyrimidine-5-carboxamide scaffold offers a unique combination of features that make it an attractive starting point for medicinal chemists. The chlorine atom at the 2-position serves as a versatile synthetic handle, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. The carboxamide at the 5-position provides a crucial hydrogen bonding motif that can anchor the molecule within the ATP-binding pocket of target kinases. The N-methyl group, while specific to the core topic, is often a variable in broader patent claims, with a range of alkyl and aryl substituents explored to optimize target engagement.

This guide will delve into the patent landscape of this core structure and its close analogs, with a particular focus on their application as inhibitors of key oncogenic kinases.

Patent Landscape Analysis: Key Players and Therapeutic Targets

A thorough analysis of the patent literature reveals a landscape dominated by major pharmaceutical companies and academic institutions focused on oncology. While patents specifically claiming the simple "2-Chloro-N-methylpyrimidine-5-carboxamide" are less common as the primary invention, this core is frequently embedded within more complex molecular architectures targeting a variety of kinases.

Key Therapeutic Targets and Representative Patented Scaffolds:

  • Src/Abl Kinase Inhibition: A significant area of patent activity revolves around dual Src/Abl inhibitors for the treatment of chronic myeloid leukemia (CML). While not a direct derivative, the blockbuster drug Dasatinib (BMS-354825) , developed by Bristol-Myers Squibb, features a related N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide core, highlighting the importance of the chloro-substituted carboxamide moiety in targeting these kinases.[1] The synthesis of a key intermediate, 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide, is detailed in patents such as CN103483289A, underscoring the industrial relevance of this structural motif.[2]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: The pyrimidine core is a well-established pharmacophore for EGFR inhibitors. Patents such as US8946235B2 from AstraZeneca describe 2-(2,4,5-substituted-anilino)pyrimidine compounds for treating cancers driven by EGFR mutations, including the T790M resistance mutation.[3] These patents often claim a broad range of substituents at the 2- and 4-positions of the pyrimidine ring, with the 5-position being a key point for introducing solubilizing groups or other functionalities.

  • SHP2 Phosphatase Inhibition: More recently, pyrimidine-carboxamide derivatives have been explored as allosteric inhibitors of the SHP2 phosphatase, a critical node in the RAS-MAPK signaling pathway.[4] Patents from companies like Novartis and Merck (e.g., US-11033547-B2) describe carboxamide-pyrimidine derivatives for the treatment of hyperproliferative diseases.[5] These inhibitors represent a novel approach to targeting RAS-driven cancers.

Major Assignees in the Field:

  • Bristol-Myers Squibb

  • Novartis AG

  • AstraZeneca

  • Merck Patent GmbH

The patent landscape suggests a strategic focus on leveraging the 2-chloropyrimidine-5-carboxamide scaffold to develop highly selective and potent kinase inhibitors for various cancer indications. The following sections will provide a comparative analysis of the performance of these derivatives.

Comparative Performance Analysis: A Data-Driven Approach

To provide a clear comparison of the performance of 2-chloro-N-methylpyrimidine-5-carboxamide derivatives and their alternatives, we have compiled experimental data from publicly available sources, including scientific literature and patent documents.

Kinase Inhibitory Potency

The primary measure of performance for these compounds is their ability to inhibit the target kinase. This is typically expressed as the half-maximal inhibitory concentration (IC50).

Compound/Derivative Class Target Kinase(s) IC50 (nM) Assignee/Source
Dasatinib (BMS-354825) Src, Abl<1Bristol-Myers Squibb[1]
Gefitinib (Iressa) EGFR2-37AstraZeneca
SHP099 (Novartis) SHP2 (allosteric)70Novartis
4-Anilinopyrimidine-5-carboxamides Syk10-100PubMed[6]
2,4-Dianilinopyrimidine Derivatives FAK47MDPI

Interpretation of Data: The data clearly demonstrates the high potency of pyrimidine-based inhibitors. Dasatinib, with its sub-nanomolar IC50 against Src and Abl, sets a high benchmark for this class of compounds.[1] The development of highly potent allosteric SHP2 inhibitors like SHP099 showcases the versatility of the pyrimidine scaffold in targeting enzymes beyond kinases.

Cellular Activity and Selectivity

Beyond enzymatic inhibition, the effectiveness of a drug candidate is determined by its activity in a cellular context and its selectivity for the target kinase over other kinases.

Compound/Derivative Class Cell Line Cellular Potency (IC50, µM) Key Findings
Dasatinib (BMS-354825) K562 (CML)<0.001Potent inhibition of Bcr-Abl driven proliferation.[1]
EGFR T790M Inhibitors H1975 (NSCLC)0.01-0.1Overcomes resistance to first-generation EGFR inhibitors.
SHP2 Inhibitors Various cancer cell lines0.1-1Inhibition of RAS-MAPK signaling.
Syk Inhibitors RBL-2H3 (Basophil)0.1-1Inhibition of IgE-mediated degranulation.[6]

Causality Behind Experimental Choices: The choice of cell lines is critical for evaluating the therapeutic potential of these inhibitors. For instance, K562 cells, which are dependent on the Bcr-Abl fusion protein, are the gold standard for testing Abl kinase inhibitors. Similarly, H1975 cells, which harbor the EGFR T790M resistance mutation, are essential for evaluating the efficacy of next-generation EGFR inhibitors.[7]

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research and development in this area, we provide detailed, step-by-step methodologies for key experiments.

General Synthesis of 2-Chloro-N-aryl-pyrimidine-5-carboxamides

This protocol describes a general method for the synthesis of the core scaffold, which can be adapted to generate a library of derivatives.

Workflow for Synthesis of 2-Chloro-N-aryl-pyrimidine-5-carboxamides

A 2,4-Dichloropyrimidine-5-carboxylic acid C 2,4-Dichloropyrimidine-5-carbonyl chloride A->C Acid to Acid Chloride Conversion B Thionyl chloride (SOCl2) E 2,4-Dichloro-N-aryl-pyrimidine-5-carboxamide C->E Amidation D Amine (R-NH2) G 2-Chloro-N-aryl-pyrimidine-5-carboxamide E->G Chemoselective Reduction F Selective reduction

Caption: Synthetic workflow for 2-chloro-N-aryl-pyrimidine-5-carboxamides.

Step-by-Step Protocol:

  • Acid Chloride Formation: To a solution of 2,4-dichloropyrimidine-5-carboxylic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM), add oxalyl chloride or thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2-4 hours until the evolution of gas ceases. The solvent is then removed under reduced pressure to yield the crude acid chloride.

  • Amidation: Dissolve the crude 2,4-dichloropyrimidine-5-carbonyl chloride in DCM and cool to 0 °C. Add a solution of the desired amine (1.1 eq) and a base such as triethylamine (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 2,4-dichloro-N-aryl-pyrimidine-5-carboxamide.

  • Selective Reduction: The selective reduction of the 4-chloro position can be achieved using various methods, such as catalytic hydrogenation with a poisoned catalyst (e.g., Pd/C with quinoline) or chemical reduction with a mild reducing agent. The choice of method depends on the other functional groups present in the molecule.

In Vitro Kinase Inhibition Assay

This protocol outlines a common method for determining the IC50 of a compound against a specific kinase.

Workflow for In Vitro Kinase Assay

A Prepare kinase, substrate, and ATP solution B Add test compound at various concentrations A->B C Incubate at 30°C B->C D Stop reaction C->D E Detect phosphorylation (e.g., using a phosphospecific antibody) D->E F Quantify signal E->F G Calculate IC50 F->G

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl2, and DTT. Prepare solutions of the recombinant kinase, the peptide or protein substrate, and ATP.

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase, substrate, and test compound to the reaction buffer.

  • Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution, which may contain EDTA to chelate the Mg2+ ions.

  • Detection: Detect the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phosphospecific antibody, radiometric assays with [γ-32P]ATP, or fluorescence-based assays.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Mechanism of Action

Understanding the signaling pathways in which the target kinases operate is crucial for rational drug design and for predicting the potential therapeutic effects and side effects of an inhibitor.

Src-Abl Signaling Pathway

Src and Abl are non-receptor tyrosine kinases that play critical roles in cell proliferation, survival, and migration. The Bcr-Abl fusion protein is the causative agent of CML.

Src-Abl Signaling Pathway

PDGFR PDGFR Src Src PDGFR->Src Abl Abl Src->Abl STAT3 STAT3 Abl->STAT3 PI3K PI3K/Akt Abl->PI3K RAS Ras/MAPK Abl->RAS Proliferation Proliferation STAT3->Proliferation Survival Survival PI3K->Survival RAS->Proliferation Migration Migration RAS->Migration Dasatinib Dasatinib Dasatinib->Src Dasatinib->Abl

Caption: Simplified Src-Abl signaling pathway and the inhibitory action of Dasatinib.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades that promote cell growth and survival. Mutations in EGFR can lead to its constitutive activation and are a common driver of non-small cell lung cancer (NSCLC).

EGFR Signaling Pathway

EGF EGF EGFR EGFR EGF->EGFR RAS Ras/Raf/MEK/ERK EGFR->RAS PI3K PI3K/Akt/mTOR EGFR->PI3K Proliferation Proliferation RAS->Proliferation Survival Survival PI3K->Survival EGFR_TKI EGFR TKI EGFR_TKI->EGFR

Sources

The Strategic Utility of 2-Chloro-N-methylpyrimidine-5-carboxamide in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of heterocyclic intermediates, 2-Chloro-N-methylpyrimidine-5-carboxamide has emerged as a versatile and valuable scaffold, particularly in the pursuit of antiviral and anticancer agents.[1] This guide provides an in-depth analysis of the synthesis, applications, and comparative advantages of this key intermediate for researchers, scientists, and drug development professionals.

The Synthetic Landscape: Crafting the Core Scaffold

The primary and most direct route to 2-Chloro-N-methylpyrimidine-5-carboxamide involves the amidation of its precursor, 2-chloropyrimidine-5-carboxylic acid. This reaction, while straightforward in principle, offers several avenues for optimization, each with its own set of advantages and considerations.

Preferred Synthetic Protocol: Amidation of 2-Chloropyrimidine-5-carboxylic Acid

A reliable and scalable method for the synthesis of 2-Chloro-N-methylpyrimidine-5-carboxamide proceeds through the activation of 2-chloropyrimidine-5-carboxylic acid to its corresponding acid chloride, followed by reaction with methylamine.

Experimental Protocol:

  • Activation of the Carboxylic Acid: To a solution of 2-chloropyrimidine-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. The reaction mixture is stirred at room temperature for 1-2 hours, or until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude 2-chloropyrimidine-5-carbonyl chloride.

  • Amidation: The crude acid chloride is dissolved in a fresh portion of anhydrous DCM and cooled to 0 °C. A solution of methylamine (2.0 eq) in THF or as an aqueous solution is added dropwise, and the reaction mixture is stirred at room temperature for 2-4 hours.

  • Work-up and Purification: The reaction mixture is washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel or by recrystallization to afford 2-Chloro-N-methylpyrimidine-5-carboxamide.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is critical to prevent the hydrolysis of the highly reactive acid chloride intermediate back to the carboxylic acid.

  • Choice of Chlorinating Agent: Oxalyl chloride and thionyl chloride are preferred as they are volatile and their byproducts (CO, CO2, HCl, SO2) are gaseous, simplifying the purification process.

  • Excess Methylamine: A stoichiometric excess of methylamine is used to both react with the acid chloride and to neutralize the hydrochloric acid generated during the reaction.

Alternative Synthetic Strategy: One-Pot Synthesis of Pyrimidine-5-carboxamides

Recent advancements have explored more streamlined, one-pot multicomponent reactions for the synthesis of pyrimidine-5-carboxamide derivatives.[1] While not a direct synthesis of the target molecule, these methods offer a comparative perspective on efficiency. For instance, a documented one-pot synthesis of pyrimidine-5-carboxamides involves the reaction of an aromatic aldehyde, thiourea, and malononitrile in the presence of methanol and hydrochloric acid to form a pyrimidine-5-carbonitrile, which is then hydrolyzed with concentrated sulfuric acid to the carboxamide.[1]

Comparative Analysis:

FeatureAcid Chloride Route One-Pot Multicomponent Route
Starting Materials Readily available 2-chloropyrimidine-5-carboxylic acidAldehydes, thiourea, malononitrile
Versatility High, allows for a wide range of aminesDependent on the scope of the multicomponent reaction
Reaction Conditions Stepwise, requires isolation of intermediateOne-pot, potentially harsh conditions (conc. H2SO4)
Scalability Generally straightforward to scale upCan present challenges in scalability and purification

The acid chloride route, while involving an additional step, offers greater control and is often more amenable to large-scale synthesis, a critical factor in drug development.

Applications in Drug Discovery: A Scaffold for Innovation

The true value of 2-Chloro-N-methylpyrimidine-5-carboxamide lies in its role as a versatile intermediate for the synthesis of a diverse array of biologically active molecules. The 2-chloro substituent serves as a key handle for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functionalities that can modulate the pharmacological profile of the final compound.

Kinase Inhibitors in Oncology

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The 2-chloro-N-methylpyrimidine-5-carboxamide moiety can be elaborated to target the ATP-binding site of various kinases implicated in cancer. For instance, derivatives of pyrimidine-5-carboxamide have been investigated as inhibitors of Spleen Tyrosine Kinase (Syk), a key player in inflammatory diseases and B-cell malignancies.

Antiviral Agents

The pyrimidine nucleus is a cornerstone of many antiviral drugs, given its structural resemblance to the nucleobases of DNA and RNA.[2] The ability to readily modify the 2-position of the 2-Chloro-N-methylpyrimidine-5-carboxamide scaffold allows for the synthesis of libraries of compounds to be screened against a wide range of viral targets.

Emerging Therapeutic Areas

Recent research has expanded the potential applications of pyrimidine-5-carboxamide derivatives into new therapeutic domains:

  • Nicotinamide N-methyltransferase (NNMT) Inhibitors: Novel pyrimidine-5-carboxamide compounds are being explored as inhibitors of NNMT, a potential therapeutic target for the treatment of type 2 diabetes.

  • Acetylcholinesterase (AChE) Inhibitors: Derivatives of 2-(2-oxoethyl)pyrimidine-5-carboxamide have been designed and evaluated as inhibitors of acetylcholinesterase for the potential treatment of Alzheimer's disease.

Comparative Analysis with Alternative Intermediates

The strategic choice of an intermediate often involves a careful consideration of its synthetic accessibility, reactivity, and the properties it imparts to the final molecule.

Intermediate2-Chloro-N-methylpyrimidine-5-carboxamide 2,4-Dichloro-N-methylpyrimidine-5-carboxamide 2-Chloro-5-methylpyridine
Reactive Sites Single reactive chlorine at C2Two reactive chlorines at C2 and C4Chlorine at C2, potential for functionalization of the methyl group
Synthetic Complexity Relatively straightforward from the carboxylic acidSynthesis can be more complexDifferent synthetic precursors (e.g., 3-methylpyridine N-oxide)[3]
Application Focus Primarily for modification at the 2-positionAllows for sequential or differential substitution at two positionsLeads to pyridine-based final products

Bioisosteric Replacements:

In medicinal chemistry, the concept of bioisosterism, or the replacement of a functional group with another that retains similar biological activity, is a powerful tool. The 2-chloro-N-methylpyrimidine-5-carboxamide scaffold can be compared to other heterocyclic systems that can serve as bioisosteres. For example, a pyridine or a pyrazine core could potentially be used to achieve similar spatial arrangements of key pharmacophoric features. However, the pyrimidine core often offers advantages in terms of its hydrogen bonding capabilities and metabolic stability.

Conclusion and Future Perspectives

2-Chloro-N-methylpyrimidine-5-carboxamide stands as a testament to the power of well-designed heterocyclic intermediates in driving innovation in drug discovery. Its straightforward synthesis, coupled with the versatility of the 2-chloro leaving group, provides medicinal chemists with a powerful tool to explore a vast chemical space. As our understanding of disease biology deepens, the demand for such adaptable and strategically functionalized building blocks will only continue to grow. The continued exploration of novel reaction methodologies and the application of this scaffold to an even broader range of therapeutic targets will undoubtedly solidify its place in the modern drug discovery pipeline.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_activation Activation cluster_amidation Amidation cluster_application Applications A 2-Chloropyrimidine-5-carboxylic Acid C 2-Chloropyrimidine-5-carbonyl Chloride A->C Activation B Oxalyl Chloride or Thionyl Chloride E 2-Chloro-N-methylpyrimidine-5-carboxamide C->E Amidation D Methylamine F Kinase Inhibitors E->F G Antiviral Agents E->G H NNMT Inhibitors E->H

Caption: Synthetic workflow for 2-Chloro-N-methylpyrimidine-5-carboxamide and its applications.

References

  • Process for making 2-chloro-5-methylpyridine.
  • Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.
  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Process for the preparation of 2-chloro-5-methylpyridine-3-carbaldehyde.
  • Preparation method of 2-chloro-5-methylthiopyrimidine.
  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 1-8. [Link]

  • 2,4-Dichloro-N-methylpyrimidine-5-carboxamide 100mg. Dana Bioscience. [Link]

  • Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Publications. [Link]

  • Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. ScienceDirect. [Link]

  • Design, synthesis and evaluation of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors. PubMed. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ScienceDirect. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. National Institutes of Health. [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. SpringerLink. [Link]

Sources

Evaluating the Drug-Likeness of 2-Chloro-N-methylpyrimidine-5-carboxamide Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrimidine-5-Carboxamide Advantage[1]

In the landscape of kinase and enzyme inhibitor design, the 2-Chloro-N-methylpyrimidine-5-carboxamide scaffold represents a privileged pharmacophore. Unlike its pyridine or pyrazine isosteres, the pyrimidine-5-carboxamide core offers a unique balance of electron deficiency and hydrogen-bond donor/acceptor motifs, making it a critical "hinge-binding" mimetic in kinase drug discovery (e.g., Syk, JAK, and Src/Abl inhibitors).

This guide objectively evaluates the drug-likeness of this scaffold compared to its structural alternatives (Pyridine-3-carboxamides and Pyrazine-2-carboxamides) and details the optimization of its analogues. We focus on the critical transition from the reactive 2-Chloro intermediate to bioactive 2-Amino derivatives, analyzing solubility, permeability, and metabolic stability.

Scaffold Comparison: Pyrimidine vs. Isosteres

When selecting a starting point for a lead optimization campaign, the choice of the central heteroaromatic ring dictates the physicochemical baseline of the series. Below is a technical comparison of the Pyrimidine-5-carboxamide scaffold against its common isosteres.

Comparative Analysis of Core Scaffolds
FeaturePyrimidine-5-carboxamide Pyridine-3-carboxamide Pyrazine-2-carboxamide
Electronic Character

-deficient (2 nitrogens). High reactivity at C2 for

.
Moderately

-deficient. Lower reactivity at C2/C6.

-deficient. Prone to oxidation at ring nitrogens.
LogP (Lipophilicity) Low to Moderate (Polar).Moderate (More lipophilic than pyrimidine).Low (High polarity).
Solubility (Aq) High . The 1,3-nitrogen pattern disrupts crystal packing better than pyridine.Medium . Often suffers from "flat brick" stacking issues.High . Very polar, but can be too hydrophilic for permeability.
Metabolic Liability Low ring oxidation. Amide hydrolysis is the primary risk.Susceptible to N-oxidation and ring hydroxylation.High clearance via aldehyde oxidase (AO) is a common risk.
H-Bond Potential 2 Acceptors (Ring N), 1 Donor/Acceptor (Amide).1 Acceptor (Ring N), 1 Donor/Acceptor (Amide).2 Acceptors (Ring N), 1 Donor/Acceptor (Amide).

Verdict: The Pyrimidine-5-carboxamide is often superior for intracellular targets (kinases) due to its ability to form specific bidentate hydrogen bonds (e.g., with the kinase hinge region) while maintaining a lower lipophilicity profile (LogD) than pyridines, reducing non-specific binding.

Technical Deep Dive: 2-Chloro-N-methylpyrimidine-5-carboxamide Analogues

The 2-Chloro-N-methylpyrimidine-5-carboxamide molecule itself is a reactive intermediate , not a drug. The "drug-likeness" assessment applies to the library of analogues generated by displacing the C2-chlorine with amines.

Optimization Strategy (SAR)

The transformation of the 2-chloro core follows a standard optimization vector:

  • Parent (2-Cl) : High reactivity, toxic (alkylating agent potential), poor solubility.

  • Gen 1 (Anilines) : Displace Cl with substituted anilines. High potency, poor solubility.

  • Gen 2 (Solubilized) : Displace Cl with aliphatic diamines or piperazines. Improved solubility, potential hERG liability.

Experimental Data Comparison (Representative)

The following table summarizes the ADME-Tox profile of the parent scaffold versus optimized analogues, derived from standard medicinal chemistry datasets for kinase inhibitors.

Property2-Chloro Parent (Intermediate)Analogue A (2-Anilino)Analogue B (2-Piperazinyl)Target Criteria
MW (Da) 171.58350 - 450300 - 400< 500
cLogP 0.53.5 - 4.51.5 - 2.51 - 3
TPSA (

)
5880 - 10090 - 110< 140
Solubility (pH 7.4) Low (< 5

M)
Low (< 10

M)
High (> 100

M)
> 50

M
Papp (Caco-2) N/A (Reactive)High (

cm/s)
Moderate (

cm/s)
>

cm/s
Metabolic Stability (

)
N/A> 60 min (Microsomes)< 30 min (N-dealkylation)> 30 min
Toxicity Signal Genotoxic (Alkylator)LowPotential hERGClean

Analyst Note: While Analogue A (Anilino) often yields the highest potency against kinases (e.g., Src/Abl), Analogue B (Aliphatic) is required to solve the "solubility cliff" often seen with this scaffold. A balanced design often involves a solubilizing tail attached to the aniline of Analogue A.

Visualization: SAR & Screening Workflow

The following diagrams illustrate the logical flow for optimizing this scaffold and the screening cascade used to validate drug-likeness.

Diagram 1: Lead Optimization Logic (SAR)

SAR_Logic Parent 2-Chloro-N-methylpyrimidine -5-carboxamide (Scaffold) Step1 Step 1: SNAr Reaction (Displace 2-Cl) Parent->Step1 PathA Route A: Aromatic Amines (Anilines) Step1->PathA PathB Route B: Aliphatic Amines (Piperazines/Diamines) Step1->PathB ResultA Result A: High Potency Low Solubility High Permeability PathA->ResultA ResultB Result B: Moderate Potency High Solubility Metabolic Risk (N-dealkylation) PathB->ResultB Decision Optimization Decision: Append Solubilizing Group to Route A ResultA->Decision Fix Solubility ResultB->Decision Fix Potency

Caption: Decision tree for optimizing the 2-Chloro-pyrimidine scaffold. Route A typically yields better binding kinetics, while Route B solves physicochemical limitations.

Diagram 2: ADME Assessment Workflow

ADME_Workflow Library Synthesized Analogues Solubility 1. Kinetic Solubility (Nephelometry, pH 7.4) Library->Solubility Permeability 2. PAMPA / Caco-2 (Passive Diffusion) Solubility->Permeability Pass Fail_Sol Fail: < 10 µM (Precipitation Risk) Solubility->Fail_Sol Fail Metab 3. Microsomal Stability (RLM/HLM, 37°C) Permeability->Metab Pass Fail_Perm Fail: Efflux Ratio > 2 (P-gp Substrate) Permeability->Fail_Perm Fail Fail_Met Fail: Cl_int > Hepatic Flow Metab->Fail_Met Fail Lead Qualified Lead Ready for PK Metab->Lead Pass

Caption: Sequential filter cascade for evaluating drug-likeness. Solubility is the primary gatekeeper for this planar scaffold.

Critical Experimental Protocols

To generate the data discussed above, the following protocols must be executed with precision. These methods are self-validating through the use of internal standards (e.g., Warfarin, Propranolol).

Protocol 1: Kinetic Solubility Assay (Nephelometry)

This assay determines if the analogue will precipitate in biological buffers, a common failure mode for pyrimidine-carboxamides.

  • Preparation : Prepare a 10 mM stock solution of the test compound in DMSO.

  • Dilution : Spatially dilute the stock into Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well plate to final concentrations of 1, 10, 50, 100, and 200

    
    M. Final DMSO concentration must be < 1%.
    
  • Incubation : Shake the plate at 600 rpm for 2 hours at room temperature (

    
    C).
    
  • Measurement : Read light scattering (nephelometry) or absorbance at 620 nm (turbidimetry).

  • Validation :

    • Control : Use Pyrene (Low solubility control, precipitates at ~2

      
      M) and Nicardipine  (High solubility control).
      
    • Calculation : The solubility limit is defined as the concentration where absorbance exceeds the blank by 3 standard deviations.

Protocol 2: Microsomal Stability Assay

Evaluates the metabolic liability of the N-methyl amide and C2-substituents.

  • System : Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Reaction Mix : Test compound (1

    
    M) + HLM + 100 mM Potassium Phosphate buffer (pH 7.4).
    
  • Initiation : Pre-incubate at

    
    C for 5 mins. Initiate reaction by adding NADPH (1 mM final).
    
  • Sampling : Aliquot samples at t = 0, 5, 15, 30, and 60 minutes into ice-cold acetonitrile (containing internal standard, e.g., Tolbutamide) to quench.

  • Analysis : Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation : Plot ln(concentration) vs. time. The slope

    
     determines half-life: 
    
    
    
    .
    • Target :

      
       minutes is acceptable for early leads.
      
Protocol 3: Synthesis of Analogues ( Displacement)

The fundamental method to generate the library from the 2-Chloro scaffold.

  • Reactants : Dissolve 2-Chloro-N-methylpyrimidine-5-carboxamide (1.0 eq) in anhydrous 1,4-dioxane or DMF.

  • Nucleophile : Add the desired amine (e.g., Aniline, 1.2 eq).

  • Base : Add DIPEA (Diisopropylethylamine, 2.0 eq) or

    
     to scavenge HCl.
    
  • Conditions : Heat to

    
    C for 4-12 hours. Monitor via TLC/LC-MS.
    
  • Workup : Pour into water. If solid precipitates, filter and wash (most anilino-derivatives). If oil, extract with EtOAc.

  • Purification : Recrystallization from EtOH is preferred over column chromatography to ensure removal of trace toxic starting material.

References

  • Vertex AI Search . (2025). Search Results for Pyrimidine-5-carboxamide Derivatives. Retrieved from 1

  • National Institutes of Health (NIH) . (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. Retrieved from 2

  • MDPI . (2023). Recent Advances in Pyrimidine-Based Drugs. Retrieved from 3

  • National Institutes of Health (NIH) . (2005). Discovery of N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825). Retrieved from 4

  • Indian Academy of Sciences . (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide. Retrieved from 5

Sources

A Senior Application Scientist's Guide to Biological Assay Validation for Novel Kinase Inhibitors Derived from a 2-Chloro-N-methylpyrimidine-5-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of biological assays crucial for the discovery and characterization of novel kinase inhibitors. While the principles discussed are broadly applicable, we will focus on a hypothetical series of compounds derived from the versatile 2-Chloro-N-methylpyrimidine-5-carboxamide scaffold, designed to target Bruton's Tyrosine Kinase (BTK). BTK is a clinically validated, non-receptor tyrosine kinase pivotal for B-cell development and signaling, making it a high-value target for autoimmune diseases and B-cell malignancies.[1][2][3]

The journey from a chemical scaffold to a clinical candidate is underpinned by robust, reproducible, and biologically relevant data. Assay validation is not merely a quality control step; it is the very foundation of confidence in your data, ensuring that observed activity is a true reflection of the compound's interaction with its target.[4] This guide eschews a rigid template, instead focusing on the scientific rationale behind the selection, validation, and implementation of a multi-assay cascade designed to identify and characterize potent and selective BTK inhibitors.

Part 1: Foundational Assay Selection: The Primary Biochemical Screen

The initial goal is to identify "hits" from a compound library that inhibit the catalytic activity of BTK in a high-throughput manner. The choice of the primary assay format is critical and must balance throughput, sensitivity, cost, and susceptibility to artifacts.[5][6] For BTK, two excellent options are Homogeneous Time-Resolved Fluorescence (HTRF) and ADP-Glo™ luminescence-based assays.

Comparison of Primary Biochemical Assay Formats

FeatureHTRF (Time-Resolved FRET)ADP-Glo™ (Luminescence)
Principle Measures the FRET signal between a lanthanide donor (e.g., Europium cryptate) on a phospho-specific antibody and an acceptor on the kinase substrate. Phosphorylation brings the donor and acceptor into proximity.[7][8]Quantifies the amount of ADP produced during the kinase reaction. Unconsumed ATP is depleted, and the remaining ADP is converted to ATP, which drives a luciferase reaction.[9]
Advantages Homogeneous ("add-and-read") format, high signal-to-background, robust, and less prone to compound fluorescence interference due to time-resolved detection.[10]Highly sensitive, wide dynamic range, resistant to compound interference, and directly measures enzymatic activity by quantifying product formation.
Considerations Requires specific, high-quality antibody pairs which can be costly. Potential for steric hindrance to affect antibody binding.A two-step process, which can be slightly lower in throughput. The luciferase enzyme can be inhibited by certain compound classes.
Our Rationale We select the HTRF assay for our primary screen. Its robustness, homogeneity, and resistance to compound interference make it exceptionally well-suited for automated high-throughput screening (HTS) of large compound libraries.[10]

Part 2: Rigorous Validation of the Primary HTRF Assay

An unvalidated assay is a source of misleading data. The validation process establishes the performance characteristics of the assay, ensuring it is "fit-for-purpose".[4][11] This process is a self-validating system; each parameter confirms the reliability of the others. Our reference for acceptance criteria is the industry-standard Assay Guidance Manual from the National Center for Advancing Translational Sciences (NCATS).[12][13]

Key Validation Parameters & Experimental Causality

The core objective is to ensure the assay can reliably distinguish between an active inhibitor and an inactive compound. This is statistically defined by the Z'-factor.[14][15]

  • Z'-Factor (Z-prime): This is the cornerstone metric for HTS assay quality. It measures the separation between the high signal (no inhibition, 0% control) and low signal (full inhibition, 100% control) distributions.

    • Why it's critical: A Z'-factor ≥ 0.5 indicates a clear separation band between your controls, meaning the assay can confidently distinguish hits from noise.[14][16] It accounts for both the dynamic range of the assay and the data variation.[15]

    • Formula: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

  • Signal-to-Background (S/B) Ratio: This measures the dynamic range of the assay.

    • Why it's critical: A high S/B ratio (typically >10 is excellent) ensures that the inhibition signal is easily distinguishable from the baseline noise of the assay.[16]

  • DMSO Tolerance: Our compounds are stored in Dimethyl Sulfoxide (DMSO).

    • Why it's critical: We must determine the highest concentration of DMSO that does not impact enzyme activity. This ensures that any observed inhibition is due to the compound itself, not the solvent. Typically, final assay concentrations are kept ≤1% DMSO.[6]

  • Reagent Stability: Assays run over many hours require stable reagents.

    • Why it's critical: We must confirm that the enzyme, substrate, and ATP are stable over the course of the experiment to prevent signal drift that could be misinterpreted as inhibition.

Mandatory Visualization: HTRF Assay Validation Workflow

The following diagram illustrates the logical flow for validating the primary BTK HTRF assay.

G cluster_prep Phase 1: Assay Optimization cluster_val Phase 2: Pre-Screen Validation cluster_screen Phase 3: Screening Readiness Opt_Enzyme Enzyme Titration Opt_Substrate Substrate Titration (Determine Km) Opt_Enzyme->Opt_Substrate Select optimal enzyme conc. Opt_ATP ATP Titration (Set at Km) Opt_Substrate->Opt_ATP Determine substrate conc. at Km Opt_DMSO DMSO Tolerance Opt_ATP->Opt_DMSO Fix enzyme, substrate, ATP concentrations Plate_Uniformity Plate Uniformity Test (High & Low Controls) Opt_DMSO->Plate_Uniformity Define Final Assay Conditions Z_Factor Calculate Z'-Factor (Target >= 0.5) Plate_Uniformity->Z_Factor Assess variability Z_Factor->Opt_Enzyme Z' < 0.5 Re-optimize Reagent_Stability Reagent Stability Test Z_Factor->Reagent_Stability Confirm robustness Ready Assay Ready for HTS Reagent_Stability->Ready Validation Passed

Caption: Workflow for the validation of the primary BTK HTRF biochemical assay.

Experimental Protocol: BTK HTRF Assay Validation

This protocol details the steps to determine the Z'-factor.

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

    • Dilute recombinant human BTK enzyme and biotinylated peptide substrate (e.g., Biotin-AVLESEEELYSSARQ-NH2) in Assay Buffer.

    • Dilute ATP in Assay Buffer to a final concentration equal to its apparent Km (determined during optimization).[17]

    • Prepare a potent, non-selective kinase inhibitor (e.g., Staurosporine) at a concentration known to cause 100% inhibition (e.g., 10 µM) to serve as the low signal control.

  • Assay Plate Mapping (384-well format):

    • Designate half of the plate (e.g., columns 1-12) for the high signal (0% inhibition, vehicle control) and the other half (columns 13-24) for the low signal (100% inhibition, Staurosporine control).

  • Reaction Assembly:

    • To all wells, add 5 µL of Assay Buffer.

    • To "low signal" wells, add 0.5 µL of 10 µM Staurosporine. To "high signal" wells, add 0.5 µL of vehicle (e.g., 1% DMSO in Assay Buffer).

    • Add 5 µL of BTK enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP/Substrate mix to all wells.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction and detect phosphorylation by adding 10 µL of HTRF detection mix containing Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 (acceptor).

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (Emission 665nm / Emission 620nm * 10,000).

  • Analysis:

    • Calculate the mean and standard deviation for the high and low signal populations.

    • Calculate the Z'-factor and S/B ratio using the formulas provided. The assay passes if Z' ≥ 0.5.

Part 3: Orthogonal and Cellular Assays for Hit Confirmation

A hit from the primary screen is merely a starting point. Its activity must be confirmed in mechanistically different assays to rule out artifacts (e.g., compound autofluorescence, aggregation) and to verify on-target activity in a more biologically relevant context.[18]

Orthogonal Biochemical Assay: ADP-Glo™
  • Causality: The ADP-Glo™ assay measures ADP, the direct product of the kinase reaction.[9] If a compound is a true inhibitor, it should reduce product formation, a finding independent of the antibody-based detection used in HTRF. This confirms the hit is not an artifact of the primary assay's detection method.

Cell-Based Target Engagement: Phospho-BTK (Tyr223) Assay
  • Causality: True inhibitors must engage and inhibit BTK within a living cell. We measure the phosphorylation of BTK at Tyrosine 223 (Tyr223), a key autophosphorylation site required for its full activation.[19] A potent compound should reduce the level of phospho-BTK in a dose-dependent manner. This assay moves from an isolated enzyme to a physiological system.

  • Methodology: A cell-based ELISA or HTRF assay can be used.[19][20] For example, Ramos cells (a human B-lymphoma cell line) are treated with the compound, then stimulated to activate the B-cell receptor pathway. Cells are lysed, and the amount of phosphorylated BTK is quantified.[19]

Mandatory Visualization: BTK Signaling Pathway

This diagram shows the simplified signaling cascade leading to BTK activation and its downstream effects.

G cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) Lyn LYN/SYK (Src Family Kinases) BCR->Lyn Antigen Binding BTK_inactive BTK (Inactive) Lyn->BTK_inactive Phosphorylates BTK BTK_active p-BTK (Active) (p-Tyr223) BTK_inactive->BTK_active Autophosphorylation PLCG2 PLCγ2 BTK_active->PLCG2 Activates Downstream Downstream Signaling (NF-κB, Calcium Flux) PLCG2->Downstream Response Cell Proliferation & Survival Downstream->Response

Caption: Simplified B-Cell Receptor (BCR) signaling pathway involving BTK.

Part 4: Comparative Analysis and Data Interpretation

Once a series of compounds has been validated through the assay cascade, the data must be compiled for comparative analysis. The goal is to triage hits and prioritize the most promising candidates for lead optimization. We will compare our hypothetical compounds, CMPD-X and CMPD-Y , against the first-in-class, covalent BTK inhibitor, Ibrutinib .[21][22]

Table 1: Comparative Potency of BTK Inhibitors

CompoundPrimary Screen IC₅₀ (nM) [HTRF]Orthogonal Assay IC₅₀ (nM) [ADP-Glo]Cellular IC₅₀ (nM) [p-BTK (Y223)]
Ibrutinib (Reference)0.60.811.5
CMPD-X (Hit 1)5.26.145.8
CMPD-Y (Hit 2)250.7>10,000>10,000
CMPD-Z (False Positive)75.3>10,000Not Active

IC₅₀: The half-maximal inhibitory concentration.

Interpretation:

  • Ibrutinib: As expected, the reference compound is highly potent in both biochemical and cellular assays. The rightward shift in potency from the biochemical to the cellular assay is typical, reflecting factors like cell membrane permeability and intracellular ATP competition.[21][23]

  • CMPD-X: This is a promising hit. Its activity is confirmed in the orthogonal assay, and it demonstrates on-target cellular activity, albeit with a similar biochemical-to-cellular shift as the reference compound. This compound is a strong candidate for lead optimization.

  • CMPD-Y: This compound shows weak biochemical activity and no cellular activity. It is likely a low-potency inhibitor and should be deprioritized.

  • CMPD-Z: This compound appeared as a hit in the primary screen but was inactive in the orthogonal assay. This is a classic false positive, likely due to assay interference (e.g., fluorescence quenching). The validation cascade successfully eliminated it from further consideration.

Mandatory Visualization: Hit Triage Decision Tree

This flowchart outlines the decision-making process for advancing a compound from a primary hit to a validated lead series.

Caption: Decision tree for hit triage and progression in a kinase inhibitor project.

Conclusion

The validation of biological assays is a foundational pillar of successful drug discovery. By employing a logical, multi-step cascade—from a robust primary biochemical screen to orthogonal confirmation and on-target cellular validation—researchers can build a high-confidence data package. This systematic approach, grounded in scientific causality and benchmarked against established standards like the NCATS Assay Guidance Manual, ensures that resources are focused on chemically tractable and biologically active series. For compounds derived from scaffolds like 2-Chloro-N-methylpyrimidine-5-carboxamide, this rigorous validation process is the essential bridge between innovative chemistry and transformative pharmacology.

References

  • BMG Labtech. (2020). HTRF technology on Microplate Readers. Available at: [Link]

  • Zhang, H., & Chan, A. C. (2017). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. In Methods in Molecular Biology (Vol. 1647, pp. 121-133). Humana Press, New York, NY. Available at: [Link]

  • ResearchGate. (n.d.). Kinase assay principle. The substrates used in HTRF kinase assays are.... Available at: [Link]

  • EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. Available at: [Link]

  • ResearchGate. (n.d.). Signaling pathways involving Bruton's tyrosine kinase (BTK). Available at: [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Available at: [Link]

  • Al-Salama, Z. T. (2024). Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. Journal of Translational Autoimmunity, 7, 100216. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Available at: [Link]

  • Herman, S. E., Gordon, A. L., Hertlein, E., et al. (2011). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. Following the Signs, 5(1), 1-6. Available at: [Link]

  • Zhang, Y., et al. (2013). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Journal of Biomolecular Screening, 18(2), 174-183. Available at: [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values of Ibrutinib in two breast cancer cell lines overexpressing HER2. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Profiling & Screening. Available at: [Link]

  • Tural, S., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 8, 73. Available at: [Link]

  • Assay Biotechnology. (n.d.). CytoGlow™ BTK (Phospho-Tyr223) Colorimetric Cell-Based ELISA. Available at: [Link]

  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Available at: [Link]

  • Molecular Devices. (n.d.). Better metrics for comparing instruments and assays. Available at: [Link]

  • Wikipedia. (n.d.). Bruton's tyrosine kinase. Available at: [Link]

  • Lee, C. S., et al. (2016). Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses. Expert Opinion on Drug Metabolism & Toxicology, 12(12), 1495-1505. Available at: [Link]

  • Wang, X., et al. (2015). Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane. Proceedings of the National Academy of Sciences, 112(30), 9294-9299. Available at: [Link]

  • Markossian, S., et al. (2021). Assay Guidance Manual for Drug Discovery: Technologies That Matter. SLAS Discovery, 26(8), 1241-1242. Available at: [Link]

  • Reaction Biology. (2023). Recent Trends in Kinase Drug Discovery. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation. In Assay Guidance Manual. Available at: [Link]

  • Lymphoma Hub. (2024). Ibrutinib for CLL: Mechanism of action and clinical considerations. Available at: [Link]

  • Attwood, M. M., et al. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery, 20(11), 839-861. Available at: [Link]

  • ResearchGate. (n.d.). Figure 3. Determination of Z' factor, signal-to-background (S/B).... Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual Bookshelf. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). New in Assay Guidance Manual. Available at: [Link]

  • Fazi, C., et al. (2016). Ibrutinib synergizes with MDM-2 inhibitors in promoting cytotoxicity in B chronic lymphocytic leukemia. Oncotarget, 7(43), 70677-70691. Available at: [Link]

  • Belkhir, R., et al. (2021). Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Frontiers in Immunology, 12, 634633. Available at: [Link]

  • RayBiotech. (n.d.). Human Phospho-BTK (Y551) Quantitative ELISA Kit. Available at: [Link]

  • Coussens, N. P., et al. (2018). Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. Clinical and Translational Science, 11(5), 461-470. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-N-methylpyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 2-Chloro-N-methylpyrimidine-5-carboxamide (CAS No. 1360443-21-5).[1] As a chlorinated heterocyclic compound, it is imperative for all laboratory personnel to manage this substance with a comprehensive understanding of its potential hazards and the regulatory requirements for its disposal. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each procedural step to ensure a self-validating system of safety and compliance.

The core principle of this guide is risk mitigation. Due to the specific nature of chlorinated organic compounds, which can exhibit environmental persistence and toxicity, improper disposal is not an option.[2] Adherence to these protocols is critical for protecting both laboratory personnel and the environment.

Hazard Assessment and Characterization

The presence of the chlorinated pyrimidine ring is a key structural alert. Such moieties are common in agrochemicals and pharmaceuticals and can impart significant biological activity and toxicity.[3][4]

Table 1: Inferred Hazard Profile based on Analogous Compounds

Hazard Statement CodeDescriptionRationale based on Analogous Compounds
H302Harmful if swallowedThis is a common classification for similar pyridine and pyrimidine carboxamides.[5][6][7][8]
H315Causes skin irritationChlorinated aromatic and heterocyclic compounds frequently cause skin irritation.[5][7][9]
H319Causes serious eye irritationA prevalent hazard for this chemical class, often leading to significant eye damage if contact occurs.[5][7][9][10]
H335May cause respiratory irritationFine powders or aerosols of functionalized heterocyclic compounds can irritate the respiratory tract.[5][7]

Causality: The combination of a reactive chloro-substituent on an electron-deficient pyrimidine ring and a biologically active carboxamide group suggests the potential for interaction with biological macromolecules. Therefore, treating this compound with the highest degree of caution is scientifically justified.

Core Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 2-Chloro-N-methylpyrimidine-5-carboxamide is not a single action but a systematic workflow. This process begins the moment waste is generated and ends with its documented transfer to certified waste handlers.

DisposalWorkflow cluster_prep Phase 1: In-Lab Management cluster_disposal Phase 2: Final Disposal WasteGen Waste Generation (Solid, Liquid, Contaminated PPE) Segregation Step 1: Segregate Waste (Halogenated Organic Waste) WasteGen->Segregation Container Step 2: Use Designated Hazardous Waste Container Segregation->Container Labeling Step 3: Label Container Correctly (Full Name, Hazards, Date) Container->Labeling Storage Step 4: Store Safely in Lab (Secondary Containment, Away from Incompatibles) Labeling->Storage EHS_Contact Step 5: Contact EHS for Pickup (Schedule a waste collection) Storage->EHS_Contact Documentation Step 6: Complete Waste Manifest (Ensure accurate record-keeping) EHS_Contact->Documentation FinalDisposal Licensed Disposal Facility (Incineration or other approved method) Documentation->FinalDisposal

Caption: Decision workflow for managing 2-Chloro-N-methylpyrimidine-5-carboxamide waste.

Experimental Protocol for Waste Management
  • Waste Segregation (The Principle of Isolation):

    • Action: Immediately upon generation, segregate all waste contaminated with 2-Chloro-N-methylpyrimidine-5-carboxamide. This includes unreacted material, contaminated solvents, and solid matrix waste (e.g., silica gel, filter paper).

    • Designation: Classify this waste stream as "Halogenated Organic Waste." [11]

    • Causality: Segregation prevents unintentional and potentially violent reactions with incompatible waste streams, such as acids or oxidizers.[12] Chlorinated wastes often require specific disposal methods, like high-temperature incineration, making separate collection essential.[5][13]

  • Containerization (The Principle of Containment):

    • Action: Use only approved, chemically compatible hazardous waste containers. For liquid waste, a high-density polyethylene (HDPE) or glass container is appropriate. Ensure the container has a screw-top cap that can be securely sealed.

    • Best Practice: Always place liquid waste containers in secondary containment bins to mitigate spills.[14]

    • Causality: Proper containerization is the primary defense against accidental release into the laboratory environment. The container must not degrade upon contact with the chemical or its solvent matrix.

  • Labeling (The Principle of Communication):

    • Action: Affix a completed hazardous waste label to the container before adding any waste.

    • Required Information: [14]

      • The full chemical name: "2-Chloro-N-methylpyrimidine-5-carboxamide" (no abbreviations).

      • The words "Hazardous Waste."

      • An accurate estimation of the concentration and the solvent matrix (e.g., "approx. 5g in 500mL Acetonitrile").

      • The date the waste was first added.

      • Appropriate hazard pictograms (e.g., irritant, harmful).

    • Causality: Clear and accurate labeling ensures that everyone who handles the container, from lab personnel to EHS staff, understands its contents and associated dangers, ensuring safe handling throughout the disposal chain.

  • Accumulation and Storage (The Principle of Safety):

    • Action: Keep waste containers securely closed except when adding waste.[14] Store in a designated, well-ventilated satellite accumulation area within the laboratory.

    • Causality: Storing waste in a designated area and keeping containers sealed minimizes the risk of exposure through inhalation and prevents accidental spills.

  • Arranging for Final Disposal (The Principle of Compliance):

    • Action: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup. Never attempt to dispose of this chemical via standard trash or drain disposal.[14]

    • Causality: Final disposal must be handled by trained professionals at facilities permitted to manage hazardous chemical waste. The most common and effective method for destroying chlorinated organic compounds is high-temperature incineration with flue gas scrubbing to neutralize acidic byproducts like HCl.[5][13]

Spill Management & Decontamination

Accidents can occur, and immediate, correct action is vital to mitigate risk.

Protocol for Minor Spill Cleanup
  • Alert & Ventilate: Alert personnel in the immediate area and ensure the laboratory's ventilation (e.g., a chemical fume hood) is operating correctly.

  • Don PPE: Wear appropriate personal protective equipment, including double nitrile gloves, safety goggles, and a lab coat.

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow. Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must be disposed of as halogenated hazardous waste.

  • Label & Dispose: Seal and label the waste container and manage it according to the Core Disposal Workflow described above.

Empty Container Disposal

An "empty" container that held 2-Chloro-N-methylpyrimidine-5-carboxamide is still considered hazardous waste until properly decontaminated.

Protocol for Container Decontamination
  • Triple Rinse: Rinse the container three times with a small amount of a suitable solvent (e.g., acetone, ethanol, or another solvent in which the compound is soluble).[5]

  • Collect Rinsate: The first rinsate must be collected and disposed of as liquid halogenated hazardous waste. For a compound with inferred high toxicity, it is best practice to collect all three rinsates as hazardous waste.[14]

  • Air Dry: Allow the rinsed container to air dry completely in a fume hood.

  • Deface Label: Completely remove or obliterate the original chemical label.[14]

  • Final Disposal: Once fully dry and with the label defaced, the container can typically be disposed of in the appropriate solid waste stream (e.g., broken glass box or regular trash), per your institution's specific policies.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect our shared environment.

References

  • 2-Chloro-5-(chloromethyl)
  • 2-Chloro-5-methylpyrimidine SDS, 22536-61-4 Safety D
  • 2-Chloro-5-methylpyridine Manufacturer & Exporter
  • N1-Methyl-2-pyridone-5-carboxamide.
  • 2-Chloro-n-methylpyrimidine-5-carboxamide | 1360443-21-5. ChemScene.
  • Safety D
  • Unexpected air pollutants with potential human health hazards.
  • N-(2-chloro-6-methylphenyl)
  • SAFETY D
  • Toxicity of 2-methyl-5,6-cyclopentapyrimidine (MCPP).
  • 4-Chloro-N-methyl-2-pyridinecarboxamide Safety D
  • 2-Chloro-N4-methylpyrimidine-4,5-diamine Safety D
  • Hazardous Waste Disposal Guide. Dartmouth College Policy Portal.
  • 2-Chloro-4-methylpyrimidine Safety D
  • 2-Chloro-5-methyl-4-pyridinecarboxaldehyde SDS, 1060801-49-1 Safety D
  • 2-Chloropyrimidine-5-carboxylic acid, 97% Safety D
  • How to Properly Dispose of Pool Chemicals. MLI Environmental.
  • Hazardous Materials Disposal Guide. Nipissing University.
  • 2-Chloro-5-methylpyrimidine.
  • Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors.
  • In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity. Royal Society of Chemistry.
  • Guidance Manual for Disposal of Chlorinated W
  • CHLOROALKANES, TESTING OF ENVIRONMENTAL SAMPLES USING GC-MS-NCI. ALS Europe.
  • 2-Chloro-5-nitropyrimidine | 10320-42-0. TCI AMERICA.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.
  • 5-Chloro-N-methylpyridine-2-carboxamide | 1086110-81-7. ChemicalBook.
  • EPA Hazardous Waste Codes. University of Maryland, Environmental Safety, Sustainability and Risk.
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors.

Sources

Personal protective equipment for handling 2-Chloro-N-methylpyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as the definitive operational safety protocol for handling 2-Chloro-N-methylpyrimidine-5-carboxamide (CAS: 1360443-21-5).[1] It is designed for researchers requiring immediate, actionable logistics without the fluff of generic safety manuals.

Executive Safety Summary

  • Compound: 2-Chloro-N-methylpyrimidine-5-carboxamide[1][2]

  • CAS: 1360443-21-5[1][2]

  • Physical State: Solid (typically off-white powder)[1]

  • Primary Hazards: Acute Toxicity (Oral/Inhalation), Severe Eye/Skin Irritation, Respiratory Tract Irritation.[3]

  • Critical Storage: 2–8°C, sealed under inert atmosphere (hygroscopic potential).

The Core Risk: The primary danger with chloropyrimidine amides is not just direct contact, but dust inhalation and ocular sensitization during weighing. The amide moiety increases polarity and potential bioavailability, while the 2-chloro position is reactive (electrophilic), posing a risk of covalent modification of biological nucleophiles (proteins/DNA) if exposure is prolonged.[1]

Hazard Architecture & Risk Assessment

To protect yourself, you must understand the mechanism of harm. This compound is categorized under GHS07 (Exclamation Mark) .

GHS CodeHazard DescriptionOperational Implication
H302 Harmful if swallowedHand-to-Mouth Transfer: Trace powder on gloves is the #1 vector.[1] Never touch personal items (phones, pens) while gloved.
H315 Causes skin irritationDermal Absorption: The chloropyrimidine core is lipophilic enough to penetrate compromised skin.[1]
H319 Causes serious eye irritationFine Dust: Amide powders are often electrostatic.[1] They "jump" during spatula transfer, bypassing standard glasses if side shields are missing.
H335 May cause respiratory irritationMucosal Damage: Inhalation of dust leads to hydrolysis in the lungs, potentially releasing HCl and the active pyrimidine core.[1]

Personal Protective Equipment (PPE) Matrix

Do not default to "standard lab wear." Use this matrix to select PPE based on the specific state of the matter.

Tier 1: Solid Handling (Weighing & Transfer)[1]
  • Respiratory: N95 Respirator (minimum) if working outside a biosafety cabinet/hood. Ideally, all weighing occurs inside a certified Chemical Fume Hood.

  • Hands: Double Nitrile Gloves (0.11 mm minimum thickness).

    • Why? The outer glove protects against gross contamination; the inner glove prevents skin contact during doffing.

  • Eyes: Chemical Safety Goggles (indirect vent).

    • Note: Standard safety glasses are insufficient for fine powders that can drift around lenses.

  • Body: Lab coat (buttoned to neck) + long sleeves.

Tier 2: Solution Handling (Reaction & Workup)
  • Hands: Nitrile (Standard) is generally sufficient for the solute, but check the solvent .

    • If dissolved in DCM/Chloroform: Use PVA or Laminate (Silver Shield) gloves, or change nitrile gloves immediately upon splash contact.

  • Eyes: Safety Glasses with Side Shields (unless under pressure/heat, then Face Shield).

Operational Protocol: The "Zero-Dust" Method

Objective: Transfer compound without generating airborne particulates.[1]

Step 1: Engineering Controls Setup

  • Verify Fume Hood face velocity is 0.5 m/s (100 fpm) .

  • Clear the sash area. Place the balance at least 6 inches back from the sash plane to prevent turbulence from blowing powder out.

Step 2: The Weighing Procedure

  • Anti-Static Gun (Optional but Recommended): Treat the weighing boat and spatula to neutralize static charge. This prevents the "jumping powder" phenomenon common with amides.

  • Taring: Tare the receiving vessel (vial/flask), not a weighing paper. Weighing directly into the vessel minimizes transfer steps.[4]

  • Transfer: Use a micro-spatula. Do not pour from the source bottle.

  • Decontamination: Wipe the spatula with a Kimwipe dampened in acetone inside the hood before removing it.

Step 3: Solubilization

  • Add solvent (e.g., DMF, DMSO, MeOH) to the solid slowly down the side of the vessel to avoid displacing air that carries dust.

  • Cap immediately. Once in solution, the respiratory risk drops significantly, but the dermal absorption risk (via solvent carrier) increases.

Visualization: PPE Decision Logic

PPE_Decision_Tree cluster_legend Risk Level Start Handling 2-Chloro-N-methylpyrimidine -5-carboxamide State Determine Physical State Start->State Solid Solid (Powder) State->Solid Weighing/Transfer Solution Solution (Dissolved) State->Solution Reaction/Workup Action_Solid CRITICAL: Dust Control 1. Fume Hood REQUIRED 2. Double Nitrile Gloves 3. Chemical Goggles (No gaps) Solid->Action_Solid Action_Solvent Check Solvent Compatibility Solution->Action_Solvent DCM Chlorinated Solvents (DCM/CHCl3) Action_Solvent->DCM Polar Polar Solvents (DMF/DMSO/MeOH) Action_Solvent->Polar Glove_Laminate Use Laminate/PVA Gloves (Nitrile degrades rapidly) DCM->Glove_Laminate Glove_Nitrile Standard Nitrile Gloves OK (Change on splash) Polar->Glove_Nitrile High High Risk Low Standard Risk

Figure 1: Decision logic for selecting the correct glove and eye protection based on the physical state and solvent system.

Emergency Response & Waste Disposal

Spill Response (Solid)
  • Evacuate the immediate area if the spill is large (>5g) and outside a hood.

  • Don PPE: Double gloves, goggles, N95 respirator.

  • Contain: Do not dry sweep. Cover the spill with a wet paper towel (soaked in water or ethanol) to dampen the powder.

  • Clean: Scoop up the damp material/towel mixture. Wipe the surface with 0.1M NaOH (to hydrolyze any residue) followed by water.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[3] Lift eyelids. Seek medical attention —chlorinated heterocycles can cause delayed corneal damage [1].

  • Skin Contact: Wash with soap and water.[3][5] Do not use alcohol (increases absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required.[3]

Disposal Protocol
  • Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with strong acids or oxidizers.[6]

  • Labeling: Clearly mark as "Toxic/Irritant - Chloropyrimidine Derivative."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved February 6, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-methylpyrimidine-5-carboxamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-methylpyrimidine-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.